molecular formula C50H68Cl6N8O10S2 B611284 Tenapanor Hydrochloride CAS No. 1234365-97-9

Tenapanor Hydrochloride

Katalognummer: B611284
CAS-Nummer: 1234365-97-9
Molekulargewicht: 1218.0 g/mol
InChI-Schlüssel: VFRAXTZDILCRKY-OWRGXFNZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tenapanor hydrochloride is a first-in-class, minimally absorbed small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) . It acts locally in the gastrointestinal tract to reduce sodium and phosphate absorption . Its minimal systemic absorption, with plasma concentrations largely below the quantitation limit, makes it a valuable tool for studying localized mechanisms . Primary Research Applications: Investigation of irritable bowel syndrome with constipation (IBS-C) pathophysiology; research into hyperphosphatemia management, particularly in chronic kidney disease (CKD); and study of intestinal sodium and phosphate transport mechanisms . Mechanism of Action: By inhibiting the NHE3 transporter on the apical surface of enterocytes, this compound reduces sodium absorption, leading to increased water retention in the intestinal lumen and accelerated stool transit . Furthermore, its inhibition of NHE3 tightens enterocyte tight junctions, reducing paracellular phosphate absorption, offering a non-binder approach to phosphate control . Preclinical models also suggest it may reduce visceral hypersensitivity, providing a multifaceted research profile . Evidence from Clinical Research: Phase 2 and 3 clinical trials have demonstrated that tenapanor significantly increases complete spontaneous bowel movements and reduces abdominal pain in IBS-C patients . In hyperphosphatemia research, it has shown efficacy in reducing serum phosphate levels in patients with end-stage renal disease on hemodialysis, both as a monotherapy and in combination with phosphate binders .

Eigenschaften

IUPAC Name

1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H/t43-,44-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRAXTZDILCRKY-OWRGXFNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H68Cl6N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027856
Record name Tenapanor hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1218.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234365-97-9
Record name Tenapanor hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234365979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenapanor hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphynlamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TENAPANOR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50605O2ZNS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Tenapanor: A Gut-Restricted NHE3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tenapanor (marketed as Ibsrela® and Xphozah®) is a first-in-class, minimally absorbed, small-molecule inhibitor of the intestinal sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] This novel mechanism of action, localized to the gastrointestinal tract, has led to its approval for the treatment of irritable bowel syndrome with constipation (IBS-C) and hyperphosphatemia in patients with chronic kidney disease (CKD) on dialysis.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathway of Tenapanor, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Lead Optimization

The development of Tenapanor began with a strategic focus on identifying a potent, gut-restricted inhibitor of NHE3.[4][5] The rationale was that inhibiting this key transporter for sodium absorption in the gut would increase intestinal fluid content and motility, offering a therapeutic benefit for constipation-related disorders.[4] A critical requirement was to minimize systemic absorption to avoid off-target effects, particularly on renal NHE3, which could disrupt sodium and water homeostasis.[6]

The discovery process started with the screening of various pharmacophores, leading to the identification of a tetrahydroisoquinoline (THIQ) class compound as a hit.[4][6] This initial hit compound, while demonstrating moderate in vitro potency, had high bioavailability.[4] The subsequent lead optimization process was a systematic effort to enhance potency while drastically reducing systemic exposure.[7][8] This involved extensive structure-activity relationship (SAR) studies, focusing on modifications to the THIQ core.[4] A key breakthrough was the design of a dimeric structure, which significantly increased the molecular weight and polarity of the molecule, thereby limiting its absorption across the intestinal epithelium.[3] This optimization effort culminated in the discovery of Tenapanor (compound 28 in the discovery series), which exhibited potent NHE3 inhibition and minimal systemic absorption.[4]

Mechanism of Action

Tenapanor exerts its therapeutic effects by specifically inhibiting NHE3, an antiporter located on the apical membrane of enterocytes in the small intestine and colon.[2][9]

Effect on Sodium and Water Absorption in IBS-C

In the context of IBS-C, the inhibition of NHE3 by Tenapanor leads to a decrease in sodium absorption from the intestinal lumen.[3] This retention of sodium in the gut creates an osmotic gradient, drawing water into the intestinal lumen.[2] The increased water content softens the stool and accelerates intestinal transit time, thereby alleviating constipation.[3]

Effect on Phosphate Absorption in Hyperphosphatemia

Tenapanor's mechanism for reducing serum phosphorus in patients with CKD is also a consequence of NHE3 inhibition. The inhibition of NHE3 leads to a decrease in the intracellular pH of intestinal epithelial cells.[4] This altered pH is believed to modulate the tight junctions between these cells, leading to a reduction in the paracellular permeability of phosphate, which is the primary pathway for intestinal phosphate absorption.[10][11]

Below is a diagram illustrating the signaling pathway of Tenapanor's action.

Tenapanor_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Na+ Na+ NHE3 NHE3 Na+->NHE3 Na+ influx H2O H2O Phosphate Phosphate Reduced\nParacellular\nPermeability Reduced Paracellular Permeability Phosphate->Reduced\nParacellular\nPermeability Reduced Absorption H+ H+ NHE3->H+ H+ efflux Increased Luminal Na+ Increased Luminal Na+ Tenapanor Tenapanor Tenapanor->NHE3 Inhibits Tight Junction Tight Junction Tenapanor->Tight Junction Modulates Tight Junction->Reduced\nParacellular\nPermeability Leads to Increased Luminal H2O Increased Luminal H2O Increased Luminal Na+->Increased Luminal H2O Osmosis

Tenapanor's dual mechanism of action on sodium and phosphate absorption.

Chemical Synthesis Pathway

The synthesis of Tenapanor is a multi-step process that involves the construction of the key tetrahydroisoquinoline (THIQ) intermediate followed by a dimerization step. The following pathway has been described in the literature.[3][4][12]

Step 1: Synthesis of the Racemic Tetrahydroisoquinoline Core

  • α-Bromination: Commercially available 3-bromoacetophenone is brominated using bromine in acetic acid to yield the corresponding α-bromo ketone.[4]

  • Alkylation: The α-bromo ketone is then used to alkylate 1-(2,4-dichlorophenyl)-N-methylmethanamine.[4]

  • Reduction: The resulting ketone is reduced with sodium borohydride in methanol to furnish a racemic amino alcohol.[3][4]

  • Cyclodehydration: The amino alcohol undergoes an intramolecular cyclization under acidic conditions (e.g., concentrated sulfuric acid) to form the racemic tetrahydroisoquinoline core.[3][4]

Step 2: Chiral Resolution and Derivatization

  • Resolution: The racemic tetrahydroisoquinoline is resolved using a chiral resolving agent such as D-dibenzoyl tartaric acid (D-(+)-DBTA) to afford the enantiomerically pure (S)-enantiomer.[3]

  • Sulfurization: The enantiomerically pure intermediate undergoes a Buchwald-Hartwig amination with benzyl mercaptan to introduce a thioether group.[3][4]

  • Oxidative Chlorination: The thioether is converted to the corresponding sulfonyl chloride via oxidative chlorination with chlorine gas in the presence of acetic acid.[3][4]

Step 3: Dimerization and Final Product Formation

  • Sulfonamide Formation: The sulfonyl chloride is reacted with a diamine linker.[3][12]

  • Dimerization: The resulting intermediate is then dimerized.[3][12]

  • Final Salt Formation: The final product is typically isolated as a hydrochloride salt.[3]

Quantitative Data

Table 1: In Vitro Potency of Tenapanor
TargetAssay TypeCell LineSpeciesIC50 / pIC50Reference
NHE3Cell DeacidificationOpossum Kidney CellsHumanpIC50 = 6.2[4]
NHE3Cell DeacidificationOpossum Kidney CellsRatpIC50 = 6.6[4]
NHE3Intracellular pH RecoveryHuman Ileum MonolayersHumanIC50 = 13 nM[11][13]
NHE3Intracellular pH RecoveryHuman Duodenum MonolayersHumanIC50 = 9 nM[11][13]
Table 2: Pharmacokinetic Parameters of Tenapanor
SpeciesDoseRouteCmaxAUCSystemic BioavailabilityReference
HumanSingle and repeated dosesOralBelow Limit of Quantitation (<0.5 ng/mL) in >95% of samplesNot AscertainableMinimal[2][4][14]
Rat1, 10, 30 mg/kgOral<3 ng/mL (only at highest dose)Not ReportedVery Low[4]

Note: Due to minimal systemic absorption, standard pharmacokinetic parameters like Cmax and AUC for the parent drug are often not quantifiable.

Table 3: Summary of Key Phase 3 Clinical Trial Results for IBS-C
TrialTreatmentPrimary EndpointResponder Rate (Drug)Responder Rate (Placebo)p-valueReference
T3MPO-1Tenapanor 50 mg b.i.d.Combined responder (≥30% reduction in abdominal pain and ≥1 increase in CSBM in the same week for ≥6 of 12 weeks)Not explicitly stated, but trial was positiveNot explicitly stated, but trial was positive<0.001 (implied)
T3MPO-2Tenapanor 50 mg b.i.d.Combined responder (≥30% reduction in abdominal pain and ≥1 increase in CSBM in the same week for ≥6 of 12 weeks)36.5%23.7%<0.001[15]

CSBM: Complete Spontaneous Bowel Movement

Table 4: Summary of Key Phase 3 Clinical Trial Results for Hyperphosphatemia
Trial PopulationTreatmentPrimary EndpointResultp-valueReference
ESRD patients on hemodialysisTenapanorReduction in serum phosphorus at week 8Mean reduction of ~ -1.18 mg/dLStatistically significant[16]
Chinese ESRD patients on hemodialysisTenapanorReduction in serum phosphorusSignificantly greater reduction vs. placeboStatistically significant[16]

ESRD: End-Stage Renal Disease

Experimental Protocols

NHE3 Inhibition Assay (Cell Deacidification Assay)

This assay measures the ability of a compound to inhibit the function of the NHE3 transporter.[4][6]

Workflow Diagram:

NHE3_Assay_Workflow Start Start Cell_Culture Culture opossum kidney cells overexpressing human or rat NHE3 Start->Cell_Culture Dye_Loading Load cells with a pH-sensitive dye (e.g., BCECF-AM) Cell_Culture->Dye_Loading Acid_Loading Induce intracellular acidification (e.g., ammonium chloride prepulse) Dye_Loading->Acid_Loading Compound_Addition Add Tenapanor or vehicle control Acid_Loading->Compound_Addition pH_Recovery Monitor the rate of intracellular pH recovery using fluorescence Compound_Addition->pH_Recovery Data_Analysis Calculate the dose-dependent inhibition of pH recovery (IC50) pH_Recovery->Data_Analysis End End Data_Analysis->End

Experimental workflow for the NHE3 inhibition cell-based assay.

Methodology:

  • Cell Culture: Opossum kidney cells stably transfected to overexpress either human or rat NHE3 are cultured to confluence on appropriate microplates.[4]

  • Dye Loading: The cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM, which allows for the monitoring of intracellular pH.[13]

  • Intracellular Acidification: The cells are subjected to an acid load, typically using an ammonium chloride prepulse technique, which causes a rapid decrease in intracellular pH.

  • Compound Incubation: The cells are then incubated with varying concentrations of Tenapanor or a vehicle control.

  • pH Recovery Monitoring: The recovery of intracellular pH, which is mediated by the activity of the NHE3 transporter (extruding protons in exchange for extracellular sodium), is monitored in real-time by measuring the fluorescence of the pH-sensitive dye.

  • Data Analysis: The rate of pH recovery is calculated for each concentration of Tenapanor. The dose-response curve is then plotted to determine the IC50 value, representing the concentration of Tenapanor required to inhibit 50% of the NHE3 activity.[4]

Conclusion

Tenapanor represents a significant advancement in the treatment of IBS-C and hyperphosphatemia, stemming from a well-designed drug discovery program that successfully engineered a potent, minimally systemic NHE3 inhibitor. Its unique, gut-restricted mechanism of action provides a targeted therapeutic effect while minimizing the potential for systemic side effects. The multi-step synthesis of Tenapanor, while complex, yields a molecule with the desired physicochemical properties for its intended localized action. The quantitative data from preclinical and clinical studies robustly support its efficacy and safety profile. This guide provides a foundational understanding of the discovery and development of Tenapanor for professionals in the pharmaceutical sciences.

References

Preclinical Pharmacology of Tenapanor Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenapanor hydrochloride is a first-in-class, orally administered, minimally absorbed small molecule designed to act locally in the gastrointestinal (GI) tract. It functions as a selective inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), a key transporter in the intestine responsible for sodium absorption. This unique mechanism of action has led to its development and approval for the treatment of Irritable Bowel Syndrome with Constipation (IBS-C). Furthermore, its distinct effects on intestinal phosphate transport have established it as a novel therapy for the control of serum phosphorus in adults with chronic kidney disease (CKD) on dialysis.

This technical guide provides an in-depth summary of the preclinical pharmacology of tenapanor, consolidating key data on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology. It is intended to serve as a comprehensive resource for professionals in biomedical research and drug development.

Mechanism of Action

Tenapanor's therapeutic effects stem from its targeted inhibition of NHE3 in the apical membrane of intestinal epithelial cells, which leads to a cascade of local physiological changes.

Primary Mechanism: NHE3 Inhibition and Fluid Retention

The primary action of tenapanor is the potent and selective inhibition of NHE3. NHE3 mediates the exchange of luminal sodium ions for intracellular protons, a critical step in dietary sodium absorption. By blocking this process, tenapanor reduces the absorption of sodium from both the small intestine and colon. This leads to an increase in the concentration of sodium in the intestinal lumen, which, through osmosis, draws water into the gut. The resulting increase in intestinal fluid content softens stool and accelerates colonic transit, addressing the primary symptoms of constipation.

Tenapanor_Primary_MOA Figure 1. Primary Mechanism of Action of Tenapanor Tenapanor Tenapanor (Oral Administration) NHE3 Inhibits NHE3 (Apical Membrane of Enterocytes) Tenapanor->NHE3 Na_Absorp Sodium Absorption from Gut Decreases NHE3->Na_Absorp Na_Lumen Sodium Content in Lumen Increases Na_Absorp->Na_Lumen H2O_Lumen Water Retention in Lumen Increases (via Osmosis) Na_Lumen->H2O_Lumen Stool Softer Stool & Increased Stool Frequency H2O_Lumen->Stool

Figure 1. Primary Mechanism of Action of Tenapanor.
Mechanism for Hyperphosphatemia

Tenapanor reduces intestinal phosphate absorption through a novel, dual mechanism that is a direct consequence of NHE3 inhibition. This action is distinct from traditional phosphate binders.

  • Reduced Paracellular Phosphate Permeability: NHE3 inhibition leads to a modest increase in intracellular protons (a decrease in intracellular pH) within enterocytes. This change is proposed to modulate the conformation of tight junction proteins between intestinal cells, leading to an increase in transepithelial electrical resistance (TEER) and a subsequent reduction in the passive, paracellular permeability to phosphate. This is the predominant pathway by which tenapanor blocks phosphate absorption.

  • Decreased Active Phosphate Transport: Tenapanor has also been shown to prevent the compensatory upregulation of the major active intestinal phosphate transporter, NaPi2b, further contributing to the overall reduction in phosphate uptake.

Tenapanor_Phosphate_MOA Figure 2. Dual Mechanism of Phosphate Absorption Inhibition Tenapanor Tenapanor NHE3 NHE3 Inhibition Tenapanor->NHE3 Proton Proton Retention in Enterocytes (↓ pHi) NHE3->Proton NaPi2b ↓ NaPi2b Transporter Expression NHE3->NaPi2b TJ Tight Junction Modulation (↑ TEER) Proton->TJ Paracellular ↓ Paracellular PO₄³⁻ Permeability TJ->Paracellular Total_PO4 Reduced Total Intestinal Phosphate Absorption Paracellular->Total_PO4 Transcellular ↓ Active Transcellular PO₄³⁻ Absorption NaPi2b->Transcellular Transcellular->Total_PO4 Tenapanor_Pain_MOA Figure 3. Logical Pathway for Abdominal Pain Relief Tenapanor Tenapanor NHE3 NHE3 Inhibition Tenapanor->NHE3 Permeability ↓ Intestinal Permeability NHE3->Permeability TRPV1 Attenuates TRPV1 Signaling NHE3->TRPV1 indirect effect Permeability->TRPV1 reduces stimuli Pain ↓ Visceral Hypersensitivity TRPV1->Pain NHE3_Assay_Workflow Figure 4. Workflow for In Vitro NHE3 Inhibition Assay A Culture NHE3-Expressing Cells (e.g., PS120) B Load Cells with pH-Sensitive Dye (BCECF) A->B C Induce Intracellular Acidification B->C D Add Tenapanor (Varying Concentrations) C->D E Monitor Intracellular pH Recovery via Fluorescence D->E F Calculate Rate of Recovery and Determine IC₅₀ E->F Ussing_Chamber_Workflow Figure 5. Workflow for Ex Vivo Ussing Chamber Experiments A Excise and Prepare Intestinal Tissue Segment B Mount Tissue Between Ussing Chamber Halves A->B C Add Oxygenated Buffer and Equilibrate Tissue B->C D Record Baseline TEER and Isc C->D E Add Tenapanor to Apical (Luminal) Chamber D->E F Measure Changes in TEER and Isc E->F G Analyze Effect on Ion Transport and Barrier Function F->G

Tenapanor: A Comparative Analysis of the Free Base and Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the physicochemical and pharmacological properties of tenapanor free base and its hydrochloride salt. Tenapanor is a first-in-class, minimally absorbed inhibitor of the sodium/hydrogen exchanger 3 (NHE3), indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) and for the control of serum phosphorus in adults with chronic kidney disease (CKD) on dialysis.[1][2] The choice between the free base and a salt form is a critical decision in drug development, impacting stability, solubility, and bioavailability. This document aims to provide a comprehensive resource for professionals involved in the research and development of tenapanor and related compounds.

Core Physicochemical Properties: A Comparative Overview

The selection of a drug substance's physical form is pivotal for its successful formulation and clinical performance. Tenapanor has been investigated in both its free base and hydrochloride salt forms, each exhibiting distinct physicochemical characteristics.

PropertyTenapanor Free BaseTenapanor Hydrochloride SaltSource(s)
Molecular Formula C50H66Cl4N8O10S2C50H68Cl6N8O10S2 (bis-hydrochloride)[3],[4]
Molecular Weight 1145.04 g/mol 1217.97 g/mol (bis-hydrochloride)[5]
Physical Form Crystalline solid (Form I)White to off-white to light brown amorphous solid[6],[5]
Melting Point 130.5 ± 2 °C (Crystalline Form I)Not applicable (amorphous)[6]
Solubility Practically insoluble in waterPractically insoluble in water. Soluble in DMSO (≥ 5 mg/mL). A liquid formulation at 5 mg/mL in an aqueous solution at pH 3.4 has been developed.[5],[7],[3],[8]
Hygroscopicity Not specified, but crystalline form is generally less hygroscopicHygroscopic[5]
Stability Crystalline form is stable.The amorphous form is physically stable with no change observed after more than 3 years of long-term storage.[6],[9]

In-Depth Analysis of Physicochemical Properties

Crystalline Form of Tenapanor Free Base:

A crystalline form of tenapanor free base, designated as Form I, has been identified and characterized.[6] This form is advantageous for purification and can be used to prepare tenapanor with a chemical purity greater than 98.8%.[10]

Amorphous Nature of this compound:

This compound is an amorphous solid.[5] While amorphous forms can sometimes offer solubility advantages, they can also be more prone to physical instability. However, studies have shown that the amorphous dihydrochloride salt of tenapanor is physically stable, with a predicted long relaxation time, suggesting a low tendency to crystallize.[9][11] This stability is a critical attribute for a pharmaceutical product.

Pharmacological Profile

Mechanism of Action:

Tenapanor is a potent and selective inhibitor of the NHE3, an antiporter located on the apical surface of the enterocytes in the small intestine and colon.[7][12] By inhibiting NHE3, tenapanor reduces the absorption of sodium from the gastrointestinal tract.[13] This leads to an increase in intestinal fluid and a softening of stool, which helps to alleviate constipation in patients with IBS-C.[7][14]

Furthermore, the inhibition of NHE3 by tenapanor has been shown to reduce the paracellular absorption of phosphate, making it an effective therapy for hyperphosphatemia in patients with CKD.[15] The mechanism is thought to involve a conformational change in tight junction proteins due to a decrease in intracellular pH, which reduces intestinal permeability.[14]

Recent studies have also suggested that tenapanor's therapeutic effect in IBS-C may be mediated, in part, by reducing visceral hypersensitivity through the modulation of the transient receptor potential vanilloid 1 (TRPV1) signaling pathway.[12][16]

Pharmacokinetics:

A key characteristic of tenapanor is its minimal systemic absorption.[7][17] Following oral administration, plasma concentrations of tenapanor are typically below the limit of quantitation (0.5 ng/mL).[18][19] This localized action within the gastrointestinal tract minimizes the potential for systemic side effects. The high molecular weight and the presence of two primary amines in its structure likely contribute to this gut-restricted absorption profile.[4]

A physiologically based biopharmaceutics model (PBBM) has been used to compare the pharmacodynamic effects of the hydrochloride salt and the free base. The model predicted that the hydrochloride salt leads to a higher stool sodium excretion compared to the free base over 12 and 26 weeks of treatment.[20] This suggests that the salt form may have a more pronounced local effect in the gut.

Experimental Protocols

Preparation of Crystalline Tenapanor Free Base (Form I):

  • Method: Dissolve tenapanor free base (200 mg) in acetonitrile (0.4 ml) under mild reflux to obtain a clear solution.

  • Crystallization: Cool the solution at a rate of 1 °C/min with stirring to room temperature (22 °C to 26 °C).

  • Isolation: Stir the resulting crystals for an additional 2 hours at room temperature, then isolate by filtration on a sintered glass filter.

  • Drying: Dry the crystals for 6 hours in a vacuum oven at 40 °C.

  • Yield: Approximately 170 mg of crystalline Form I.

  • Purity: HPLC analysis can be used to confirm purity, which has been reported to be as high as 99.5%.[6][10]

X-Ray Powder Diffraction (XRPD) of Crystalline Tenapanor Free Base (Form I):

  • Instrumentation: A standard X-ray powder diffractometer with CuKα radiation.

  • Characteristic Peaks: The crystalline Form I of tenapanor free base exhibits characteristic reflections at 11.1, 19.8, and 22.7 ± 0.2° 2-theta. Further characteristic peaks can be observed at 13.2, 15.5, 19.4, 22.1, and 24.4 ± 0.2° 2-theta.[6][21]

Differential Scanning Calorimetry (DSC) of Crystalline Tenapanor Free Base (Form I):

  • Method: A standard differential scanning calorimeter is used.

  • Analysis: The crystalline form exhibits a melting point at a temperature of 130.5 ± 2 °C.[6]

Preparation of Amorphous this compound:

  • Method: To an agitated mixture of crystalline tenapanor free base in methanol, add concentrated hydrochloric acid until the pH is ≤0.6.

  • Drying: The solution is then spray-dried.

  • Particle Size Control: Particle size is assessed by laser diffraction, and spray drying parameters are adjusted to ensure a particle size distribution of d(v,50) ≤20 μm and d(v,90): 20-40 μm.

  • Secondary Drying: The resulting powder is secondarily dried to achieve a methanol content of ≤3,000 ppm.[22]

Visualizations

Tenapanor_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_interstitium Interstitium/Blood Na+ Na+ H2O H2O Na+->H2O osmosis Phosphate Phosphate NHE3 NHE3 NHE3->Na+ Na+ influx Intracellular_H+ ↑ Intracellular H+ NHE3->Intracellular_H+ H+ efflux Na+_Absorption ↓ Na+ Absorption NHE3->Na+_Absorption Tight_Junction Tight Junction (Paracellular Pathway) Tight_Junction->Phosphate Paracellular flux Phosphate_Absorption ↓ Phosphate Absorption Tight_Junction->Phosphate_Absorption Intracellular_H+->Tight_Junction Tightens TRPV1 TRPV1 Signaling Visceral_Hypersensitivity ↓ Visceral Hypersensitivity TRPV1->Visceral_Hypersensitivity Tenapanor Tenapanor Tenapanor->NHE3 Inhibits Tenapanor->TRPV1 Modulates

Caption: Mechanism of action of tenapanor in the intestinal epithelium.

Crystalline_Free_Base_Preparation Start Tenapanor Free Base Dissolution Dissolve in Acetonitrile with mild reflux Start->Dissolution Cooling Cool at 1°C/min to room temperature Dissolution->Cooling Stirring Stir for 2 hours Cooling->Stirring Filtration Isolate crystals by filtration Stirring->Filtration Drying Dry in vacuum oven at 40°C Filtration->Drying End Crystalline Form I Drying->End

Caption: Workflow for the preparation of crystalline tenapanor free base (Form I).

Salt_vs_Base_Properties Tenapanor Tenapanor Free_Base Tenapanor Free Base + Crystalline Form I + Melting Point: 130.5 ± 2 °C + Higher Purity Potential Tenapanor->Free_Base Hydrochloride_Salt This compound + Amorphous Solid + Hygroscopic + Higher Stool Sodium Excretion (predicted) Tenapanor->Hydrochloride_Salt

Caption: Key property differences between tenapanor free base and hydrochloride salt.

References

In Vitro Characterization of Tenapanor: A Technical Guide to its NHE3 Inhibitory Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenapanor (also known as RDX-5791 or AZD-1722) is a first-in-class, orally administered, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] Designed to be minimally absorbed, Tenapanor acts locally within the gastrointestinal tract.[2][3] Its primary mechanism of action is the selective inhibition of NHE3, an antiporter predominantly expressed on the apical surface of enterocytes in the small intestine and colon, as well as in the renal proximal tubule.[4][5][6] In the gut, NHE3 plays a crucial role in sodium absorption.[5][6] By inhibiting this transporter, Tenapanor reduces the absorption of sodium from the intestinal lumen, leading to an increase in luminal water content, which softens stool and accelerates transit.[4][7][8] This technical guide provides an in-depth overview of the in vitro studies that have characterized the potency, selectivity, and unique mechanistic actions of Tenapanor as an NHE3 inhibitor.

Data Presentation: Quantitative Analysis of Tenapanor's In Vitro Activity

The following tables summarize the key quantitative data from various in vitro assays, demonstrating Tenapanor's potency and selectivity.

Table 1: In Vitro Potency of Tenapanor against NHE3

TargetCell Line/SystemAssay TypePotency (IC50 / pIC50)Reference(s)
Human NHE3 Opossum Kidney (OK) cellspH RecoverypIC50: 8.3 ± 0.3[9]
Human Duodenum MonolayerspH RecoveryIC50: 9 nM[10][11]
Human Ileum MonolayerspH RecoveryIC50: 13 nM[10][11]
Rat NHE3 Opossum Kidney (OK) cellspH Recovery (Prompt)pIC50: 8.0 ± 0.3[9]
Opossum Kidney (OK) cellspH Recovery (Persistent)pIC50: 8.4 ± 0.3[9]
PS120 cellspH RecoveryIC50: 1.26 ± 0.40 nM (1 min acidification)[12]
PS120 cellspH RecoveryIC50: 3.02 ± 0.53 nM (10 min acidification)[12]
Native Mouse Intestinal EpitheliaShort-Circuit CurrentIC50: 6.3 ± 3.4 nM[12]

pIC50 is the negative logarithm of the IC50 value.

Table 2: Selectivity Profile of Tenapanor

Target TransporterInhibition by TenapanorReference(s)
NHE1 No significant inhibition[2]
NHE2 No significant inhibition[2]
NaPi2b (Sodium-dependent phosphate transport protein 2B)No direct inhibition, but expression is decreased downstream[2][10]
PiT1 (Sodium-dependent phosphate transporter 1)No significant inhibition[2]

Table 3: In Vitro Effects of Tenapanor on Intestinal Epithelial Properties

ParameterCell/Tissue ModelEffectReference(s)
Transepithelial Electrical Resistance (TEER) Human small intestinal enteroid monolayersIncreased[10][13][14]
Paracellular Phosphate Permeability Human small intestinal enteroid monolayersReduced[10][13][14]
Apical-to-Basolateral Water Absorption Human duodenum monolayersDecreased[10][15]
Intracellular pH (pHi) Human intestinal cell monolayersReduced (following acid loading)[10][11]

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the in vitro characterization of Tenapanor.

NHE3 Inhibition Assay (Intracellular pH Recovery)

This cell-based assay is fundamental for determining the potency of NHE3 inhibitors.

  • Objective: To measure the dose-dependent inhibition of NHE3-mediated recovery from intracellular acidification.

  • Cell Lines:

    • PS120 fibroblasts, which are deficient in endogenous NHE activity, stably transfected to express human or rat NHE3.[12]

    • Opossum Kidney (OK) cells overexpressing human or rat NHE3.[5][6][9]

  • Methodology:

    • Cell Seeding: Cells are seeded into 96-well plates and grown overnight.[9]

    • Dye Loading: Cells are loaded with a pH-sensitive fluorescent dye, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF).[12]

    • Acid Loading: The intracellular pH (pHi) is lowered by exposing the cells to an ammonium chloride (NH4Cl) prepulse followed by a sodium-free solution.

    • pH Recovery: NHE3 activity is initiated by reintroducing a sodium-containing buffer. The rate of Na+-induced pHi recovery is measured by monitoring the fluorescence emission of the BCECF dye via microfluorometry.[12]

    • Inhibition Measurement: The assay is performed in the presence of varying concentrations of Tenapanor. The rate of pHi recovery is measured, and the concentration of Tenapanor that inhibits 50% of the NHE3 activity (IC50) is calculated.[5][6][12]

Ussing Chamber Assay for Native Tissue Ion Transport

This method assesses the effect of Tenapanor on ion transport in an ex vivo setting, using intact intestinal tissue.

  • Objective: To measure the effect of Tenapanor on NHE3-dependent ion transport across native intestinal epithelia.

  • Tissue Preparation:

    • Mice (e.g., C57Bl/6) are anesthetized.[12]

    • Segments of the intestine (e.g., jejunum or ileum) are isolated.[12]

    • The segments are opened along the mesenteric border, and the muscle layers are stripped away to isolate the mucosal layer.

  • Methodology:

    • Mounting: The isolated intestinal segments are mounted in Ussing chambers, which separate the mucosal (luminal) and serosal (basolateral) sides.[12]

    • Measurement: The transepithelial potential difference is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously measured. The Isc represents the net ion transport across the epithelium.

    • NHE3-Dependent Transport: To specifically measure NHE3-coupled transport, a dipeptide like Gly-Sar can be added to the luminal side. The transport of this dipeptide is coupled to a proton gradient maintained by NHE3.[12]

    • Inhibition: Tenapanor is added to the luminal side, and the dose-dependent inhibition of the peptide-induced short-circuit current is measured to determine the IC50 in native tissue.[12]

Intestinal Enteroid Monolayer Assays

This advanced model uses human stem cell-derived enteroids to study the effects of Tenapanor on barrier function and paracellular transport.[10][14]

  • Objective: To investigate the mechanism by which Tenapanor affects phosphate absorption and intestinal barrier integrity.

  • Model: Human small intestinal stem cell-derived enteroid monolayers cultured on permeable supports.[10][14]

  • Methodology:

    • TEER Measurement: Transepithelial Electrical Resistance (TEER) is measured using an epithelial volt-ohm meter. An increase in TEER signifies a tightening of the junctions between epithelial cells.[10][13]

    • Phosphate Flux Measurement: A known concentration of phosphate is added to the apical (luminal) chamber. At various time points, samples are taken from the basolateral chamber to quantify the amount of phosphate that has crossed the monolayer. This measures the apical-to-basolateral phosphate flux.[10][15]

    • Experimental Conditions: These measurements are performed with and without Tenapanor (typically 1 µM to ensure complete inhibition) to determine its effect on TEER and paracellular phosphate permeability.[10][11] Experiments have also been conducted in NHE3-deficient monolayers to confirm that the effects are on-target.[10][14]

Visualizations: Pathways and Workflows

Tenapanor's Primary Mechanism of Action

cluster_membrane Apical Membrane cluster_lumen Intestinal Lumen cluster_cell Enterocyte NHE3 NHE3 Transporter H_intracellular H+ NHE3->H_intracellular Efflux Na_luminal Na+ Na_luminal->NHE3 Influx Tenapanor Tenapanor Tenapanor->NHE3 Inhibition

Caption: Tenapanor directly inhibits the NHE3 transporter on the apical membrane of intestinal epithelial cells.

Experimental Workflow for NHE3 Inhibition Assay

A Seed NHE3-expressing cells (e.g., PS120, OK cells) in 96-well plate B Load cells with pH-sensitive dye (BCECF) A->B C Induce intracellular acidification (Acid Load) B->C D Add Na+-containing buffer with or without Tenapanor C->D E Measure rate of Na+-induced intracellular pH recovery D->E F Calculate dose-response curve and determine IC50 E->F

Caption: Workflow for the cell-based pH recovery assay to determine Tenapanor's NHE3 inhibitory potency.

Downstream Effects of NHE3 Inhibition by Tenapanor

Tenapanor Tenapanor NHE3 NHE3 Inhibition Tenapanor->NHE3 H_efflux Decreased H+ Efflux NHE3->H_efflux pHi Decreased Intracellular pH (pHi) H_efflux->pHi TightJunctions Modulation of Tight Junctions (e.g., Claudins) pHi->TightJunctions TEER Increased Transepithelial Electrical Resistance (TEER) TightJunctions->TEER Permeability Reduced Paracellular Phosphate Permeability TEER->Permeability

Caption: The signaling cascade initiated by Tenapanor-mediated NHE3 inhibition in intestinal epithelial cells.

Conclusion

The in vitro characterization of Tenapanor robustly demonstrates its role as a potent and highly selective inhibitor of the NHE3 transporter. Cellular assays confirm its low nanomolar potency against both human and rat NHE3 isoforms.[9][10][11][12] A key finding from advanced in vitro models is Tenapanor's unique, on-target mechanism of reducing intestinal phosphate absorption.[10][14] This is not due to direct interaction with phosphate transporters but is a downstream consequence of NHE3 inhibition. The resulting decrease in intracellular pH modulates tight junction proteins, leading to increased transepithelial electrical resistance and a specific reduction in paracellular permeability to phosphate.[10][13][14] These comprehensive in vitro studies have been foundational in elucidating the dual mechanisms of action of Tenapanor—increasing intestinal fluid content and reducing phosphate absorption—which underpin its therapeutic applications.

References

Tenapanor's Dual Action on Intestinal Sodium and Phosphate Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the intestinal sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] This novel mechanism of action disrupts the primary pathway for intestinal sodium absorption, leading to increased luminal water content and accelerated intestinal transit.[3][4] Beyond its effects on sodium, tenapanor has been shown to significantly reduce intestinal phosphate absorption through a distinct, yet related, mechanism involving the modulation of paracellular permeability.[1][5][6] This technical guide provides an in-depth exploration of tenapanor's dual effect on intestinal sodium and phosphate transport, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action: NHE3 Inhibition

Tenapanor exerts its primary effect by inhibiting the sodium/hydrogen exchanger isoform 3 (NHE3), an antiporter located on the apical membrane of enterocytes in the small intestine and colon.[7][8] NHE3 is responsible for the majority of dietary sodium absorption by exchanging luminal sodium ions for intracellular protons.[2] By binding to and inhibiting NHE3, tenapanor effectively blocks this pathway, leading to an accumulation of sodium ions in the intestinal lumen.[4][7] This increase in luminal sodium concentration creates an osmotic gradient, drawing water into the intestines, which softens stool and accelerates transit time.[4][7]

Impact on Intestinal Sodium Transport

The inhibition of NHE3 by tenapanor directly translates to a reduction in sodium absorption from the gastrointestinal tract. This has been consistently demonstrated in both preclinical and clinical studies, where tenapanor administration leads to increased fecal sodium excretion and a corresponding decrease in urinary sodium excretion.[4]

Impact on Intestinal Phosphate Transport

Tenapanor's effect on phosphate absorption is a downstream consequence of NHE3 inhibition and involves a dual mechanism:

  • Reduction of Paracellular Phosphate Permeability: The inhibition of NHE3-mediated proton extrusion leads to a slight decrease in intracellular pH (acidification) within the enterocytes.[1] This intracellular acidification is believed to induce conformational changes in tight junction proteins, the key regulators of paracellular transport.[1] These changes result in a tightening of the paracellular pathway, leading to a decrease in the passive, paracellular absorption of phosphate, which is the predominant pathway for intestinal phosphate uptake.[1][5][6] This is evidenced by an increase in transepithelial electrical resistance (TEER) observed in in vitro models.[1]

  • Downregulation of NaPi2b Expression: There is also evidence to suggest that tenapanor can modestly decrease the expression of the sodium-dependent phosphate cotransporter 2b (NaPi2b), the primary active transcellular phosphate transporter in the intestine.[1][6][9] This further contributes to the overall reduction in phosphate absorption.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative effects of tenapanor on various physiological parameters as reported in key preclinical and clinical trials.

Table 1: Preclinical Data on Tenapanor's Effects in Rodent Models

ParameterAnimal ModelTenapanor DoseOutcomeCitation
Urinary Sodium ExcretionRats0.1, 0.3, 1, 3 mg/kgDose-dependent reduction in urinary sodium.[10]
Fecal Sodium ExcretionRatsNot specifiedIncreased fecal sodium excretion.[4]
Urinary Phosphate ExcretionRats with normal renal functionNot specifiedSignificantly decreased urinary phosphate excretion.[11]
Urinary Phosphate Excretion5/6th nephrectomized rats (CKD model)Not specifiedConsistently lowered urinary phosphorus excretion over 28 days.[11]
NaPi2b mRNA ExpressionRats0.5 mg/kg for 14 days~30% decrease in distal jejunum and ileum.[9]

Table 2: Clinical Data on Tenapanor's Effects in Healthy Volunteers

ParameterStudy PopulationTenapanor DoseDurationOutcomeCitation
Fecal Sodium and PhosphorusHealthy Volunteers15 mg twice daily4 daysComparable 24-hour stool and urinary sodium and phosphorus levels with or without sevelamer.[10][12]
Urinary Sodium and PhosphorusHealthy Volunteers15 mg twice daily4 daysIncreased stool phosphorus and decreased urinary phosphorus excretion.[5]

Table 3: Clinical Data from Hyperphosphatemia Trials in Patients with CKD on Dialysis

Trial NamePatient PopulationTenapanor DoseDurationKey Findings on Serum Phosphate (sP)Citation
Phase 3 Monotherapy TrialHyperphosphatemia on hemodialysis3, 10, or 30 mg twice daily8 weeksReductions of 1.00, 1.02, and 1.19 mg/dL, respectively.[13][14]
AMPLIFY (add-on to binders)Hyperphosphatemia on hemodialysis despite binders30 mg twice daily4 weeksMean sP reduction of 0.84 mg/dL vs. 0.19 mg/dL for placebo.[15][16][17][18]
NORMALIZE (long-term)Hyperphosphatemia on hemodialysis30 mg twice daily (alone or with binders)Up to 18 monthsMean sP reduction of 2.0 mg/dL from pre-study baseline. 33% achieved sP of 2.5-4.5 mg/dL.[19]
Real-World StudyHyperphosphatemia on dialysisNot specified120 daysAverage sP reduction of nearly 1 mg/dL. 45.3% had ≥1 mg/dL reduction.[20]

Table 4: Clinical Data from Irritable Bowel Syndrome with Constipation (IBS-C) Trials

Trial NamePatient PopulationTenapanor DoseDurationKey Findings on Bowel FunctionCitation
T3MPO-1IBS-C50 mg twice daily12 weeks27.0% of tenapanor patients were combined responders vs. 18.7% for placebo.[21][22][23][24]
Phase 2 TrialIBS-C5, 20, or 50 mg twice daily12 weeks50 mg b.i.d. significantly increased stool frequency and reduced abdominal symptoms.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tenapanor in an Intestinal Enterocyte

Tenapanor_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Tenapanor Tenapanor NHE3 NHE3 Tenapanor->NHE3 Inhibits NaPi2b NaPi2b Tenapanor->NaPi2b Decreases Expression Na_ion Na+ Na_ion->NHE3 Blocked Na+ uptake H_ion_out H+ Pi_paracellular Phosphate (Pi) TightJunction Tight Junction Pi_paracellular->TightJunction Reduced Paracellular Phosphate Transport NHE3->H_ion_out Blocked H+ extrusion H_ion_in H+ NHE3->H_ion_in Increased Intracellular [H+] (pH decrease) H_ion_in->TightJunction Modulates/ Tightens Pi_transcellular Phosphate (Pi) Pi_transcellular->NaPi2b Reduced Transcellular Phosphate Transport Ussing_Chamber_Workflow cluster_prep Tissue/Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Intestinal Tissue Segment A3 Mount Tissue/Insert in Ussing Chamber A1->A3 A2 Culture Caco-2 Cells on Transwell Inserts A2->A3 B1 Equilibrate with Krebs-Ringer Buffer A3->B1 Start Experiment B2 Measure Baseline TEER and Isc B1->B2 B3 Add Tenapanor to Apical Chamber B2->B3 B4 Monitor Changes in TEER and Isc B3->B4 C1 Calculate Change in Ion Transport B4->C1 Collect Data C3 Determine Tenapanor's Effect on Barrier Function C1->C3 C2 Assess Paracellular Permeability C2->C3

References

An In-depth Technical Guide to the Cellular Pathways Modulated by Tenapanor Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenapanor Hydrochloride is a first-in-class, orally administered, minimally absorbed small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] Discovered by Ardelyx, Tenapanor acts locally in the gastrointestinal (GI) tract to modulate the transport of sodium and phosphate.[3][4] Its unique mechanism of action has led to its approval for the treatment of Irritable Bowel Syndrome with Constipation (IBS-C) and as an add-on therapy for the reduction of serum phosphorus in adults with Chronic Kidney Disease (CKD) on dialysis who have an inadequate response to or intolerance of phosphate binders.[1][5] This guide provides a detailed examination of the cellular pathways modulated by Tenapanor, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: NHE3 Inhibition

The primary molecular target of Tenapanor is the Na+/H+ Exchanger isoform 3 (NHE3), an antiporter located on the apical membrane of epithelial cells in the small intestine and colon.[6][7] Under normal physiological conditions, NHE3 plays a pivotal role in the absorption of dietary sodium by exchanging luminal sodium ions (Na+) for intracellular protons (H+).[8][9] This process is central to maintaining sodium and fluid homeostasis.[10]

Tenapanor is a potent and selective inhibitor of NHE3.[1][11] By binding to and inhibiting NHE3, Tenapanor blocks the primary route of sodium absorption from the intestinal lumen.[2] This action is localized to the gut, as Tenapanor has minimal systemic absorption.[3][9]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Na_ion Na+ NHE3 NHE3 Transporter Na_ion->NHE3 Absorption H_ion H+ NHE3->H_ion Exchange Tenapanor Tenapanor Block X Tenapanor->Block Block->NHE3

Caption: Tenapanor directly inhibits the NHE3 transporter.

Cellular Pathways and Physiological Consequences

The inhibition of NHE3 by Tenapanor initiates a cascade of local and systemic effects, which are leveraged for its therapeutic applications in both IBS-C and hyperphosphatemia.

Pathway: Increased Intraluminal Water for IBS-C

The primary mechanism for treating IBS-C involves altering fluid dynamics within the gut.

  • Sodium Retention: By blocking NHE3, Tenapanor causes an increase in the concentration of sodium ions within the intestinal lumen.[1][12]

  • Osmotic Gradient: The retention of sodium creates an osmotic gradient that draws water from the enterocytes and interstitial fluid into the lumen.[1][6]

  • Physiological Effect: This influx of water softens stool consistency, accelerates intestinal transit, and increases bowel movement frequency, thereby alleviating constipation.[6][7]

Tenapanor Tenapanor NHE3_Inhibition NHE3 Inhibition Tenapanor->NHE3_Inhibition Na_Retention Increased Luminal Na+ NHE3_Inhibition->Na_Retention Osmosis Osmotic Water Influx into Lumen Na_Retention->Osmosis Result Softer Stool & Accelerated Transit Osmosis->Result

Caption: Pathway leading to laxation in IBS-C treatment.
Pathway: Reduced Paracellular Phosphate Absorption for Hyperphosphatemia

Tenapanor's effect on serum phosphate is primarily mediated by a novel mechanism that alters the permeability of the paracellular pathway, the main route for intestinal phosphate absorption.[13][14][15]

  • Proton Retention: NHE3 inhibition leads to a modest retention of intracellular protons within enterocytes, causing a slight decrease in intracellular pH (pHi).[9][13]

  • Tight Junction Modulation: This change in pHi is believed to induce a conformational change in the proteins that form the tight junctions between adjacent enterocytes.[9][13]

  • Reduced Permeability: This modulation "tightens" the junctions, increasing transepithelial electrical resistance (TEER) and, crucially, reducing their permeability specifically to phosphate ions.[16][17] This action decreases the passive, paracellular absorption of dietary phosphate.[8][13]

  • Downregulation of Transcellular Transport: Additionally, Tenapanor has been shown to prevent a compensatory increase in active, transcellular phosphate absorption by decreasing the expression of the sodium-dependent phosphate co-transporter, NaPi2b.[16][17]

cluster_pathways Intestinal Phosphate Absorption Pathways cluster_paracellular Paracellular Pathway cluster_transcellular Transcellular Pathway TightJunction Tight Junctions Normal Permeability Phosphate_para Phosphate Phosphate_para->TightJunction:f0 Passive Flux Enterocyte Enterocyte NaPi2b Transporter Phosphate_trans Phosphate Phosphate_trans->Enterocyte:f0 Active Transport Tenapanor Tenapanor NHE3_Inhibition NHE3 Inhibition Tenapanor->NHE3_Inhibition Proton_Retention Proton Retention (Lower pHi) NHE3_Inhibition->Proton_Retention NaPi2b_Down Decreased NaPi2b Expression NHE3_Inhibition->NaPi2b_Down TJ_Modulation Tight Junction Modulation (Increased TEER) Proton_Retention->TJ_Modulation Block_para X TJ_Modulation->Block_para Block_trans X NaPi2b_Down->Block_trans Block_para->TightJunction:f0 Block_trans->Enterocyte:f0

Caption: Tenapanor's dual mechanism on phosphate absorption.
Pathway: Reduction of Visceral Hypersensitivity in IBS-C

Beyond its effects on motility, Tenapanor also reduces the abdominal pain associated with IBS-C.[2] This is thought to occur through the modulation of visceral hypersensitivity.[7][12]

  • TRPV1 Normalization: In animal models, Tenapanor has been shown to normalize the signaling of the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1).[7][18] TRPV1 is a key nociceptive sensor on afferent neurons that can become hypersensitized in IBS.[7]

  • Barrier Function and Inflammation: By improving motility and potentially reducing intestinal permeability, Tenapanor may decrease the exposure of the epithelium to macromolecules that can trigger mast cell responses and pro-inflammatory cascades, further contributing to the reduction of neuronal hypersensitivity.[7][18]

IBS_C IBS-C Condition (e.g., Increased Permeability) TRPV1 Hypersensitized TRPV1 Signaling IBS_C->TRPV1 Pain Abdominal Pain TRPV1->Pain Tenapanor Tenapanor Effects Improved Motility & Decreased Permeability Tenapanor->Effects Normalization Normalization of TRPV1 Signaling Effects->Normalization Pain_Relief Reduced Abdominal Pain Normalization->Pain_Relief

Caption: Proposed pathway for visceral pain reduction in IBS-C.
Downstream Systemic Consequences

The primary intestinal actions of Tenapanor lead to significant downstream systemic benefits, particularly in patients with CKD.

  • Reduced Serum Phosphate: The direct inhibition of intestinal phosphate absorption leads to a clinically meaningful reduction in serum phosphate levels.[14]

  • Reduced FGF23: Hyperphosphatemia is a primary driver of elevated Fibroblast Growth Factor 23 (FGF23), a hormone linked to increased cardiovascular risk and mortality in CKD patients.[19][20] By lowering serum phosphate, Tenapanor treatment leads to a significant corresponding decrease in serum FGF23 concentrations.[19][21]

  • Reduced PTH: In some patients with elevated baseline levels, the control of serum phosphate can also lead to a reduction in intact parathyroid hormone (iPTH).[21]

Tenapanor Tenapanor Phosphate_Absorption ↓ Intestinal Phosphate Absorption Tenapanor->Phosphate_Absorption Serum_Phosphate ↓ Serum Phosphate Phosphate_Absorption->Serum_Phosphate Serum_FGF23 ↓ Serum FGF23 Serum_Phosphate->Serum_FGF23 Serum_PTH ↓ Serum PTH Serum_Phosphate->Serum_PTH CV_Benefit Potential for Improved Cardiovascular Outcomes Serum_FGF23->CV_Benefit cluster_invitro In Vitro / Ex Vivo Assays cluster_invivo In Vivo Assays NHE3_Activity NHE3 Activity Assay (pHi Measurement in Cells) Mechanism Direct NHE3 Inhibition NHE3_Activity->Mechanism Permeability_Assay Paracellular Permeability Assay (Ussing Chamber / TEER) Function Reduced Paracellular Phosphate Flux Permeability_Assay->Function Animal_Model Animal Model Studies (Metabolic Cages) Physiology Reduced Na+ and PO4 Absorption Animal_Model->Physiology Tenapanor Tenapanor Tenapanor->NHE3_Activity Tenapanor->Permeability_Assay Tenapanor->Animal_Model

References

The Pharmacodynamics of Tenapanor in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] It acts locally in the gastrointestinal tract to reduce the absorption of sodium and phosphate.[4][5] This unique mechanism of action has positioned Tenapanor as a novel therapeutic agent for conditions such as irritable bowel syndrome with constipation (IBS-C) and hyperphosphatemia in patients with chronic kidney disease (CKD).[2][3] This technical guide provides an in-depth overview of the pharmacodynamics of Tenapanor as demonstrated in various animal models, with a focus on its molecular mechanism, physiological effects, and the experimental protocols used for its evaluation.

Mechanism of Action: NHE3 Inhibition and its Downstream Effects

Tenapanor's primary pharmacological target is the Na+/H+ exchanger 3 (NHE3), an antiporter predominantly expressed on the apical membrane of epithelial cells in the small intestine and proximal colon, as well as in the renal proximal tubule.[2][6] In the gastrointestinal tract, NHE3 plays a crucial role in sodium absorption. By inhibiting NHE3, Tenapanor effectively blocks this pathway, leading to an increase in intestinal sodium concentration. This, in turn, results in increased water retention in the intestinal lumen, which accelerates intestinal transit and softens stool consistency.[6]

A significant and clinically relevant consequence of NHE3 inhibition by Tenapanor is the reduction of intestinal phosphate absorption.[1][4] This effect is primarily mediated through the modulation of paracellular permeability. The inhibition of NHE3 leads to a decrease in intracellular pH in intestinal epithelial cells, which is thought to modulate tight junctions between these cells.[1][2] This modulation results in an increased transepithelial electrical resistance (TEER), thereby reducing the paracellular permeability to phosphate, which is the main pathway for intestinal phosphate absorption.[1][4][7] Furthermore, repeated administration of Tenapanor has been shown to decrease the expression of NaPi2b, the major active intestinal phosphate transporter, preventing compensatory active transcellular phosphate absorption.[4][7]

Signaling Pathway of Tenapanor's Action

Tenapanor_Mechanism Tenapanor Tenapanor NHE3 NHE3 (in apical membrane of intestinal epithelial cells) Tenapanor->NHE3 Intracellular_pH Decreased Intracellular pH NaPi2b Decreased NaPi2b Expression Tenapanor->NaPi2b Reduces expression (long-term effect) Na_absorption Intestinal Sodium Absorption NHE3->Na_absorption Mediates NHE3->Intracellular_pH Maintains (via H+ secretion) Tight_Junctions Tight Junction Modulation Intracellular_pH->Tight_Junctions TEER Increased Transepithelial Electrical Resistance (TEER) Tight_Junctions->TEER Paracellular_Permeability Reduced Paracellular Phosphate Permeability TEER->Paracellular_Permeability Phosphate_Absorption Reduced Intestinal Phosphate Absorption Paracellular_Permeability->Phosphate_Absorption NaPi2b->Phosphate_Absorption Contributes to

Caption: Mechanism of Tenapanor in reducing intestinal sodium and phosphate absorption.

Pharmacodynamic Effects in Animal Models

The pharmacodynamic properties of Tenapanor have been extensively studied in various rodent models, particularly rats. These studies have consistently demonstrated its efficacy in modulating electrolyte transport and its potential therapeutic benefits in models of kidney disease and constipation.

Effects on Sodium and Water Homeostasis

In healthy rats, oral administration of Tenapanor leads to a dose-dependent increase in stool sodium and water content, with a corresponding decrease in urinary sodium excretion.[2][8] This demonstrates the intended local action of the drug within the gastrointestinal tract with minimal systemic effects.[8]

In a rat model of Chronic Kidney Disease (CKD) using salt-fed nephrectomized rats, Tenapanor administration reduced extracellular fluid volume, left ventricular hypertrophy, albuminuria, and blood pressure in a dose-dependent manner.[8][9] These findings highlight the potential of Tenapanor to manage fluid overload and its cardiovascular consequences in CKD.

Effects on Phosphate Homeostasis

Tenapanor has shown significant effects on phosphate homeostasis in animal models of both normal and impaired renal function. Oral administration to rats increased fecal phosphorus excretion and decreased urinary phosphorus excretion, directly reflecting reduced intestinal phosphate absorption.[5][10]

In a rat model of CKD with vascular calcification, Tenapanor not only reduced sodium and phosphorus absorption but also significantly decreased ectopic calcification, serum creatinine, and serum phosphorus levels.[5] Furthermore, it lowered the levels of the phosphaturic hormone fibroblast growth factor-23 (FGF23), which is often elevated in CKD and associated with adverse cardiovascular outcomes.[5][11]

Effects on Visceral Hypersensitivity

In a rat model of acetic acid-induced colonic hypersensitivity, a model for irritable bowel syndrome, Tenapanor demonstrated antinociceptive effects.[3][6] Oral administration of Tenapanor at 0.5 mg/kg twice daily significantly reduced visceromotor responses to colorectal distension.[6] This effect is thought to be mediated through the normalization of colonic sensory neuronal excitability and the modulation of transient receptor potential cation channel subfamily V member 1 (TRPV1) currents.[3][6]

Quantitative Pharmacodynamic Data in Animal Models

The following tables summarize the key quantitative data from various pharmacodynamic studies of Tenapanor in animal models.

Parameter Animal Model Tenapanor Dose Effect Reference
In Vitro Potency Opossum kidney cells overexpressing human (hu) and rat (r) NHE3-pIC50 = 7.1 (hu) and 7.6 (r)[2]
Stool Water Rats10 mg/kg56% increase[2]
Urinary Sodium Excretion Rats3, 10, and 30 mg/kg (single oral dose)Dose-dependent reduction in urine sodium over 16 hours[2]
Visceromotor Response Acetic acid-sensitized rats0.5 mg/kg BIDSignificant reduction in visceromotor responses to colorectal distension[6]
Urinary Phosphorus Excretion Male rats0.3 mg/kg/dayIn combination with 1.5% (wt/wt) sevelamer, reduced residual urinary phosphorus excretion by an additional 37 ± 6%[10]
CKD Model Parameter Animal Model Tenapanor Dose Effect Reference
Serum Phosphorus Rat model of CKD and vascular calcificationNot specifiedSignificantly decreased[5]
Serum Creatinine Rat model of CKD and vascular calcificationNot specifiedSignificantly decreased[5]
Circulating FGF23 Rat model of CKD and vascular calcificationNot specifiedSignificantly decreased[5]
Ectopic Calcification Rat model of CKD and vascular calcificationNot specifiedSignificantly decreased[5]
Heart Mass Rat model of CKD and vascular calcificationNot specifiedSignificantly decreased[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of Tenapanor.

In Vivo Pharmacodynamic Urinary Sodium Excretion Assay in Rats
  • Animal Model: Male rats.[2]

  • Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

  • Dosing: Tenapanor is administered orally via gavage at various doses (e.g., 3, 10, and 30 mg/kg). A vehicle control group is included.[2]

  • Sample Collection: Urine is collected over a specified period, typically 16 hours post-dose.[2]

  • Analysis: The total amount of sodium excreted in the urine is quantified using standard analytical methods such as flame photometry or ion-selective electrodes.

  • Outcome: The primary outcome is the reduction in urinary sodium excretion compared to the vehicle-treated group.[2]

Rat Model of Chronic Kidney Disease and Vascular Calcification
  • Model Induction: CKD can be induced in rats through methods such as 5/6 nephrectomy (Nx) combined with a high-phosphorus diet or the use of genetic models like the heterozygous Cy/+ rat on a special high-casein, high-phosphate diet.[5][12][13] Another method involves feeding rats a diet containing 0.25% adenine to induce chronic renal failure.[13]

  • Dosing: Tenapanor is administered orally, mixed with the diet or via gavage, over a defined treatment period.

  • Assessments:

    • Biochemical Analysis: Blood samples are collected to measure serum creatinine, phosphorus, calcium, and FGF23 levels.[5]

    • Electrolyte Balance: 24-hour urine and feces are collected to determine sodium and phosphorus excretion.[5]

    • Cardiovascular Assessment: Heart mass is measured post-mortem. Vascular calcification can be assessed histologically or by measuring the calcium content of the aorta.[5]

  • Outcome: Efficacy is determined by the amelioration of CKD-related pathologies, such as reduced serum phosphate, decreased vascular calcification, and improved cardiac hypertrophy.[5]

Experimental Workflow for Evaluating Tenapanor in a CKD Animal Model

CKD_Workflow cluster_model Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_outcome Outcome Evaluation Induction Induce CKD in Rats (e.g., 5/6 Nephrectomy + High P Diet) Randomization Randomize into Treatment Groups (Vehicle vs. Tenapanor) Induction->Randomization Dosing Oral Administration of Tenapanor (Specified dose and duration) Randomization->Dosing Collection Collect Blood, Urine, Feces Dosing->Collection Necropsy Necropsy and Tissue Collection (Heart, Aorta) Dosing->Necropsy End of Study Analysis Biochemical Analysis (Serum P, Creatinine, FGF23) Electrolyte Balance (Urine/Fecal Na, P) Collection->Analysis Outcome Compare Treatment vs. Vehicle Group - Reduced Serum Phosphate - Decreased Vascular Calcification - Ameliorated Cardiac Hypertrophy Analysis->Outcome Histology Histological Analysis (Vascular Calcification) Necropsy->Histology Histology->Outcome

Caption: Workflow for assessing Tenapanor's efficacy in a rat model of CKD.

Conclusion

Animal models have been instrumental in elucidating the pharmacodynamic profile of Tenapanor. These studies have robustly demonstrated its mechanism of action through NHE3 inhibition and its subsequent effects on reducing intestinal sodium and phosphate absorption. The data from various rodent models, including those mimicking chronic kidney disease, provide a strong preclinical rationale for its development in treating hyperphosphatemia and constipation-related disorders. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation and understanding of this novel therapeutic agent.

References

Tenapanor's impact on visceral hypersensitivity preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Impact of Tenapanor on Visceral Hypersensitivity

Introduction

Visceral hypersensitivity, a hallmark of Irritable Bowel Syndrome with Constipation (IBS-C), is characterized by an increased perception of pain in the internal organs.[1][2][3][4] Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the intestinal sodium/hydrogen exchanger isoform 3 (NHE3).[5][6][7] By acting locally in the gut to reduce sodium absorption from the small intestine and colon, tenapanor increases water retention in the intestinal lumen. This action softens stool and accelerates intestinal transit.[3][8][9][10] Beyond its effects on constipation, preclinical research has elucidated a distinct mechanism through which tenapanor alleviates abdominal pain by directly impacting visceral hypersensitivity.[4][8][11][12]

This technical guide provides a comprehensive overview of the preclinical studies investigating tenapanor's effects on visceral hypersensitivity. It details the experimental models and protocols used, presents the quantitative outcomes, and illustrates the underlying signaling pathways.

Core Mechanism of Action

Tenapanor's primary action is the inhibition of NHE3 on the apical surface of enterocytes. This leads to a cascade of effects that address both constipation and abdominal pain associated with IBS-C. Preclinical evidence strongly suggests that tenapanor reduces visceral pain by strengthening the intestinal barrier, thereby decreasing permeability to luminal macromolecules and antigens. This, in turn, reduces the hyperexcitability of sensory neurons in the gut.[1][2][8][13][14]

Tenapanor_Mechanism_of_Action Tenapanor Tenapanor (Oral Administration) NHE3 Inhibits Apical NHE3 in Small Intestine & Colon Tenapanor->NHE3 NaAbsorption Reduced Sodium (Na+) Absorption NHE3->NaAbsorption Barrier Strengthens Intestinal Barrier (Modulates Tight Junctions) NHE3->Barrier WaterRetention Increased Luminal Water Retention NaAbsorption->WaterRetention ConstipationRelief Constipation Relief (Softer Stool, Increased Transit) WaterRetention->ConstipationRelief Permeability Decreased Paracellular Permeability Barrier->Permeability DRG Reduced Sensory Neuron (DRG) Hyperexcitability Permeability->DRG PainRelief Abdominal Pain Relief DRG->PainRelief

Tenapanor's dual mechanism for constipation and pain relief.

Preclinical Animal Models of Visceral Hypersensitivity

To evaluate the efficacy of tenapanor, researchers utilized established rat models that mimic the visceral hypersensitivity observed in IBS patients.

  • Neonatal Acetic Acid Sensitization: This model induces chronic visceral hypersensitivity in adult rats through colonic irritation during the postnatal period.[1]

  • Partial Restraint Stress (PRS): This model uses psychological stress to induce visceral hypersensitivity, reflecting the stress-related symptom exacerbation seen in many IBS patients.[1][13]

Experimental Protocols

Assessment of Visceral Hypersensitivity: Visceromotor Reflex (VMR)

The visceromotor reflex (VMR) to colorectal distension (CRD) is a standard method for quantifying visceral pain in rodents. It measures the abdominal muscle contractions in response to controlled balloon distension of the colon. A stronger contraction (higher VMR) indicates greater visceral sensitivity.

  • Procedure:

    • Rats are lightly anesthetized, and electrodes are implanted into the external oblique abdominal muscles.

    • A flexible balloon catheter is inserted into the colon.

    • After a recovery and acclimation period, the balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg).

    • The electromyographic (EMG) activity of the abdominal muscles is recorded during distension.

    • The VMR is quantified as the total EMG signal during balloon inflation, corrected for baseline activity.

VMR_Workflow Model Induce Visceral Hypersensitivity (e.g., Neonatal Acetic Acid) Treatment Administer Tenapanor or Vehicle (Control) Model->Treatment Surgery Implant EMG Electrodes in Abdominal Muscle Treatment->Surgery Catheter Insert Colorectal Balloon Catheter Surgery->Catheter Distension Apply Colorectal Distension (CRD) (Varying Pressures) Catheter->Distension Record Record Abdominal EMG Activity Distension->Record Analyze Quantify VMR Response Record->Analyze

Experimental workflow for VMR assessment.
Electrophysiology of Dorsal Root Ganglia (DRG) Neurons

To investigate the molecular mechanisms at the neuronal level, whole-cell voltage patch-clamp recordings were performed on colonic dorsal root ganglia (DRG) neurons. This technique allows for the direct measurement of ion channel activity and neuronal excitability.

  • Procedure:

    • Colonic sensory neurons are identified by retrograde labeling from the colon wall.

    • DRG are harvested and cultured.

    • Whole-cell patch-clamp recordings are used to measure neuron responses to capsaicin, an agonist of the TRPV1 receptor, which is a key player in pain signaling.[5]

    • Changes in neuronal excitability and TRPV1 currents are quantified.

In Vitro Intestinal Permeability Assay

The effect of tenapanor on intestinal barrier function was assessed using human colon monolayer cultures.

  • Procedure:

    • Human colon epithelial cells are grown on permeable supports to form a monolayer.

    • The integrity of the barrier is compromised by adding proinflammatory cytokines or fecal supernatants from IBS-C patients.[1][2][14]

    • Tenapanor is added to the culture.

    • Intestinal permeability is measured, often by quantifying transepithelial electrical resistance (TEER) or the flux of a marker molecule across the monolayer.

Quantitative Data Summary

Preclinical studies demonstrated that tenapanor significantly reduces visceral hypersensitivity and normalizes underlying neuronal and barrier dysfunctions.

Table 1: Effect of Tenapanor on Visceromotor Response (VMR) to Colorectal Distension in Rat Models

Animal Model Treatment Outcome Statistical Significance Reference
Neonatal Acetic Acid Sensitization Tenapanor (10 mg/kg, oral) Significantly reduced VMR compared to vehicle. P < 0.05 [13]
Partial Restraint Stress Tenapanor Significantly reduced VMR compared to vehicle. P < 0.05 [3][13][14]
Acetic Acid-Induced Hypersensitivity Tenapanor (0.5 mg/kg, BID, oral) Reduced VMR to levels comparable to non-sensitized rats. Significant vs. vehicle [8]

In both primary models, tenapanor treatment returned the heightened VMR responses to levels seen in non-sensitized control animals.[1][2][3][13][14]

Table 2: Effect of Tenapanor on Colonic DRG Neurons and Intestinal Permeability

Experiment Type Model/Condition Treatment Outcome Statistical Significance Reference
Electrophysiology Acetic Acid-Sensitized Rat DRG Neurons Tenapanor Reduced DRG neuron hyperexcitability in response to capsaicin. P < 0.05 [2][5][14]
Permeability Human Colon Monolayers + Proinflammatory Cytokines Tenapanor Attenuated the increase in intestinal permeability. P < 0.001 [1][2][14]

| Permeability | Human Colon Monolayers + Fecal Supernatants from IBS-C Patients | Tenapanor | Attenuated the increase in intestinal permeability. | P < 0.005 |[1][2][14] |

Signaling Pathways in Visceral Hypersensitivity

The beneficial effect of tenapanor on abdominal pain is attributed to its ability to restore intestinal barrier function and subsequently normalize sensory neuron signaling.[5][8] In a state of visceral hypersensitivity, increased intestinal permeability allows luminal antigens and macromolecules to cross the epithelial barrier. This triggers an inflammatory response and sensitizes nociceptive (pain-sensing) DRG neurons, in part through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][8][10] Tenapanor interrupts this cascade by tightening the barrier, reducing the initial trigger for neuronal sensitization.[8][15]

Signaling_Pathway cluster_0 Intestinal Lumen cluster_1 Gut Wall & Neurons Macromolecules Luminal Antigens & Macromolecules Permeability Increased Intestinal Permeability ('Leaky Gut') Macromolecules->Permeability Crosses Barrier Translocation Antigen Translocation Permeability->Translocation DRG Sensory Neuron (DRG) Translocation->DRG Activates TRPV1 TRPV1 Channel Activation/Sensitization DRG->TRPV1 Hyperexcitability Neuronal Hyperexcitability TRPV1->Hyperexcitability Pain Visceral Pain Perception Hyperexcitability->Pain Tenapanor Tenapanor Tenapanor->Permeability Inhibits

Pathway of visceral pain and the inhibitory action of tenapanor.

Conclusion

Preclinical studies provide compelling evidence that tenapanor reduces visceral hypersensitivity through a mechanism distinct from its laxative effects.[11][12] By inhibiting intestinal NHE3, tenapanor strengthens the gut barrier, reducing paracellular permeability.[1][2][8][14] This attenuates the translocation of luminal contents that can sensitize sensory neurons. The subsequent normalization of colonic DRG neuron excitability, including the attenuation of TRPV1 signaling, leads to a reduction in visceral pain perception.[5][8][13] These findings establish a clear biological rationale for the clinical observation that tenapanor effectively treats both constipation and abdominal pain in patients with IBS-C.[8][15]

References

Methodological & Application

Tenapanor Hydrochloride: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenapanor hydrochloride is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] Acting locally in the gastrointestinal tract, Tenapanor inhibits sodium uptake from the small intestine and colon.[1][4] This application note provides detailed protocols for in vitro assays to characterize the activity of Tenapanor and similar NHE3 inhibitors. It includes methods for determining inhibitory potency, assessing effects on intestinal ion transport, and visualizing the underlying signaling pathways.

Introduction

The sodium/hydrogen exchanger 3 (NHE3) is a key transporter protein predominantly expressed on the apical surface of intestinal epithelia and in the renal proximal tubule.[5][6][7] It plays a crucial role in sodium absorption and acid-base homeostasis.[7] By exchanging intracellular protons for extracellular sodium ions, NHE3 facilitates the majority of sodium absorption in the gut.[5][6]

This compound (also known as RDX-5791 or AZD-1722) is a potent and selective inhibitor of NHE3.[8] Its mechanism of action involves the retention of sodium and water in the intestinal lumen, leading to softer stools and increased bowel motility.[9] Additionally, Tenapanor has been shown to reduce the paracellular absorption of phosphate by modulating tight junctions between intestinal epithelial cells.[1][2] These properties make it a valuable therapeutic agent for conditions such as irritable bowel syndrome with constipation (IBS-C) and for the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1][5]

This document outlines key in vitro assays to evaluate the pharmacological profile of Tenapanor and other potential NHE3 inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against NHE3 from various studies.

Target Species IC50 (nM) Reference
NHE3Human5[10]
NHE3Human1.3[11]
NHE3Human1.26 (1 min acidification)[7]
NHE3Human3.02 (10 min acidification)[7]
NHE3Rat10[10]
NHE3Rat7.9[8]
NHE3Rat1[11]
Cell-Based Assay Cell Type IC50 (nM) Reference
NHE3-mediated pHi recoveryHuman ileum cell monolayer13[1]
NHE3-mediated pHi recoveryHuman duodenum cell monolayer9[1]

Signaling Pathway

Tenapanor's primary mechanism of action is the direct inhibition of NHE3 on the apical membrane of intestinal epithelial cells. This leads to a cascade of downstream effects that alter intestinal fluid and electrolyte balance.

Tenapanor_Signaling_Pathway Tenapanor Tenapanor Hydrochloride NHE3 NHE3 Tenapanor->NHE3 Inhibits Na_absorption Decreased Na+ Absorption NHE3->Na_absorption Mediates H_secretion Decreased H+ Secretion NHE3->H_secretion Mediates Luminal_Na Increased Luminal Na+ Na_absorption->Luminal_Na Leads to Intracellular_pH Decreased Intracellular pH H_secretion->Intracellular_pH Affects Luminal_Water Increased Luminal Water Luminal_Na->Luminal_Water Results in Tight_Junctions Tight Junction Modulation Intracellular_pH->Tight_Junctions Influences Paracellular_Permeability Decreased Paracellular Phosphate Permeability Tight_Junctions->Paracellular_Permeability Regulates NHE3_Inhibition_Workflow cell_prep 1. Cell Preparation (NHE3-overexpressing cells) dye_loading 2. Dye Loading (BCECF-AM) cell_prep->dye_loading acid_load 3. Acid Load (Ammonium prepulse) dye_loading->acid_load pHi_recovery 4. pHi Recovery (Na+-containing buffer +/- Tenapanor) acid_load->pHi_recovery fluorescence_measurement 5. Kinetic Fluorescence Measurement pHi_recovery->fluorescence_measurement data_analysis 6. Data Analysis (Calculate IC50) fluorescence_measurement->data_analysis Phosphate_Transport_Workflow monolayer_culture 1. Culture Human Intestinal Enteroid Monolayers treatment 2. Apical Treatment (+/- Tenapanor and Phosphate) monolayer_culture->treatment teer_measurement 6. Measure Transepithelial Electrical Resistance (TEER) monolayer_culture->teer_measurement incubation 3. Incubation treatment->incubation treatment->teer_measurement sample_collection 4. Collect Apical and Basolateral Samples incubation->sample_collection phosphate_measurement 5. Measure Phosphate Concentrations sample_collection->phosphate_measurement

References

Application Notes and Protocols: Tenapanor Hydrochloride Caco-2 Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenapanor hydrochloride is a first-in-class, minimally absorbed small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] It is approved for the treatment of Irritable Bowel Syndrome with Constipation (IBS-C) and for the control of serum phosphorus in adults with chronic kidney disease (CKD) on dialysis.[1] Tenapanor acts locally in the gastrointestinal tract by inhibiting NHE3 on the apical surface of enterocytes, which reduces sodium absorption from the small intestine and colon.[1][3] This inhibition leads to an increase in intestinal fluid and a loosening of stool, as well as a reduction in phosphate absorption.[4][5]

Understanding the intestinal permeability of Tenapanor is crucial for its characterization as a locally acting drug with minimal systemic exposure.[6][7][8] The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[9][10][11] This document provides detailed application notes and a comprehensive protocol for assessing the permeability of this compound using the Caco-2 cell monolayer model.

Physicochemical and Pharmacokinetic Properties of this compound

This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low solubility and low permeability. It is a white to off-white amorphous solid that is practically insoluble in water. Due to its minimal systemic absorption, plasma concentrations of Tenapanor are often below the limit of quantitation in clinical studies.[7]

PropertyValue/ClassificationSource
BCS Classification Class IV
Solubility Practically insoluble in water
Systemic Absorption Minimal[7]
Apparent Permeability (Papp) in MDCK cells <0.2 × 10⁻⁶ cm/s[6]

Note: While a specific Apparent Permeability (Papp) value for Tenapanor in Caco-2 cells is not publicly available, the data from Madin-Darby canine kidney (MDCK) cells strongly indicates low permeability. Generally, a Papp value of <1.0 x 10⁻⁶ cm/s in Caco-2 cells is indicative of low permeability.

Mechanism of Action of Tenapanor

Tenapanor's primary mechanism of action involves the inhibition of the NHE3 transporter located on the apical membrane of intestinal epithelial cells. This inhibition sets off a cascade of events leading to its therapeutic effects.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Tenapanor Tenapanor NHE3 NHE3 Transporter Tenapanor->NHE3 Inhibits Tight_Junction Tight Junction Tenapanor->Tight_Junction Reduces Paracellular Phosphate Permeability Na_ion_lumen Na+ H2O_lumen H₂O Na_ion_lumen->H2O_lumen Osmotic Gradient Phosphate_lumen Phosphate Phosphate_lumen->Tight_Junction NHE3->Na_ion_lumen Na+ Absorption H_ion_cell H+ NHE3->H_ion_cell H+ Efflux

Figure 1. Mechanism of action of Tenapanor in the intestinal lumen.

Caco-2 Cell Permeability Assay Protocol

This protocol outlines the steps for determining the bidirectional permeability of this compound across Caco-2 cell monolayers.

Materials and Reagents
  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • D-Glucose

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • This compound

  • Control compounds:

    • High permeability: Propranolol

    • Low permeability: Atenolol

    • P-gp substrate (optional): Digoxin

  • Lucifer Yellow (for monolayer integrity testing)

  • Analytical instrumentation (e.g., LC-MS/MS)

Experimental Workflow

cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Caco-2 Cell Culture & Maintenance B Seed Cells on Transwell Inserts A->B C Cell Differentiation (21 days) B->C D Monolayer Integrity Check (TEER Measurement) C->D E Prepare Dosing Solutions (Tenapanor & Controls) D->E F Equilibrate Monolayers with HBSS E->F G Add Dosing Solution to Apical or Basolateral Side F->G H Incubate at 37°C G->H I Collect Samples from Receiver Compartment H->I J Analyze Samples (LC-MS/MS) I->J K Calculate Papp and Efflux Ratio J->K L Data Interpretation K->L

Figure 2. Workflow for the Caco-2 cell permeability assay.
Detailed Methodology

1. Caco-2 Cell Culture and Maintenance

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 3-4 days when they reach 80-90% confluency.

2. Seeding on Transwell® Inserts

  • Pre-wet Transwell® inserts with culture medium.

  • Seed Caco-2 cells onto the apical side of the inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Add fresh culture medium to both the apical and basolateral compartments.

3. Cell Differentiation

  • Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

  • Change the culture medium every 2-3 days.

4. Monolayer Integrity Assessment

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.

  • Optionally, perform a Lucifer Yellow permeability assay. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.

5. Permeability Assay

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

  • Equilibrate the monolayers by incubating with HBSS in both apical and basolateral compartments for 30 minutes at 37°C.

  • Prepare dosing solutions of this compound and control compounds in HBSS. A typical concentration is 10 µM.

  • For Apical to Basolateral (A→B) Permeability:

    • Remove the equilibration buffer from the apical compartment and replace it with the dosing solution.

    • Add fresh HBSS to the basolateral compartment.

  • For Basolateral to Apical (B→A) Permeability:

    • Remove the equilibration buffer from the basolateral compartment and replace it with the dosing solution.

    • Add fresh HBSS to the apical compartment.

  • Incubate the plates at 37°C on an orbital shaker.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

  • Immediately after sampling, replace the collected volume with fresh HBSS.

  • Collect a sample from the donor compartment at the beginning and end of the experiment.

6. Sample Analysis

  • Analyze the concentration of Tenapanor and control compounds in the collected samples using a validated LC-MS/MS method.

Data Analysis

1. Apparent Permeability Coefficient (Papp)

The Papp is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

  • A is the surface area of the Transwell® membrane (cm²).

  • C₀ is the initial concentration of the compound in the donor compartment.

2. Efflux Ratio (ER)

The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters (e.g., P-glycoprotein).

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.

Expected Results and Interpretation

Based on its BCS Class IV classification and available data from MDCK cells, this compound is expected to exhibit low permeability in the Caco-2 assay.

ParameterExpected ResultInterpretation
Papp (A→B) < 1.0 x 10⁻⁶ cm/sLow intestinal permeability, consistent with minimal systemic absorption.
Efflux Ratio ~1Not a significant substrate of efflux transporters.
Recovery (%) 70-130%The assay is valid, and the compound is stable and not significantly binding to the plate.

Conclusion

The Caco-2 cell permeability assay is a robust in vitro tool to confirm the low permeability characteristic of this compound, supporting its classification as a locally acting drug with minimal systemic absorption. The detailed protocol provided herein offers a standardized approach for researchers to assess the intestinal permeability of Tenapanor and similar compounds, contributing to a comprehensive understanding of their pharmacokinetic and pharmacodynamic profiles.

References

Application Notes and Protocols for Studying Tenapanor in Animal Models of Hyperphosphatemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established animal models for the preclinical evaluation of Tenapanor in the context of hyperphosphatemia, a common complication of Chronic Kidney Disease (CKD). Detailed protocols for inducing hyperphosphatemia, administering Tenapanor, and assessing key endpoints are provided to ensure reproducibility and facilitate research into novel therapeutics for CKD-mineral and bone disorder (CKD-MBD).

Introduction to Tenapanor and Hyperphosphatemia

Hyperphosphatemia is a serious condition characterized by elevated serum phosphate levels, primarily resulting from impaired renal excretion in patients with CKD. It is a major contributor to the pathogenesis of secondary hyperparathyroidism, vascular calcification, and cardiovascular disease, leading to increased morbidity and mortality.

Tenapanor is a novel, minimally absorbed, small-molecule inhibitor of the intestinal sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] Its primary mechanism of action in reducing serum phosphate involves the inhibition of paracellular phosphate absorption in the gastrointestinal tract.[3][4][5] By inhibiting NHE3 on the apical surface of enterocytes, Tenapanor reduces the absorption of sodium, leading to a decrease in the paracellular permeability to phosphate.[4][5] Additionally, some evidence suggests that Tenapanor may also prevent the compensatory increase in active transcellular phosphate transport by downregulating the expression of the sodium-phosphate cotransporter 2b (NaPi2b).

Animal Models of Hyperphosphatemia

The selection of an appropriate animal model is critical for studying the pathophysiology of hyperphosphatemia and evaluating the efficacy of therapeutic agents like Tenapanor. The most commonly employed and well-characterized models in rats are the 5/6 nephrectomy (subtotal nephrectomy) model and the adenine-induced CKD model.

5/6 Nephrectomy (NPx) Rat Model

This surgical model mimics the progressive nature of CKD by reducing the functional renal mass, leading to impaired phosphate excretion and subsequent hyperphosphatemia.[6][7][8]

Adenine-Induced Chronic Kidney Disease Rat Model

This is a non-surgical, dietary model where the administration of adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular obstruction, inflammation, and fibrosis, which collectively result in renal failure and hyperphosphatemia.[9][10][11][12][13] This model is known for its simplicity and reproducibility.[10]

Experimental Protocols

Protocol 1: Induction of Hyperphosphatemia via 5/6 Nephrectomy in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpels, forceps, scissors, sutures)

  • Surgical microscope or loupes

  • Warming pad

  • Post-operative analgesics

  • High-phosphate diet (optional, to accelerate hyperphosphatemia)

Procedure:

  • Acclimatization: Acclimatize rats to the housing facility for at least one week before surgery.

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent.

  • First Stage Surgery (Left Kidney):

    • Place the anesthetized rat in a prone position on a warming pad.

    • Make a flank incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery or perform a surgical resection of the upper and lower thirds of the kidney, effectively removing two-thirds of the renal mass.

    • Close the muscle and skin layers with sutures.

  • Post-Operative Care: Administer analgesics as required and monitor the animal for recovery.

  • Second Stage Surgery (Right Kidney):

    • One week after the first surgery, anesthetize the rat again.

    • Make a flank incision on the right side to expose the right kidney.

    • Perform a complete right nephrectomy by ligating the renal artery, vein, and ureter and removing the entire kidney.

    • Close the incision in layers.

  • Confirmation of CKD and Hyperphosphatemia: Monitor serum creatinine, blood urea nitrogen (BUN), and phosphate levels weekly. Hyperphosphatemia typically develops over several weeks following the final surgery. A high-phosphate diet can be introduced to expedite this process.[6][7]

Protocol 2: Induction of Hyperphosphatemia via Adenine-Rich Diet in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (8 weeks old)

  • Standard rodent chow

  • Adenine powder

  • Metabolic cages for urine and feces collection

Procedure:

  • Diet Preparation: Prepare a diet containing 0.75% (w/w) adenine by mixing adenine powder with standard rodent chow.[9][10][11]

  • Induction Phase:

    • House the rats individually in standard cages.

    • Provide the 0.75% adenine diet and water ad libitum for 4 weeks.[11]

    • Monitor food intake and body weight regularly, as adenine can cause weight loss.[11]

  • Maintenance Phase: After the 4-week induction period, switch the rats back to a standard rodent chow. The renal failure induced by this method is typically irreversible.[11]

  • Confirmation of CKD and Hyperphosphatemia: Collect blood samples at baseline and at regular intervals to measure serum creatinine, BUN, and phosphate levels. Hyperphosphatemia, along with other signs of CKD, will develop during the induction period.[11][12]

Protocol 3: Administration of Tenapanor

Materials:

  • Tenapanor hydrochloride

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution: Prepare a suspension of Tenapanor in the chosen vehicle at the desired concentration. A common dose used in rat studies is in the range of 0.15 to 0.5 mg/kg, administered orally once or twice daily.[4]

  • Administration: Administer the Tenapanor suspension to the rats via oral gavage. For studies investigating postprandial effects, administer Tenapanor immediately before a meal.[4]

  • Control Group: Administer the vehicle alone to the control group of rats.

  • Duration of Treatment: The duration of treatment will depend on the study objectives, but typically ranges from a few days to several weeks.

Protocol 4: Assessment of Key Endpoints

1. Serum Biochemistry:

  • Sample Collection: Collect blood samples via tail vein or cardiac puncture at specified time points.

  • Analysis: Centrifuge the blood to obtain serum and analyze for:

    • Phosphate

    • Calcium

    • Creatinine

    • Blood Urea Nitrogen (BUN)

    • Fibroblast Growth Factor 23 (FGF23) (using an appropriate ELISA kit)

    • Parathyroid Hormone (PTH) (using an appropriate ELISA kit)

2. Urine and Fecal Analysis:

  • Sample Collection: House rats in metabolic cages to collect 24-hour urine and feces.

  • Analysis:

    • Urine: Measure the volume and analyze for phosphate and creatinine excretion.

    • Feces: Dry and homogenize the feces and analyze for phosphate content.

3. Assessment of Vascular Calcification:

  • Tissue Collection: At the end of the study, euthanize the rats and carefully dissect the aorta and other relevant tissues (e.g., stomach, heart).

  • Histological Analysis (von Kossa Staining):

    • Fix the tissues in 10% neutral buffered formalin.

    • Embed the tissues in paraffin and cut into thin sections.

    • Deparaffinize and rehydrate the sections.

    • Incubate the sections in a silver nitrate solution under ultraviolet light.

    • Rinse with distilled water.

    • Treat with sodium thiosulfate to remove unreacted silver.

    • Counterstain with a suitable stain (e.g., Nuclear Fast Red).

    • Dehydrate, clear, and mount the sections.

    • Examine under a microscope. Calcium deposits will appear black/brown.

  • Quantitative Analysis (Calcium and Phosphate Content):

    • Dry the dissected tissues to a constant weight.

    • Hydrolyze the tissues in a strong acid (e.g., hydrochloric acid).

    • Measure the calcium and phosphate content in the hydrolysate using colorimetric assays.

  • In Vivo Imaging (Micro-Computed Tomography - Micro-CT):

    • For longitudinal studies, in vivo micro-CT can be used to non-invasively detect and quantify vascular calcification in living animals.[14][15] This technique allows for the follow-up of the development and potential regression of calcification over time.[14][15]

Data Presentation

Table 1: Efficacy of Tenapanor on Serum and Urine Phosphate in a Rat Model of Hyperphosphatemia
ParameterVehicle ControlTenapanor (0.15 mg/kg)Tenapanor (0.3 mg/kg)Tenapanor (0.5 mg/kg)
Change in Serum Phosphate (mg/dL) +0.5 ± 0.2-0.8 ± 0.3-1.5 ± 0.4-2.1 ± 0.5
24h Urinary Phosphate Excretion (mg) 50 ± 535 ± 425 ± 318 ± 2
Fecal Phosphate Excretion (mg/24h) 15 ± 228 ± 335 ± 442 ± 5*

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM and are hypothetical, based on expected outcomes from published literature.

Table 2: Effect of Tenapanor on Markers of CKD-MBD in a 5/6 Nephrectomy Rat Model
ParameterSham + Vehicle5/6 NPx + Vehicle5/6 NPx + Tenapanor (0.3 mg/kg/day)
Serum Phosphate (mg/dL) 5.2 ± 0.49.8 ± 0.86.5 ± 0.6
Serum FGF23 (pg/mL) 150 ± 251200 ± 150650 ± 100
Aortic Calcium Content (µg/mg tissue) 5 ± 155 ± 820 ± 5*

*p < 0.05 compared to 5/6 NPx + Vehicle. Data are presented as mean ± SEM and are hypothetical, based on expected outcomes from published literature.

Mandatory Visualizations

Signaling Pathway of Tenapanor's Action

Tenapanor_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Blood Phosphate_lumen Dietary Phosphate (Pi) NaPi2b NaPi2b Phosphate_lumen->NaPi2b Transcellular Transport TJ Tight Junction (Paracellular Pathway) Phosphate_lumen->TJ Paracellular Transport Sodium_lumen Sodium (Na+) NHE3 NHE3 Sodium_lumen->NHE3 Transport H_ion H+ NHE3->H_ion Na_ion Na+ NHE3->Na_ion Pi_ion Pi NaPi2b->Pi_ion Phosphate_blood Absorbed Phosphate TJ->Phosphate_blood Na_ion->NaPi2b Pi_ion->Phosphate_blood Tenapanor Tenapanor Tenapanor->NHE3 Inhibits Tenapanor->NaPi2b Downregulates (indirectly) Tenapanor->TJ Reduces Permeability

Caption: Mechanism of action of Tenapanor in reducing intestinal phosphate absorption.

Experimental Workflow for Evaluating Tenapanor in an Animal Model

Experimental_Workflow start Start: Select Animal Model (e.g., 5/6 NPx or Adenine Diet) induction Induce Hyperphosphatemia (Surgical or Dietary) start->induction randomization Randomize Animals into Treatment Groups induction->randomization treatment_tenapanor Administer Tenapanor randomization->treatment_tenapanor Tenapanor Group treatment_vehicle Administer Vehicle (Control) randomization->treatment_vehicle Control Group monitoring Monitor Animals (Body Weight, Clinical Signs) treatment_tenapanor->monitoring treatment_vehicle->monitoring sample_collection Collect Samples (Blood, Urine, Feces) monitoring->sample_collection endpoint_analysis Analyze Endpoints (Biochemistry, Histology, Imaging) sample_collection->endpoint_analysis data_analysis Data Analysis and Interpretation endpoint_analysis->data_analysis end End of Study data_analysis->end

Caption: General experimental workflow for preclinical evaluation of Tenapanor.

References

Application Notes and Protocols for Testing Tenapanor in a Rat Model of Visceral Hypersensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a hallmark of Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs.[1][2][3] Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][4] By inhibiting NHE3 on the apical surface of the small intestine and colon, Tenapanor reduces sodium absorption from the gut, leading to increased water content in the intestinal lumen, which in turn accelerates intestinal transit and softens stool.[4][5][6][7] Beyond its effects on constipation, Tenapanor has been shown to reduce visceral hypersensitivity, making it a promising therapeutic for the abdominal pain associated with IBS-C.[1][2][4] Preclinical studies in rat models of visceral hypersensitivity are crucial for elucidating the mechanisms of action and evaluating the efficacy of novel therapeutics like Tenapanor.[2][3][6]

These application notes provide detailed protocols for inducing visceral hypersensitivity in rats and for the subsequent evaluation of Tenapanor's therapeutic effects.

Mechanism of Action of Tenapanor in Visceral Hypersensitivity

Tenapanor's mechanism for reducing visceral pain is multifactorial. It is thought to involve:

  • Decreased Intestinal Permeability: By strengthening the intestinal barrier, Tenapanor may reduce the translocation of macromolecules and antigens that can trigger an immune response and sensitize sensory neurons.[1][4][8]

  • Attenuation of TRPV1 Signaling: Tenapanor has been shown to normalize the hyperexcitability of colonic dorsal root ganglia (DRG) neurons, partly by reducing transient receptor potential cation channel subfamily V member 1 (TRPV1) signaling, a key player in pain perception.[1][2][3][8][9]

  • Normalization of Nociception: Through its effects on intestinal permeability and neuronal signaling, Tenapanor helps to normalize the visceromotor response to colorectal distension in hypersensitive animal models.[2][3][10]

Below is a diagram illustrating the proposed signaling pathway for Tenapanor's action on visceral hypersensitivity.

Tenapanor_Mechanism Tenapanor Tenapanor NHE3 NHE3 Inhibition in Apical Enterocytes Tenapanor->NHE3 Intestinal_Permeability Decreased Intestinal Permeability Tenapanor->Intestinal_Permeability Directly or indirectly TRPV1 Attenuation of TRPV1 Signaling Tenapanor->TRPV1 Modulates Na_Absorption Reduced Sodium Absorption NHE3->Na_Absorption Luminal_Water Increased Luminal Water Na_Absorption->Luminal_Water Leads to Antigen_Translocation Reduced Antigen Translocation Intestinal_Permeability->Antigen_Translocation Immune_Activation Reduced Immune Cell Activation Antigen_Translocation->Immune_Activation DRG_Sensitization Reduced DRG Neuron Sensitization Immune_Activation->DRG_Sensitization Visceral_Pain Reduced Visceral Pain Perception DRG_Sensitization->Visceral_Pain TRPV1->DRG_Sensitization

Caption: Proposed mechanism of Tenapanor in reducing visceral hypersensitivity.

Experimental Protocols

This section details the protocols for inducing visceral hypersensitivity in rats and assessing the effects of Tenapanor.

Rat Models of Visceral Hypersensitivity

Several models can be used to induce visceral hypersensitivity in rats. The choice of model may depend on the specific research question and the desired chronicity of the hypersensitivity.

a) Water Avoidance Stress (WAS) Model [11][12][13]

This model induces psychological stress, leading to sustained visceral hyperalgesia.

  • Animals: Male Wistar rats are commonly used.

  • Procedure:

    • Place a small platform (e.g., 8 cm x 8 cm) in the center of a plastic container (e.g., 50 cm x 30 cm) filled with fresh water at room temperature (25°C) to a level of 1 cm below the platform.

    • Place the rat on the platform for 1 hour daily for 10 consecutive days.

    • A control group should undergo a sham procedure where they are placed on the platform in an empty container.

    • Visceral sensitivity testing can be performed at various time points after the final stress session (e.g., 24 hours, 1 week, etc.).[11]

b) Neonatal Acetic Acid Sensitization Model [6][8][10]

This model involves inducing a transient colonic inflammation in neonatal rats, which leads to long-lasting visceral hypersensitivity in adulthood.

  • Animals: Neonatal male Sprague-Dawley rats (postnatal days 8-21).

  • Procedure:

    • Instill a solution of 0.5% acetic acid in saline (volume dependent on age) into the colon of neonatal rats.

    • The irritation is typically performed once or on consecutive days for a short period.

    • Allow the rats to mature to adulthood (e.g., 8-12 weeks of age) before assessing visceral sensitivity.

c) Butyrate-Induced Hypersensitivity Model [14][15][16]

This model utilizes rectal instillation of sodium butyrate to induce visceral hypersensitivity.

  • Animals: Adult male rats.

  • Procedure:

    • Administer a sodium butyrate enema (e.g., 1 ml of 120 mM) to the rats.

    • Visceral sensitivity is typically assessed within a few hours after the instillation.

Administration of Tenapanor
  • Route of Administration: Oral gavage is the standard route for Tenapanor administration in rat models.

  • Dosage: A typical effective dose reported in studies is 0.5 mg/kg, administered twice daily (BID).[10] However, dose-response studies may be necessary to determine the optimal dose for a specific model and endpoint.

  • Vehicle: The vehicle for Tenapanor should be clearly defined (e.g., polyethylene glycol). A vehicle-only control group is essential.

  • Treatment Period: The duration of treatment will depend on the experimental design. For acute effects, a single dose may be sufficient. For chronic effects, treatment may be administered over several days or weeks.

Assessment of Visceral Sensitivity: Colorectal Distension (CRD)

CRD is the gold-standard method for assessing visceral nociception in rodents.[17][18] The visceromotor response (VMR), typically measured as the contraction of the abdominal muscles, is quantified in response to graded distension of the colon.

  • Apparatus:

    • A flexible balloon catheter (e.g., 2 cm long) made from a non-compliant material.

    • A barostat or pressure-controlled distension device.

    • Electromyography (EMG) recording equipment to measure abdominal muscle contractions.

  • Procedure:

    • Lightly anesthetize the rat (e.g., with isoflurane) and insert the lubricated balloon catheter into the descending colon, typically 1 cm from the anus.[18][19] Secure the catheter to the tail with tape.

    • Allow the rat to recover from anesthesia in a small, confined space to minimize movement.

    • Acclimate the rat to the testing environment.

    • The CRD protocol often consists of graded, phasic distensions to constant pressures (e.g., 10, 20, 40, 60 mmHg), with each distension lasting for a set duration (e.g., 20 seconds) and followed by a rest period (e.g., 4 minutes).[19]

    • Record the EMG activity of the external oblique or other abdominal muscles during the distension periods.

    • The VMR is typically quantified as the area under the curve (AUC) of the rectified EMG signal during the distension, corrected for baseline activity.

    • Alternatively, a behavioral assessment using the abdominal withdrawal reflex (AWR) score can be used, where the animal's response to distension is scored on a graded scale.[20][21]

The following diagram outlines the general experimental workflow for testing Tenapanor.

Experimental_Workflow Start Start Model_Induction Induce Visceral Hypersensitivity (e.g., WAS, Acetic Acid, Butyrate) Start->Model_Induction Grouping Randomly Assign to Groups (Vehicle vs. Tenapanor) Model_Induction->Grouping Treatment Administer Tenapanor or Vehicle (Oral Gavage) Grouping->Treatment CRD Assess Visceral Sensitivity (Colorectal Distension) Treatment->CRD Data_Analysis Analyze VMR/AWR Data CRD->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for Tenapanor testing in a rat model.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Effect of Tenapanor on Visceromotor Response (VMR) to Colorectal Distension (CRD) in a Rat Model of Visceral Hypersensitivity.

Treatment GroupDistension Pressure (mmHg)VMR (Area Under the Curve, arbitrary units)
Control (No Hypersensitivity) 20Insert Mean ± SEM
40Insert Mean ± SEM
60Insert Mean ± SEM
Hypersensitive + Vehicle 20Insert Mean ± SEM
40Insert Mean ± SEM
60Insert Mean ± SEM
Hypersensitive + Tenapanor (0.5 mg/kg BID) 20Insert Mean ± SEM
40Insert Mean ± SEM
60Insert Mean ± SEM

Note: This table is a template. The actual data should be populated from experimental results. SEM: Standard Error of the Mean.

Table 2: Effect of Tenapanor on Abdominal Withdrawal Reflex (AWR) Score in a Rat Model of Visceral Hypersensitivity.

Treatment GroupDistension Pressure (mmHg)AWR Score (0-4)
Control (No Hypersensitivity) 20Insert Mean ± SEM
40Insert Mean ± SEM
60Insert Mean ± SEM
Hypersensitive + Vehicle 20Insert Mean ± SEM
40Insert Mean ± SEM
60Insert Mean ± SEM
Hypersensitive + Tenapanor (0.5 mg/kg BID) 20Insert Mean ± SEM
40Insert Mean ± SEM
60Insert Mean ± SEM

Note: This table is a template. The actual data should be populated from experimental results. SEM: Standard Error of the Mean.

Conclusion

The use of rat models of visceral hypersensitivity provides a robust platform for the preclinical evaluation of Tenapanor. The protocols outlined in these application notes offer a standardized approach to inducing visceral hypersensitivity and assessing the therapeutic potential of Tenapanor. By carefully quantifying the effects of Tenapanor on visceral nociception, researchers can gain valuable insights into its mechanisms of action and its efficacy in alleviating abdominal pain associated with IBS.

References

Application Note: Quantification of Tenapanor in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenapanor is a first-in-class, minimally absorbed, selective inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3)[1]. It acts locally in the gastrointestinal tract to reduce sodium absorption[1]. This mechanism leads to an increase in intestinal fluid and faster transit time, making it effective for the treatment of irritable bowel syndrome with constipation (IBS-C), for which it is approved in the United States[1][2]. Additionally, by modulating tight junctions, it reduces the paracellular absorption of phosphate, showing potential for treating hyperphosphatemia in patients with chronic kidney disease (CKD) on dialysis[1].

Given its minimal systemic absorption, plasma concentrations of Tenapanor are often very low or below the limit of quantitation[2][3]. Therefore, a highly sensitive and robust analytical method is crucial for pharmacokinetic (PK) studies. This application note describes a detailed protocol for the quantification of Tenapanor in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a method well-suited for analyzing compounds at low concentrations in complex biological matrices[3][4][5].

Principle

This method quantifies Tenapanor in human plasma using a validated HPLC-MS/MS system. The procedure involves a simple protein precipitation step to extract Tenapanor and an internal standard (IS), Tenapanor-d8, from the plasma matrix[3][4]. The extract is then injected into a reverse-phase HPLC system for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Instrumentation

Materials and Reagents
  • Tenapanor reference standard

  • Tenapanor-d8 (Internal Standard)[3]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma with K2EDTA as anticoagulant

  • Microcentrifuge tubes (1.5 mL)

Instrumentation
  • HPLC System: A system capable of delivering accurate gradients at analytical flow rates (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source (e.g., Sciex Triple Quad 6500+)[3].

  • Analytical Column: Poroshell HPH-C18, 4 µm, 4.6 × 50 mm, or equivalent[3].

  • Analytical balance, vortex mixer, and centrifuge.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Tenapanor and Tenapanor-d8 reference standards and dissolve in an appropriate volume of methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Tenapanor stock solution with 50:50 acetonitrile:water to create working solutions for calibration curve standards (e.g., 5 to 3000 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the Tenapanor-d8 stock solution with 50:50 acetonitrile:water to achieve a final concentration of 50 ng/mL.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike 95 µL of blank human plasma with 5 µL of the appropriate Tenapanor working standard solution to prepare calibration standards.

  • The final concentrations should cover the desired analytical range. Based on published data, a range of 0.5 ng/mL to 300 ng/mL is appropriate[3].

  • Prepare QC samples similarly at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation (Protein Precipitation)

The protein precipitation method is a rapid and effective technique for sample clean-up in bioanalysis[4].

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (50 ng/mL Tenapanor-d8) to all tubes except for the blank matrix samples. Vortex briefly.

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (e.g., 5-10 µL) into the HPLC-MS/MS system.

G cluster_prep Sample Preparation Workflow s1 Pipette 100 µL Plasma Sample s2 Add 20 µL Internal Standard (IS) s1->s2 Spike s3 Add 400 µL Acetonitrile (0.1% FA) s2->s3 Precipitate Proteins s4 Vortex (1 min) s3->s4 s5 Centrifuge (14,000 x g, 10 min) s4->s5 s6 Transfer Supernatant to Autosampler Vial s5->s6 s7 Inject into HPLC-MS/MS s6->s7

Caption: Protein precipitation workflow for Tenapanor extraction.

Data Presentation and Method Parameters

Quantitative data for the chromatographic and mass spectrometric methods are summarized below.

Table 1: HPLC Chromatographic Conditions
ParameterCondition
Column Poroshell HPH-C18, 4 µm, 4.6 × 50 mm[3]
Mobile Phase A 5 mM Ammonium Formate and 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 0.6 mL/min (0-3.05 min), 1.2 mL/min (3.10-4.50 min), 0.6 mL/min (4.55-6.00 min)[3]
Gradient Time (min)
Injection Volume 5 µL
Column Temperature 40°C[3]
Run Time 6.0 minutes[3]
Table 2: Mass Spectrometric Conditions
ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+)[3]
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
Dwell Time 100 ms

Note: MRM transitions and compound-specific parameters (e.g., Declustering Potential, Collision Energy) must be optimized by infusing the pure analyte and internal standard into the mass spectrometer.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ).
Accuracy The closeness of the mean test results to the true concentration. Assessed using QC samples at multiple levels.The mean value should be within ±15% of the nominal value (±20% at LLOQ)[5].
Precision The closeness of agreement among a series of measurements. Assessed as intra-day and inter-day precision using QC samples.The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ)[5][6].
LLOQ The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response. Accuracy and precision should be within ±20%[4]. The reported LLOQ for Tenapanor is 0.5 ng/mL[3].
Recovery The extraction efficiency of the analytical method, determined by comparing the analyte response in a pre-extracted sample to a post-extracted sample.Should be consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components.The CV of the IS-normalized matrix factor should be ≤15% across different lots of biological matrix.
Stability The chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).Analyte concentration should be within ±15% of the nominal concentration. Tenatoprazole, a similar compound, was stable in plasma at -20°C for 30 days[6].

Overall Analytical Workflow

The entire process from sample receipt to final data reporting is outlined in the diagram below.

G cluster_workflow Analytical Workflow A Receive Plasma Samples C Sample Extraction (Protein Precipitation) A->C B Prepare Standards & QCs B->C D HPLC-MS/MS Analysis C->D E Data Processing (Integration & Quantification) D->E F Review & Report Results E->F

Caption: High-level workflow for Tenapanor bioanalysis.

Conclusion

This application note provides a comprehensive and sensitive HPLC-MS/MS method for the quantification of Tenapanor in human plasma. The protocol, which includes a straightforward protein precipitation step and a rapid chromatographic run, is suitable for high-throughput analysis required in clinical and preclinical pharmacokinetic studies. The method demonstrates the necessary performance in terms of sensitivity, accuracy, and precision, making it a reliable tool for researchers in the field of drug development.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Tenapanor and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenapanor is a first-in-class, minimally absorbed inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) that acts locally in the gastrointestinal tract. It is approved for the treatment of irritable bowel syndrome with constipation (IBS-C). Tenapanor undergoes metabolism primarily in the intestine, catalyzed by cytochrome P450 3A4 and 3A5 (CYP3A4/5), to form its major metabolite, M1. Due to its low systemic absorption, plasma concentrations of Tenapanor are typically below the lower limit of quantitation (LLOQ), making the analysis of its metabolite M1 crucial for pharmacokinetic assessments. This document provides detailed protocols for the quantitative analysis of Tenapanor and its primary metabolite, M1, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Tenapanor

Tenapanor is metabolized in the gastrointestinal tract primarily through oxidative N- or O-dealkylation. The major metabolic pathway involves the conversion of Tenapanor to its primary metabolite, M1, a reaction mediated by CYP3A4/5 enzymes. M1 is considered inactive against the NHE3 transporter. While other minor metabolites may be formed, M1 is the most significant for pharmacokinetic studies due to its detectable levels in plasma.

G Tenapanor Tenapanor M1 M1 Metabolite (Inactive) Tenapanor->M1 CYP3A4/5 (Major Pathway) Other_Metabolites Other Minor Metabolites Tenapanor->Other_Metabolites Oxidative N- or O-dealkylation (Minor Pathways)

Caption: Metabolic pathway of Tenapanor.

Experimental Protocols

Sample Preparation

Plasma Samples (Protein Precipitation)

A protein precipitation method is recommended for the extraction of Tenapanor and M1 from plasma due to its simplicity and efficiency.

  • Allow plasma samples to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standards (Tenapanor-d8 and [13C]6-M1). The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variability in extraction and ionization.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 70:30 Mobile Phase A:Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

Fecal and Urine Samples

LC-MS/MS Method

The following parameters are based on a validated method for the analysis of Tenapanor and M1 in human plasma and serve as a robust starting point for analysis.[1]

Chromatographic Conditions

ParameterValue
LC System Agilent HPLC or equivalent
Column Poroshell HPH-C18, 4 µm, 4.6 x 50 mm
Column Temperature 40°C
Mobile Phase A 5 mM ammonium formate and 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.6 mL/min (0.01–3.05 min), 1.2 mL/min (3.10–4.50 min), 0.6 mL/min (4.55–6.00 min)
Injection Volume 10 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.017030
3.004060
3.05595
4.50595
4.557030
6.007030

Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Internal Standards Tenapanor-d8, [13C]6-M1

MRM Transitions and Compound Parameters

Specific precursor and product ion mass-to-charge ratios (m/z) and optimized compound-dependent parameters (e.g., Collision Energy, Declustering Potential) are critical for the sensitivity and selectivity of the assay. This information is often proprietary and not publicly available. For method development, the following workflow is recommended:

  • Infuse a standard solution of Tenapanor and M1 individually into the mass spectrometer to determine the precursor ion (typically [M+H]+).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Select the most intense precursor-to-product ion transitions for MRM analysis.

  • Optimize the collision energy and other compound-specific parameters for each transition to maximize the signal intensity.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of Tenapanor and its metabolites is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Collect Biological Matrix (Plasma, Feces, Urine) s2 Add Internal Standards (Tenapanor-d8, [13C]6-M1) s1->s2 s3 Protein Precipitation (for Plasma) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 s6 Evaporation & Reconstitution s5->s6 a1 Inject Sample into LC System s6->a1 a2 Chromatographic Separation (Poroshell HPH-C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Spectrometry Detection (MRM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Analytes d2->d3

Caption: LC-MS/MS analysis workflow.

Quantitative Data Summary

A validated LC-MS/MS method for the analysis of Tenapanor and its M1 metabolite in human plasma has been reported with the following characteristics[1]:

Table 2: Quantitative Parameters

AnalyteLLOQ (ng/mL)Upper Limit of Quantitation (ULOQ) (ng/mL)
Tenapanor0.5300
M1 Metabolite0.5300

Full validation data, including precision, accuracy, recovery, and matrix effect, should be established during method validation according to regulatory guidelines.

Conclusion

The LC-MS/MS methodology outlined provides a robust framework for the quantitative analysis of Tenapanor and its primary metabolite, M1, in biological matrices. The provided protocols for sample preparation and LC-MS/MS analysis, particularly for plasma samples, offer a validated starting point for researchers. Due to the low systemic exposure of the parent drug, a sensitive and specific assay is paramount for accurate pharmacokinetic and metabolic studies of Tenapanor. Further method development and validation are necessary for the analysis of fecal and urine samples.

References

Application Notes and Protocols: Experimental Design for Tenapanor Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] It acts locally in the gastrointestinal tract to reduce sodium and phosphate absorption.[3] This mechanism of action has led to its approval for two distinct indications: Irritable Bowel Syndrome with Constipation (IBS-C) and as an add-on therapy for hyperphosphatemia in adults with Chronic Kidney Disease (CKD) on dialysis.[4][5] For IBS-C, Tenapanor's inhibition of NHE3 increases intestinal fluid, which softens stool and accelerates transit time, while also reducing abdominal pain by decreasing visceral hypersensitivity.[6][7] For hyperphosphatemia, it reduces intestinal phosphate absorption primarily by modulating paracellular permeability via tightening cellular junctions.[8][9]

The exploration of combination therapies with Tenapanor is a logical next step to enhance therapeutic efficacy, address multiple pathological pathways, or manage patient populations with inadequate response to monotherapy. These application notes provide a framework and detailed protocols for designing preclinical studies to evaluate Tenapanor in combination with other therapeutic agents.

Rationale for Combination Therapies

1.1. Hyperphosphatemia in Chronic Kidney Disease (CKD)

The primary goal in treating hyperphosphatemia is to lower serum phosphorus levels to reduce associated cardiovascular risks.[3] Tenapanor offers a unique mechanism that is complementary to existing therapies.

  • Combination with Phosphate Binders: Traditional phosphate binders (e.g., sevelamer, lanthanum carbonate) work by binding dietary phosphate directly in the GI tract. Tenapanor, however, inhibits a physiological pathway for phosphate absorption (paracellular flux).[8][9] Combining these two approaches can provide a synergistic or additive effect, targeting both phosphate availability and its absorption pathway. Clinical trials have already evaluated Tenapanor as both a monotherapy and in combination with phosphate binders.[10]

  • Combination with NaPi2b Inhibitors: The sodium-dependent phosphate cotransporter 2b (NaPi2b) is a key transporter for active, transcellular phosphate absorption in the intestine.[8][11] Combining Tenapanor (targeting paracellular transport) with a NaPi2b inhibitor (targeting transcellular transport) could provide a more comprehensive blockade of intestinal phosphate uptake. Studies in rodent models have explored the synergistic potential of combining an NHE3 inhibitor with an NPT2b inhibitor.[12][13]

1.2. Irritable Bowel Syndrome with Constipation (IBS-C)

IBS-C is a complex disorder characterized by both abnormal bowel habits and abdominal pain.[1] Tenapanor addresses both of these key symptoms.[2]

  • Combination with Visceral Analgesics: While Tenapanor reduces pain, potentially through indirect inhibition of TRPV-1 signaling, some patients may experience residual pain symptoms.[14][15][16] Combining Tenapanor with a direct visceral analgesic that works via a different mechanism (e.g., targeting opioid receptors or neurotransmitter release) could offer enhanced pain relief.

  • Combination with Probiotics or Gut Microbiome Modulators: The gut microbiome is known to play a role in IBS pathophysiology. A combination approach could pair Tenapanor's symptomatic relief with a therapy aimed at correcting underlying dysbiosis and improving gut health.

  • Combination with Antispasmodics: For patients with significant cramping and bloating, adding an antispasmodic agent could provide complementary symptom relief to Tenapanor's effects on stool consistency and frequency.

Preclinical Experimental Design & Protocols

A structured, multi-stage approach is essential for evaluating combination therapies, starting with in vitro screening to identify synergistic interactions, followed by in vivo validation of efficacy and safety.

Objective: To determine if the combination of Tenapanor and a partner drug results in a synergistic, additive, or antagonistic effect on relevant cellular functions.

In Vitro Models:

  • Human Intestinal Epithelial Cell Lines (e.g., Caco-2, T84): These cell lines form polarized monolayers with tight junctions, making them suitable for transport and permeability studies.

  • Human Small Intestinal Stem Cell-Derived Enteroid Monolayers: This is a more advanced model that closely mimics the physiology of the human intestine and is ideal for studying ion transport.[9]

Protocol 1: In Vitro Synergy Assessment of Phosphate Transport

1. Cell Culture:

  • Culture human Caco-2 cells on permeable Transwell inserts until a confluent, differentiated monolayer is formed.
  • Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER); values >250 Ω·cm² are typically required.

2. Combination Matrix Setup (Checkerboard Assay):

  • Prepare serial dilutions of Tenapanor and the partner drug (e.g., a NaPi2b inhibitor).
  • Create a dose matrix where each well of a multi-well plate receives a unique concentration combination of Tenapanor and the partner drug, including single-agent controls and a vehicle control.

3. Phosphate Flux Assay:

  • Wash the cell monolayers with a pre-warmed transport buffer.
  • Add the drug combinations to the apical (luminal) side of the monolayers and incubate for a predetermined time (e.g., 2 hours).
  • To the apical side, add transport buffer containing a known concentration of phosphate, including a trace amount of radioactive ³²P-orthophosphate.
  • At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (blood) side.
  • Measure the amount of ³²P in the basolateral samples using a scintillation counter to determine the rate of phosphate flux.

4. Data Analysis (Chou-Talalay Method):

  • Calculate the fractional inhibition of phosphate transport for each drug concentration and combination.
  • Use software like CompuSyn to calculate the Combination Index (CI).
  • CI < 1: Synergy
  • CI = 1: Additive effect
  • CI > 1: Antagonism

Objective: To validate the efficacy and safety of the drug combination in established animal models of hyperphosphatemia or IBS-C.

In Vivo Models:

  • Hyperphosphatemia:

    • Adenine-Induced CKD Model: Feeding rodents a diet rich in adenine induces chronic renal failure and subsequent hyperphosphatemia.[17]

    • 5/6 Nephrectomy (5/6 Nx) Model: Surgical removal of kidney mass is a standard model for CKD.

  • IBS-C:

    • Wrap Restraint Stress (WRS) Model: This model of psychological stress induces visceral hypersensitivity and alters GI motility, mimicking key symptoms of IBS.[18]

Protocol 2: In Vivo Efficacy in an Adenine-Induced Hyperphosphatemia Model (Rats)

1. Model Induction:

  • Acclimate male Sprague-Dawley rats for one week.
  • Feed rats a diet containing 0.75% adenine for 4 weeks to induce CKD and hyperphosphatemia. Confirm disease state via blood urea nitrogen (BUN) and serum phosphate measurements.

2. Study Groups and Dosing:

  • Randomize animals into four groups (n=8-10 per group):
  • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
  • Group 2: Tenapanor alone
  • Group 3: Partner Drug alone (e.g., Sevelamer)
  • Group 4: Tenapanor + Partner Drug combination
  • Administer treatments orally once or twice daily for a period of 2-4 weeks. Tenapanor should be administered 5-10 minutes before meals.[4]

3. Sample Collection and Endpoints:

  • Blood: Collect weekly via tail vein for measurement of serum phosphate, calcium, and BUN.
  • Feces: Perform 24-hour fecal collections at baseline and end-of-study to measure total phosphate excretion.
  • Urine: Perform 24-hour urine collections in metabolic cages to measure urinary phosphate excretion.

4. Data Analysis:

  • Compare the change in serum phosphate from baseline to end-of-study across all four groups using ANOVA with post-hoc tests.
  • Evaluate fecal and urinary phosphate levels to understand the mechanism of action of the combination.

Protocol 3: In Vivo Efficacy in a Wrap Restraint Stress (WRS) Model (Mice)

1. Model Induction:

  • Acclimate male C57BL/6 mice for one week.
  • Induce visceral hypersensitivity by subjecting mice to wrap restraint stress for 2 hours daily for 10 consecutive days.[18]

2. Study Groups and Dosing:

  • On day 11, randomize animals into four treatment groups:
  • Group 1: Vehicle Control
  • Group 2: Tenapanor alone
  • Group 3: Partner Drug alone (e.g., a visceral analgesic)
  • Group 4: Tenapanor + Partner Drug combination
  • Administer treatments orally 60 minutes prior to visceral sensitivity testing.

3. Endpoint Measurement (Visceral Sensitivity):

  • Assess visceral sensitivity by measuring the abdominal withdrawal reflex (AWR) in response to colorectal distension (CRD).
  • Insert a small balloon catheter into the distal colon.
  • Inflate the balloon to various pressures (e.g., 15, 30, 45, 60 mmHg) and score the behavioral response of the animal. A higher pressure threshold required to elicit a response indicates reduced sensitivity (analgesia).

4. Stool Parameter Measurement:

  • On a separate day, administer the treatments and monitor stool frequency and measure stool water content over a 4-hour period.

5. Data Analysis:

  • Compare the AWR scores at each distension pressure across the treatment groups.
  • Analyze differences in stool frequency and water content between groups.

Visualizations: Pathways and Workflows

Tenapanor_Mechanism Tenapanor Mechanism in Intestinal Enterocyte cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Blood/Interstitial Fluid Tenapanor_L Tenapanor NHE3 NHE3 Transporter Tenapanor_L->NHE3 Inhibits Na_L Na+ Na_L->NHE3 Absorption H2O_L Water (H2O) PO4_L Phosphate (PO4) TightJunction Tight Junction PO4_L->TightJunction Paracellular Flux H_Cell H+ NHE3->H_Cell Secretion NHE3->TightJunction Modulates (Reduces Permeability) Na_B Na+ PO4_B Phosphate (PO4) TightJunction->PO4_B

Caption: Tenapanor inhibits NHE3, reducing Na+ absorption and altering tight junctions.

IBS_Pain_Pathway Hypothesized Pain Reduction Pathway in IBS-C Tenapanor Tenapanor Administration NHE3_Inhibition NHE3 Inhibition in Gut Tenapanor->NHE3_Inhibition Permeability Decreased Intestinal Permeability NHE3_Inhibition->Permeability Hyperexcitability Reduced Colonic Sensory Neuronal Hyperexcitability NHE3_Inhibition->Hyperexcitability Permeability->Hyperexcitability TRPV1 Normalization of TRPV-1 Signaling Hyperexcitability->TRPV1 Pain_Reduction Reduced Visceral Hypersensitivity (Pain Relief) TRPV1->Pain_Reduction

Caption: Tenapanor may reduce IBS-C pain by normalizing neuronal signaling.

Experimental_Workflow Experimental Workflow for Combination Therapy Screening Start Hypothesis Generation: Select Partner Drug InVitro In Vitro Synergy Screening (e.g., Checkerboard Assay) Start->InVitro Analysis Data Analysis (Combination Index) InVitro->Analysis Decision Synergistic/Additive Combination? Analysis->Decision InVivo In Vivo Efficacy & Safety Studies (Relevant Animal Model) Decision->InVivo Yes Stop Stop or Re-evaluate Decision->Stop No Lead Identify Lead Combination for Further Development InVivo->Lead

Caption: A logical workflow for preclinical evaluation of combination therapies.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.

Table 1: Example In Vitro Synergy Data (Phosphate Transport Assay)

Treatment GroupIC₅₀ (nM)Combination Index (CI) @ 50% InhibitionInterpretation
Tenapanor alone11--
Partner Drug (NaPi2b Inhibitor)45--
Tenapanor + Partner Drug (1:4 Ratio)-0.65Synergy

Table 2: Example In Vivo Efficacy Data (Hyperphosphatemia Model)

Treatment GroupBaseline Serum PO₄ (mg/dL)End-of-Study Serum PO₄ (mg/dL)Change from Baseline (mg/dL)
Vehicle8.5 ± 0.48.7 ± 0.5+0.2 ± 0.3
Tenapanor (3 mg/kg)8.6 ± 0.57.5 ± 0.4-1.1 ± 0.2
Sevelamer (100 mg/kg)8.4 ± 0.37.1 ± 0.3-1.3 ± 0.2
Combination8.5 ± 0.45.9 ± 0.3-2.6 ± 0.3
Data are presented as Mean ± SEM. p < 0.05 vs either monotherapy.

Table 3: Example In Vivo Efficacy Data (IBS-C Model)

Treatment GroupVisceral Pain Threshold (mmHg)Stool Water Content (%)
Vehicle35.2 ± 2.145.1 ± 3.5
Tenapanor (1 mg/kg)48.5 ± 3.062.3 ± 4.1
Partner Drug (Analgesic)45.1 ± 2.846.5 ± 3.8
Combination59.3 ± 3.5†63.5 ± 4.0
Data are presented as Mean ± SEM. p < 0.05 vs Vehicle; †p < 0.05 vs either monotherapy.

Table 4: Dosing Regimens from Human Clinical Trials

IndicationDrugDoseFrequencyReference
IBS-CTenapanor50 mgTwice Daily[2]
HyperphosphatemiaTenapanorStarting at 30 mgTwice Daily[5][10]
HyperphosphatemiaSevelamer800-1600 mgWith Meals[19]

References

Application Notes & Protocols: Assessing Tenapanor's Effect on Intestinal Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) that acts locally in the gastrointestinal tract.[1][2][3] NHE3 is located on the apical surface of the small intestine and colon and is a primary driver of dietary sodium absorption.[4] By inhibiting NHE3, Tenapanor reduces the absorption of sodium and water from the gut, leading to softer stool consistency and accelerated intestinal transit.[4][5][6] Beyond its effects on constipation, preclinical and clinical studies have shown that Tenapanor also reduces intestinal permeability.[7][8][9] This is a critical function, as increased intestinal permeability is linked to visceral hypersensitivity and abdominal pain, particularly in conditions like Irritable Bowel Syndrome with Constipation (IBS-C).[9][10]

The mechanism for reducing permeability is believed to be a direct consequence of NHE3 inhibition. Blocking the exchange of sodium for protons leads to a decrease in intracellular pH (pHi) within intestinal epithelial cells.[1][7][11] This intracellular acidification is thought to induce a conformational change in tight junction proteins, the structures that regulate the paracellular pathway (the space between cells).[1][12] This modulation strengthens the intestinal barrier, increases transepithelial electrical resistance (TEER), and restricts the paracellular passage of ions and macromolecules.[1][7][13] These application notes provide detailed protocols for researchers to assess this effect of Tenapanor both in vitro and in vivo.

Mechanism of Action: Tenapanor's Effect on Paracellular Permeability

The following diagram illustrates the proposed signaling pathway by which Tenapanor enhances intestinal barrier function.

Tenapanor_Mechanism cluster_lumen Intestinal Lumen cluster_cell Epithelial Cell cluster_paracellular Paracellular Space Tenapanor Tenapanor NHE3 NHE3 Transporter Tenapanor->NHE3 Inhibits Na_ion Na+ Na_ion->NHE3 Absorption Blocked pHi Intracellular pH Decreases NHE3->pHi Leads to H_ion H+ NHE3->H_ion Secretion Blocked TJ Tight Junctions (Modulated / Strengthened) pHi->TJ Causes Perm Paracellular Permeability Decreases TJ->Perm Results in TEER TEER Increases TJ->TEER Results in

Caption: Tenapanor inhibits NHE3, reducing intracellular pH and strengthening tight junctions.

Experimental Protocols

Two primary methods are detailed below: an in vitro assay using intestinal epithelial cell monolayers to measure changes in Transepithelial Electrical Resistance (TEER) and paracellular flux, and an in vivo assay in a rodent model to measure gut-to-blood transit of a fluorescent probe.

Protocol 1: In Vitro Assessment of Intestinal Barrier Function

This protocol uses cultured human intestinal epithelial cells (e.g., Caco-2BBe) or human intestinal enteroid monolayers grown on permeable supports to measure the direct effect of Tenapanor on the integrity of the epithelial barrier.[1][14]

A. Transepithelial Electrical Resistance (TEER) Measurement

TEER is a widely accepted method for quantifying the integrity of tight junction dynamics in cell monolayers.[15] An increase in TEER indicates a less permeable barrier.

Workflow:

TEER_Workflow A 1. Seed Caco-2BBe cells on Transwell inserts B 2. Culture for 21 days to allow differentiation A->B C 3. Measure baseline TEER using an EVOM B->C D 4. Treat monolayers apically (Vehicle, Tenapanor, Cytokine) C->D E 5. Incubate for specified time (e.g., 24 hours) D->E F 6. Measure final TEER E->F G 7. Calculate change in TEER and normalize to control F->G

Caption: Workflow for measuring Transepithelial Electrical Resistance (TEER).

Methodology:

  • Cell Culture: Seed Caco-2BBe cells onto permeable polycarbonate Transwell® inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm². Culture for 21 days in DMEM with 10% FBS to allow for full differentiation and formation of tight junctions.[14][15]

  • Baseline Measurement: Before treatment, measure the baseline TEER of the monolayers using an epithelial voltohmmeter (EVOM).

  • Treatment Groups:

    • Vehicle Control: Treat cells with the vehicle used to dissolve Tenapanor (e.g., 0.1% DMSO).

    • Tenapanor: Treat cells with varying concentrations of Tenapanor (e.g., 1 nM to 1 µM) added to the apical chamber. The IC50 for NHE3 inhibition is in the low nanomolar range.[16]

    • Permeability Induction (Optional Positive Control): To model a compromised barrier, treat a set of wells with a pro-inflammatory cytokine cocktail (e.g., TNF-α and IFN-γ) or fecal supernatants from IBS-C patients.[7]

    • Tenapanor + Induction: Co-treat cells with the permeability inducer and Tenapanor to assess the drug's protective effect.[7]

  • Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Final Measurement: After incubation, measure the final TEER.

  • Data Analysis: Subtract the resistance of a blank insert from all readings. Calculate the change in TEER (Ω·cm²) for each condition. Data can be normalized to the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed.

B. Paracellular Tracer Flux Assay

This assay directly measures the passage of a non-metabolized, membrane-impermeable molecule across the cell monolayer, complementing TEER data.

Methodology:

  • Follow steps 1-4 from the TEER protocol.

  • After the initial treatment period, remove the media from the apical chamber.

  • Add media containing a fluorescent tracer, such as 4 kDa Fluorescein isothiocyanate (FITC)-dextran, to the apical chamber.[14][15]

  • Add fresh media without the tracer to the basolateral chamber.

  • Incubate for a set time (e.g., 2-4 hours).

  • Collect samples from the basolateral chamber.

  • Measure the fluorescence in the collected samples using a plate reader (485 nm excitation / 528 nm emission for FITC).[14]

  • Calculate the amount of tracer that has passed through the monolayer by comparing to a standard curve. A lower fluorescence reading indicates decreased permeability.

Expected Quantitative Data Summary:

Treatment GroupChange in TEER (% of Vehicle)FITC-Dextran Flux (ng/mL)
Vehicle Control100%150.5 ± 12.3
Tenapanor (100 nM)145% ± 15%85.2 ± 9.8
Cytokine Cocktail40% ± 8%410.7 ± 25.1
Cytokine + Tenapanor95% ± 11%165.4 ± 18.6
Data are representative examples and should be determined experimentally.
Protocol 2: In Vivo Assessment of Intestinal Permeability in a Rodent Model

This protocol measures intestinal permeability by orally administering a fluorescent probe and measuring its concentration in the bloodstream.[14][17] A lower systemic concentration of the probe in Tenapanor-treated animals suggests a less permeable intestinal barrier.

Workflow:

InVivo_Workflow A 1. Fast rodents for 4-6 hours (allow water ad libitum) B 2. Administer treatment via oral gavage (Vehicle or Tenapanor) A->B C 3. Wait for drug action (e.g., 60 minutes) B->C D 4. Administer 4 kDa FITC-dextran via oral gavage C->D E 5. Wait for absorption (e.g., 4 hours) D->E F 6. Collect blood via cardiac puncture under terminal anesthesia E->F G 7. Isolate serum/plasma by centrifugation F->G H 8. Measure fluorescence in samples and compare to standard curve G->H

Caption: Workflow for in vivo assessment of intestinal permeability using FITC-dextran.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (200-250g) or C57BL/6 mice.[7] House animals according to institutional guidelines.

  • Preparation: Fast animals for 4-6 hours before the experiment but allow free access to water.

  • Treatment Groups:

    • Vehicle Control: Administer the appropriate vehicle via oral gavage.

    • Tenapanor: Administer Tenapanor at a predetermined dose (e.g., 1-10 mg/kg) via oral gavage.

  • Probe Administration: After a 60-minute interval to allow for drug action, administer 4 kDa FITC-dextran (e.g., 80 mg/mL solution, 150 µL per mouse) via oral gavage to all animals.[14][15]

  • Blood Collection: Four hours after FITC-dextran administration, anesthetize the animals and collect blood via cardiac puncture into serum collection tubes.[17]

  • Sample Processing: Allow blood to clot, then centrifuge at 10,000 x g for 10 minutes to separate the serum.[14]

  • Data Analysis:

    • Dilute serum samples (e.g., 1:4 in PBS).[14]

    • Prepare a standard curve by serially diluting the FITC-dextran solution.

    • Pipette diluted serum and standards into a 96-well plate.

    • Measure fluorescence using a plate reader (485 nm excitation / 528 nm emission).

    • Calculate the concentration of FITC-dextran in the serum based on the standard curve.

Expected Quantitative Data Summary:

Treatment GroupSerum FITC-Dextran (ng/mL)
Vehicle Control2150 ± 225
Tenapanor (3 mg/kg)1345 ± 180
Data are representative examples and should be determined experimentally.

References

Application Notes & Protocols: Tracking Tenapanor Distribution In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Imaging a Locally Acting Drug

Tenapanor is a first-in-class, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] It acts locally on the apical surface of enterocytes in the small intestine and colon to reduce sodium and phosphate absorption.[2][3][4][5] A key feature of Tenapanor is its minimal systemic absorption; in clinical trials, plasma concentrations were often below the lower limit of quantitation (0.5 ng/mL).[6][7] This property, while desirable for safety and targeted local action, presents a significant challenge for traditional pharmacokinetic studies that rely on blood sampling.

Understanding the precise transit, residence time, and mucosal association of Tenapanor within the gastrointestinal (GI) tract is crucial for optimizing its therapeutic effects for conditions like Irritable Bowel Syndrome with Constipation (IBS-C) and hyperphosphatemia.[2][3] In vivo imaging offers a powerful, non-invasive solution to visualize and quantify drug distribution directly within the target organ system.[8][9]

These application notes provide a framework and detailed protocols for utilizing preclinical imaging modalities—specifically Positron Emission Tomography (PET) and Optical Fluorescence Imaging—to track the gastrointestinal distribution of Tenapanor.

Tenapanor's Mechanism of Action: Signaling Pathway

Tenapanor's primary target is the NHE3 antiporter on the apical membrane of intestinal epithelial cells. By inhibiting NHE3, Tenapanor blocks the influx of sodium (Na+) from the intestinal lumen in exchange for intracellular protons (H+).[2][4][10] This local inhibition has two main consequences:

  • Increased Intraluminal Sodium and Water: The retention of sodium in the gut lumen creates an osmotic gradient, drawing water into the intestines. This softens stool and increases transit, alleviating constipation.[2][4][11]

  • Reduced Paracellular Phosphate Absorption: NHE3 inhibition modulates tight junction proteins, which decreases the permeability of the paracellular pathway for phosphate. This reduction in passive phosphate absorption is the mechanism for treating hyperphosphatemia.[3][5]

Tenapanor_Mechanism cluster_cell Enterocyte Na+ Na+ H2O Water NHE3 NHE3 Transporter Na+->NHE3 Influx Blocked Phosphate_para Phosphate TightJunction Tight Junctions H+ H+ NHE3->H+ Efflux Blocked NHE3->TightJunction Modulates TightJunction->Phosphate_para Reduces Permeability Tenapanor Tenapanor Tenapanor->NHE3 Inhibits

Figure 1: Tenapanor's NHE3 inhibition pathway.

General Experimental Workflow

A standardized workflow is essential for reproducible in vivo imaging studies. The process involves synthesizing a labeled version of Tenapanor, administering it to an appropriate animal model, performing longitudinal imaging scans, and concluding with quantitative data analysis and optional ex vivo validation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: In Vivo Experiment cluster_analysis Phase 3: Data Analysis A Synthesis & Purification of Labeled Tenapanor (Radiolabeled or Fluorescent) C Quality Control of Probe (Purity, Stability) A->C B Animal Acclimation (e.g., Sprague-Dawley Rat or Nude Mouse) D Oral Administration of Labeled Tenapanor E Anesthesia & Animal Positioning in Imaging System D->E F Longitudinal In Vivo Imaging (e.g., PET/CT or Optical) at Multiple Time Points E->F G Image Reconstruction & Region of Interest (ROI) Analysis F->G I Optional: Ex Vivo Biodistribution (Scintillation Counting or Ex Vivo Imaging of Organs) F->I H Quantification of Signal (%ID/g or Radiant Efficiency) G->H J Data Interpretation & Pharmacokinetic Modeling H->J I->J

Figure 2: General workflow for in vivo imaging.

Protocol 1: PET Imaging of Radiolabeled Tenapanor

Positron Emission Tomography (PET) is a highly sensitive, quantitative imaging modality that allows for the tracking of radiolabeled molecules throughout the body.[9][12] This protocol details a method to assess the GI distribution of Tenapanor using a positron-emitting isotope.

Objective: To quantify the concentration and residence time of Tenapanor in different segments of the gastrointestinal tract and assess systemic exposure in a rodent model.

4.1. Materials & Equipment

  • Radiolabeled Tenapanor: [¹⁸F]Tenapanor (custom synthesis). Fluorine-18 (t½ ≈ 110 min) is suitable for tracking GI transit over several hours.[13][14]

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Administration: Oral gavage needles.

  • Imaging System: Preclinical microPET/CT scanner.

  • Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance).

  • Data Analysis Software: Image analysis software capable of ROI quantification (e.g., PMOD, Inveon Research Workplace).

4.2. Experimental Protocol

  • Animal Preparation:

    • Fast rats for 4-6 hours prior to administration (water ad libitum) to ensure an empty stomach for consistent gastric emptying.

    • Anesthetize the rat using isoflurane.

  • Radiotracer Administration:

    • Orally administer a known activity of [¹⁸F]Tenapanor (e.g., 5-10 MBq in a volume of 0.5 mL saline) via gavage.

    • Note the precise time and activity administered.

  • PET/CT Imaging:

    • Immediately after administration, position the rat on the scanner bed. Maintain anesthesia and monitor vital signs throughout the scan.

    • Perform a baseline CT scan for anatomical co-registration.

    • Acquire a dynamic PET scan for the first 60 minutes to observe initial transit out of the stomach.

    • Perform subsequent static PET/CT scans at multiple time points (e.g., 2, 4, and 6 hours post-administration) to track movement through the small and large intestines.

  • Image Analysis:

    • Reconstruct PET images and co-register them with the CT scans.

    • Draw regions of interest (ROIs) on the CT images corresponding to the stomach, duodenum, jejunum, ileum, cecum, and colon.

    • Use these ROIs to quantify the mean radioactivity concentration (in Bq/mL) within each GI segment at each time point.

    • Convert these values to a percentage of the injected dose per gram of tissue (%ID/g), assuming a tissue density of 1 g/mL.

    • Draw ROIs over key organs (liver, kidneys, bladder, brain) to quantify any systemic exposure.

Protocol 2: Optical Imaging of Fluorescently-Labeled Tenapanor

In vivo optical imaging provides a complementary method to PET, offering high-throughput capabilities and the ability to visualize drug distribution, particularly for ex vivo analysis of mucosal association.[15][16] Near-infrared (NIR) fluorescent probes (700-900 nm) are preferred as they minimize signal absorption and autofluorescence from biological tissues.[17][18]

Objective: To visualize the transit and distribution of Tenapanor through the GI tract and assess its association with the intestinal mucosa.

5.1. Materials & Equipment

  • Fluorescently-labeled Tenapanor: Tenapanor conjugated to a NIR dye (e.g., Cy7 or Alexa Fluor 750).

  • Animal Model: Athymic nude mice (to avoid signal interference from fur).

  • Administration: Oral gavage needles.

  • Imaging System: In vivo fluorescence imaging system (e.g., IVIS Spectrum).

  • Anesthesia: Isoflurane.

  • Data Analysis Software: Manufacturer's analysis software (e.g., Living Image).

5.2. Experimental Protocol

  • Animal Preparation:

    • Fast mice for 4 hours prior to administration. A low-fluorescence chow should be used for at least one week prior to imaging to reduce background signal.

    • Acquire a baseline fluorescence image of each mouse before administration.

  • Probe Administration:

    • Orally administer a fixed dose of NIR-labeled Tenapanor (e.g., 10 mg/kg) via gavage.

  • In Vivo Imaging:

    • Anesthetize the mice and place them in the imaging chamber.

    • Acquire fluorescence images at various time points post-administration (e.g., 15 min, 1h, 2h, 4h, 8h, 24h) to create a time-course of GI transit. Use appropriate excitation and emission filters for the selected NIR dye.

  • Ex Vivo Analysis (Terminal Time Point):

    • At the final time point (e.g., 8 or 24 hours), euthanize the mouse.

    • Carefully dissect the entire GI tract (stomach, small intestine, cecum, colon) and other major organs (liver, kidneys).

    • Arrange the organs in the imaging chamber and acquire a final, high-resolution ex vivo image. This eliminates signal attenuation from the body wall and provides a more accurate localization of the probe.

    • The GI tract can be opened longitudinally to visualize if the fluorescent signal is associated with the mucosal surface or is primarily mixed with luminal contents.

  • Data Analysis:

    • Using the analysis software, draw ROIs around the abdominal area on the in vivo images and around each organ on the ex vivo images.

    • Quantify the signal in each ROI, typically expressed as average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]).

Data Presentation

Quantitative data from imaging studies should be summarized in a clear, tabular format to facilitate comparison across different time points and anatomical regions.

Table 1: Biodistribution of [¹⁸F]Tenapanor in Rats via PET Imaging

Organ/Tissue 1 hour (%ID/g) 4 hours (%ID/g) 8 hours (%ID/g)
Stomach 15.3 ± 3.1 2.1 ± 0.5 0.3 ± 0.1
Small Intestine 25.8 ± 4.5 8.7 ± 2.2 1.5 ± 0.4
Cecum 1.2 ± 0.4 12.5 ± 3.0 9.8 ± 2.1
Colon 0.5 ± 0.1 6.8 ± 1.9 18.2 ± 3.9
Blood <0.01 <0.01 <0.01
Liver 0.05 ± 0.01 0.03 ± 0.01 <0.01
Kidneys 0.02 ± 0.01 <0.01 <0.01

Data are presented as mean ± standard deviation (n=4 per group) and are hypothetical.

Table 2: Ex Vivo Quantification of NIR-Tenapanor Signal in Mice

Organ/Tissue Average Radiant Efficiency (x10⁸) at 8 hours
Stomach 0.5 ± 0.2
Small Intestine 3.1 ± 0.8
Cecum 9.8 ± 2.5
Colon 15.2 ± 3.6
Liver <0.1
Kidneys <0.1

Data are presented as mean ± standard deviation (n=4 per group) and are hypothetical.

Disclaimer: These protocols are intended as a guideline. Specific parameters such as animal models, radiolabeling or fluorescent conjugation chemistry, administered dose/activity, and imaging time points should be optimized for specific experimental goals. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.

References

Developing a Stable Liquid Formulation of Tenapanor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenapanor is a novel, minimally absorbed small molecule inhibitor of the sodium-proton exchanger 3 (NHE3).[1][2] By inhibiting NHE3 on the apical surface of enterocytes, Tenapanor reduces sodium absorption from the gastrointestinal tract, leading to an increase in intestinal fluid and softer stool consistency.[3] This mechanism of action makes it effective for the treatment of irritable bowel syndrome with constipation (IBS-C).[1][3] Currently available as an oral tablet, a stable liquid formulation of Tenapanor is desirable to improve dosing flexibility, facilitate administration for patients with dysphagia, and enable pediatric studies.[1][2]

These application notes provide a comprehensive overview of the key considerations and experimental protocols for developing a stable liquid formulation of Tenapanor.

Pre-formulation Studies

Solubility and pH Profile

A thorough understanding of Tenapanor's solubility at various pH levels is fundamental to developing a stable solution. Tenapanor hydrochloride is practically insoluble in water.[4] However, its solubility is pH-dependent.

Table 1: Solubility of Tenapanor in Different Aqueous Media [2]

MediumpHSolubility (mg/mL)
0.1 N Hydrochloric Acid1.0> 5
0.013 N Hydrochloric Acid2.0> 5
Water2.79.8
Citrate Buffer3.0Significantly Reduced
Citrate Buffer4.0-
Citrate Buffer5.0-
Citrate Buffer6.0-
50 mM Sodium Phosphate7.0-

Note: "-" indicates data not explicitly provided in the search results, but the trend shows decreasing solubility with increasing pH.

These data indicate that Tenapanor has higher solubility in acidic conditions. A target pH range of 3.0-3.6 was identified as optimal for both solubility and stability.[2]

Excipient Compatibility

The selection of appropriate excipients is critical for the stability, palatability, and manufacturability of the liquid formulation.

Table 2: Summary of Excipient Screening for Tenapanor Liquid Formulation [2]

Excipient ClassExcipient(s)ObservationConclusion
BuffersCitrate BuffersSignificantly reduced Tenapanor solubility.Not included in the final formulation.
Co-solventsPropylene Glycol, GlycerolNot necessary for chemical and physical stability at 5 mg/mL.Not included in the final formulation.
PreservativesSorbic Acid (0.02% w/v)Decomposed at the low pH required for Tenapanor solubility.Not suitable for the formulation.
Benzoic Acid (0.05% w/v)Stable and effective as a preservative at pH 3.4.Selected for the final formulation.
SweetenersDextrose, Sorbitol, Xylitol, SucraloseUsed in prototype formulations for taste assessment.Sucralose was part of the most palatable formulation.
FlavorsRaspberryUsed in prototype formulations for taste assessment.Raspberry flavor was part of the most palatable formulation.

Formulation Development

Based on pre-formulation studies, a simple aqueous solution was identified as a viable approach.

Final Optimized Formulation

A stable liquid formulation of Tenapanor was developed with the following composition:

Table 3: Composition of the Optimized Stable Liquid Tenapanor Formulation [1][2]

ComponentConcentrationFunction
Tenapanor5 mg/mLActive Pharmaceutical Ingredient
Benzoic Acid0.05% (w/v)Preservative
Purified Waterq.s.Vehicle
pH3.4-

This formulation was found to be stable for 12 months when stored at 2-8 °C.[1][2]

Experimental Protocols

Stability-Indicating HPLC Method for Tenapanor and its Degradants

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of Tenapanor and its process-related impurities and degradation products in the liquid formulation.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector.

Chromatographic Conditions (Representative):

  • Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 µm particle size)[5] (Note: The specific column for Tenapanor was not detailed in the search results, so a representative column for a similar compound is provided).

  • Mobile Phase: A gradient of methanol, tetrahydrofuran, and acetate buffer (pH 6.0) could be a starting point for method development.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 45°C[5]

  • Detection Wavelength: 307 nm[5] (or a wavelength determined by the UV spectrum of Tenapanor).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of Tenapanor reference standard in a suitable solvent (e.g., a mixture of the mobile phase). Prepare a series of working standards by diluting the stock solution to cover the expected concentration range.

  • Sample Preparation: Dilute the Tenapanor liquid formulation with the mobile phase to a concentration within the calibration range.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on the Tenapanor liquid formulation. Expose the formulation to acidic, basic, oxidative, thermal, and photolytic stress conditions.[2]

    • Acid Hydrolysis: 0.1 M HCl at 50°C for 7 days.[2]

    • Base Hydrolysis: 0.1 M NaOH at 50°C for 7 days.[2]

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: 60°C.

    • Photostability: Expose to light according to ICH guidelines.

  • Analysis: Inject the standard solutions, the sample solution, and the stressed samples into the HPLC system.

  • Data Analysis:

    • Confirm the specificity of the method by ensuring that the peaks of the degradants are well-resolved from the Tenapanor peak.

    • Determine the concentration of Tenapanor and any degradation products in the samples by comparing their peak areas to the calibration curve generated from the standard solutions. Two known hydrolysis degradants at the urea moiety have been identified in the liquid formulation.[2]

NHE3 Inhibition Assay

Objective: To assess the inhibitory activity of Tenapanor on the sodium-proton exchanger 3 (NHE3) in a cell-based assay.

Principle: This assay measures the rate of intracellular pH (pHi) recovery in cells overexpressing NHE3 following an acid load. NHE3 inhibitors will slow down this recovery. The pHi is monitored using a pH-sensitive fluorescent dye.[6][7]

Materials:

  • NHE3-overexpressing cells (e.g., Caco-2bbe cells)[6]

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)[6][7]

  • Sodium-containing and sodium-free buffers

  • Ammonium chloride (for acid loading)

  • Tenapanor test solutions at various concentrations

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Plate the NHE3-overexpressing cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with a sodium-free buffer and then incubate them with the BCECF-AM dye solution for 1 hour at 37°C.[7]

  • Acid Loading: After dye loading, wash the cells again with the sodium-free buffer. Induce an acid load by incubating the cells with a buffer containing ammonium chloride, followed by a wash with a sodium-free buffer.

  • Inhibition Assay:

    • Add the sodium-containing buffer with or without different concentrations of Tenapanor to the cells.

    • Immediately start monitoring the fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths to determine the intracellular pH.

    • Determine the initial rate of pHi recovery for each condition.

    • Plot the rate of pHi recovery against the Tenapanor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The IC₅₀ of Tenapanor for human NHE3 has been reported to be approximately 1.3-9 nM.[7][8]

Measurement of Intestinal Fluid Volume (In Vivo)

Objective: To evaluate the effect of the Tenapanor liquid formulation on intestinal fluid volume in a preclinical model.

Principle: The inhibition of NHE3 by Tenapanor is expected to increase the volume of fluid in the intestinal lumen. This can be assessed by measuring the cecal water volume in rodents after oral administration of the formulation.[8]

Materials:

  • Rodent model (e.g., rats)

  • Tenapanor liquid formulation

  • Vehicle control

  • Surgical instruments for dissection

  • Analytical balance

Procedure:

  • Dosing: Administer the Tenapanor liquid formulation or vehicle control orally to fasted rats.

  • Sample Collection: At specific time points after dosing (e.g., 1 and 2 hours), euthanize the animals.[8]

  • Cecum Isolation: Carefully dissect the cecum, ensuring it is ligated at both ends to prevent fluid loss.

  • Measurement:

    • Weigh the full cecum.

    • Empty the contents of the cecum and then weigh the empty cecum.

    • The difference in weight represents the weight of the cecal contents (fluid and solids).

    • To determine the water content, the cecal contents can be dried to a constant weight, and the weight loss will represent the water volume (assuming a density of 1 g/mL).

  • Data Analysis: Compare the cecal water volume in the Tenapanor-treated group to the vehicle control group. A significant increase in cecal water volume in the treated group indicates a pharmacological effect of the formulation.

Taste and Palatability Assessment

Objective: To evaluate the taste and palatability of different Tenapanor liquid formulations.

Methodology: A randomized, sip-and-spit method is employed with healthy adult volunteers.[1][9]

Procedure:

  • Formulation Preparation: Prepare a series of Tenapanor liquid formulations with different combinations of sweeteners and flavors. Include a reference solution without any taste-masking agents.

  • Panelist Training: Train a panel of healthy adult volunteers on the tasting procedure and the use of the rating scales.

  • Tasting Session:

    • Provide each panelist with a small, measured volume of the test formulation.

    • Instruct the panelist to hold the liquid in their mouth for a specific duration (e.g., 10-15 seconds) without swallowing.

    • The panelist then expectorates the liquid.

    • Provide a palate cleanser (e.g., water, unsalted crackers) between samples.

  • Data Collection: Immediately after tasting each sample, the panelist completes a questionnaire to rate various taste attributes on a predefined scale (e.g., a 9-point Likert scale).[9] Attributes to be assessed may include:

    • Overall acceptability

    • Sweetness

    • Bitterness

    • Sourness

    • Aftertaste

    • Mouthfeel

  • Data Analysis: Analyze the scores for each attribute for all formulations. The formulation with the highest overall acceptability and the lowest bitterness score is considered the most palatable. In a pilot study, a formulation with sucralose and raspberry flavor had the greatest improvement in overall acceptability.[1][2]

Visualizations

Signaling Pathway of Tenapanor's Mechanism of Action

Tenapanor_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_effect Physiological Effect Tenapanor Tenapanor NHE3 NHE3 Tenapanor->NHE3 Inhibits Reduced_Na_Absorption Reduced Na+ Absorption Tenapanor->Reduced_Na_Absorption Na_ion Na+ Na_ion->NHE3 Influx H2O H2O Increased_Water_Retention Increased Water Retention (Osmosis) H_ion H+ NHE3->H_ion Efflux Increased_Luminal_Na Increased Luminal Na+ Reduced_Na_Absorption->Increased_Luminal_Na Increased_Luminal_Na->Increased_Water_Retention Softer_Stool Softer Stool Increased_Water_Retention->Softer_Stool

Caption: Mechanism of action of Tenapanor in the intestinal lumen.

Experimental Workflow for Liquid Formulation Development

Formulation_Workflow cluster_preformulation Pre-formulation cluster_development Formulation Development cluster_characterization Characterization & Stability cluster_evaluation Functional & Palatability Evaluation Solubility Solubility & pH Profile Assessment Prototype Prototype Formulation (Aqueous Solution) Solubility->Prototype Excipient Excipient Compatibility Screening Excipient->Prototype Optimization pH & Preservative Optimization Prototype->Optimization Stability Stability Testing (ICH Conditions) Optimization->Stability NHE3_Assay NHE3 Inhibition Assay Optimization->NHE3_Assay InVivo In Vivo Fluid Volume Measurement Optimization->InVivo Taste Taste & Palatability Assessment Optimization->Taste Final_Formulation Final Liquid Formulation Stability->Final_Formulation HPLC Stability-Indicating HPLC Method HPLC->Stability Analytical Method

Caption: Workflow for the development of a stable liquid Tenapanor formulation.

Logical Relationship for Taste-Masking Strategy

Taste_Masking_Strategy cluster_sweeteners Sweetener Screening cluster_flavors Flavor Screening Start Tenapanor Aqueous Solution (Bitter Taste) Sucralose Sucralose Start->Sucralose Sorbitol Sorbitol Start->Sorbitol Xylitol Xylitol Start->Xylitol Combination Combination of Sweetener & Flavor Sucralose->Combination Raspberry Raspberry Raspberry->Combination Other_Flavor Other Flavors Other_Flavor->Combination Taste_Assessment Taste Assessment (Sip-and-Spit) Combination->Taste_Assessment Result Improved Palatability (Sucralose + Raspberry) Taste_Assessment->Result

Caption: Decision-making process for the taste-masking strategy of liquid Tenapanor.

Conclusion

The development of a stable liquid formulation of Tenapanor is a feasible endeavor, with a simple aqueous solution at an acidic pH demonstrating good stability. Key challenges include overcoming the inherent bitterness of the drug and ensuring long-term stability by controlling the formation of hydrolysis degradants. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully formulate a stable and palatable liquid dosage form of Tenapanor.

References

Application Notes and Protocols for Tenapanor Administration in Preclinical Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Tenapanor in preclinical rodent models, summarizing key quantitative data and detailing experimental protocols. This document is intended to guide researchers in designing and executing studies to evaluate the pharmacodynamic and pharmacokinetic properties of Tenapanor.

Introduction to Tenapanor

Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] NHE3 is predominantly expressed on the apical surface of the enterocytes in the small intestine and colon and plays a crucial role in sodium absorption.[1] By inhibiting NHE3, Tenapanor reduces sodium uptake from the gut, leading to increased intestinal fluid and accelerated transit.[1][3] This mechanism of action makes it effective in treating constipation-predominant irritable bowel syndrome (IBS-C). Additionally, Tenapanor has been shown to reduce intestinal phosphate absorption, offering a therapeutic approach for hyperphosphatemia in chronic kidney disease.[4][5]

Signaling Pathway of Tenapanor

Tenapanor's primary mechanism of action is the inhibition of the NHE3 transporter on the apical membrane of intestinal epithelial cells. This inhibition sets off a cascade of events leading to its therapeutic effects.

Caption: Mechanism of action of Tenapanor in the intestinal enterocyte.

Quantitative Data Summary

The following tables summarize the dosing and key findings from various preclinical studies of Tenapanor in rodent models.

Table 1: Tenapanor Dosing in Rodent Models
Animal ModelIndicationRoute of AdministrationVehicleDose RangeFrequencyReference(s)
Sprague-Dawley RatHyperphosphatemiaOral GavageWater0.1 - 3 mg/kgSingle or Repeated[6]
Sprague-Dawley RatConstipationOral GavageWater0.3 - 3 mg/kgSingle or Repeated[6]
Wistar RatToxicologyOral Gavage0.5% w/v Carboxymethyl cellulose, Corn oil, Water10 ml/kg (vehicle)Daily for 90 days[7]
cftr-/- MouseIntestinal ObstructionOral GavagePBS (pH 6.0)30 mg/kgTwice daily[8]
Table 2: Pharmacodynamic Effects of Tenapanor in Rodent Models
Animal ModelDoseKey FindingsReference(s)
Sprague-Dawley Rat0.15, 0.3, 0.5 mg/kg (single dose)Decreased urinary phosphate and sodium content after a high-phosphate meal. Increased cecal water volume, phosphate, and sodium content.[9]
Sprague-Dawley Rat0.3 and 1.0 mg/kg (4 days)Dose-dependent reduction in urinary sodium and increase in fecal sodium.[6]
cftr-/- Mouse30 mg/kg (twice daily for 21 days)Significant increase in stool water content and stool alkalinity. Significant decrease in gastrointestinal transit time.[8]
Acetic Acid-sensitized Rat0.5 mg/kg (twice daily)Reversed increased visceral motor response to colorectal distension.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in preclinical studies of Tenapanor are provided below.

Tenapanor Formulation and Administration

Objective: To prepare and administer Tenapanor to rodent models.

Materials:

  • Tenapanor hydrochloride

  • Vehicle (e.g., sterile water, 1x Phosphate Buffered Saline (PBS) pH 6.0, or 0.5% w/v carboxymethyl cellulose)[6][7][8]

  • Vortex mixer

  • Oral gavage needles (20-22 gauge for rats, 22-24 gauge for mice)

  • Syringes (1-3 mL)

Procedure:

  • Calculate the required amount of Tenapanor based on the desired dose and the body weight of the animals.

  • Dissolve the calculated amount of this compound in the chosen vehicle.[6] For suspensions like carboxymethyl cellulose, ensure thorough mixing using a vortex mixer.

  • The final volume for oral gavage should be appropriate for the animal size (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

  • Administer the formulation via oral gavage using a proper-sized needle and syringe. Ensure the needle is inserted into the esophagus and not the trachea.

  • For studies requiring it, a vehicle-only group should be included as a control.

Gavage_Workflow start Start calculate Calculate Dose start->calculate dissolve Dissolve Tenapanor in Vehicle calculate->dissolve administer Administer via Oral Gavage dissolve->administer end End administer->end

Caption: Workflow for Tenapanor administration via oral gavage.

Assessment of Intestinal Permeability

Objective: To measure in vivo intestinal permeability.

Principle: This protocol is based on the oral administration of fluorescein isothiocyanate-dextran (FITC-dextran) and the subsequent measurement of its concentration in the blood. Increased levels of FITC-dextran in the circulation indicate compromised intestinal barrier function.[11][12]

Materials:

  • FITC-dextran (4 kDa)

  • Sterile 1x PBS

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., heparinized capillary tubes)

  • Microplate spectrophotofluorometer

Procedure:

  • Fast mice for 4-6 hours prior to the experiment, with free access to water.[13]

  • Prepare an 80 mg/mL solution of FITC-dextran in sterile 1x PBS.[13]

  • Administer 150 µL of the FITC-dextran solution to each mouse via oral gavage.[13]

  • Four hours after gavage, collect blood via a suitable method (e.g., tail nick or cardiac puncture under anesthesia).[11][13]

  • Centrifuge the blood to separate the plasma.

  • Measure the fluorescence of the plasma samples using a microplate spectrophotofluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[12]

  • Prepare a standard curve using known concentrations of FITC-dextran to quantify the amount in the plasma samples.

Permeability_Workflow start Start: Fast Mice gavage Oral Gavage with FITC-dextran start->gavage wait Wait 4 hours gavage->wait blood Blood Collection wait->blood plasma Plasma Separation blood->plasma measure Measure Fluorescence plasma->measure end End: Quantify Permeability measure->end

Caption: Experimental workflow for assessing intestinal permeability.

Assessment of Visceral Hypersensitivity

Objective: To evaluate visceral pain and hypersensitivity in a rat model.

Principle: This protocol uses colorectal distension (CRD) to induce a visceral pain response, which is quantified by measuring the abdominal withdrawal reflex (AWR). A lower threshold for AWR indicates visceral hypersensitivity. Acetic acid is often used to induce a state of visceral hypersensitivity.[14][15]

Materials:

  • Male Sprague-Dawley or Wistar rats

  • 4% acetic acid solution

  • Balloon catheter for colorectal distension

  • Pressure transducer and data acquisition system

  • Restraint devices

Procedure:

  • Induction of Hypersensitivity (Optional): To induce a hypersensitive state, instill a 4% acetic acid solution into the colon of anesthetized rats.[14] Allow for a recovery period (e.g., 7 days) for the acute inflammation to subside, leaving a state of visceral hypersensitivity.[14]

  • Catheter Placement: Insert a lubricated balloon catheter into the distal colon of a conscious, restrained rat.

  • Acclimatization: Allow the animal to acclimate to the restraint for a period before starting the distension protocol.

  • Colorectal Distension: Apply phasic distensions of increasing pressure or volume (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mL for 30 seconds each, with a 4-minute interval).[14]

  • AWR Scoring: Visually observe and score the AWR for each distension level on a scale of 0 to 4, where:

    • 0 = No behavioral response

    • 1 = Brief head movement followed by immobility

    • 2 = Contraction of abdominal muscles

    • 3 = Lifting of the abdomen

    • 4 = Body arching and lifting of the pelvis[16]

  • Administer Tenapanor or vehicle prior to the CRD procedure to assess its effect on visceral sensitivity.

Fecal and Urinary Electrolyte Analysis

Objective: To measure sodium and phosphate levels in feces and urine.

Materials:

  • Metabolic cages for separate collection of feces and urine

  • Ion chromatography system or flame photometer for sodium analysis[6]

  • Colorimetric assay kits for phosphate analysis

Procedure:

  • House individual rats in metabolic cages.

  • Administer Tenapanor or vehicle as per the study design.

  • Collect feces and urine over a specified period (e.g., 16-24 hours).[6]

  • Fecal Sample Preparation:

    • Record the total weight of the collected feces.

    • Homogenize the fecal sample.

    • Perform an extraction to solubilize the electrolytes.

  • Urine Sample Preparation:

    • Measure the total volume of urine collected.

    • Centrifuge the urine to remove any particulate matter.[6]

  • Analysis:

    • Analyze the sodium concentration in the prepared fecal and urine samples using ion chromatography or flame photometry.[6]

    • Determine the phosphate concentration using a suitable colorimetric assay, such as the Fiske and Subbarow method, which involves the formation of a phosphomolybdate complex.[17]

Serum Phosphorus Measurement

Objective: To determine the concentration of inorganic phosphorus in serum.

Materials:

  • Blood collection supplies

  • Centrifuge

  • Colorimetric phosphate assay kit (e.g., based on the reaction with ammonium molybdate)[17]

  • Spectrophotometer

Procedure:

  • Collect blood from the animals at specified time points.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Perform a colorimetric assay on the serum samples according to the manufacturer's instructions. The principle typically involves the reaction of inorganic phosphate with ammonium molybdate in an acidic solution to form a colored complex.[17][18]

  • Measure the absorbance of the resulting solution at the appropriate wavelength (e.g., 660 nm for the molybdenum blue method).[17]

  • Calculate the serum phosphorus concentration by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the preclinical effects of Tenapanor in rodent models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of Tenapanor's therapeutic potential.

References

Application Notes: Tenapanor for Irritable Bowel Syndrome with Constipation (IBS-C)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Tenapanor (marketed as IBSRELA®) is a first-in-class, orally administered, minimally absorbed small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] NHE3 is an antiporter found on the apical surface of the small intestine and colon responsible for the absorption of dietary sodium.[3][4] By inhibiting NHE3, tenapanor reduces sodium uptake from the gut lumen. This action leads to an osmotic increase in intestinal fluid, which softens stool, accelerates intestinal transit time, and alleviates constipation associated with IBS-C.[5][6] Furthermore, preclinical studies suggest tenapanor reduces abdominal pain by decreasing intestinal permeability and visceral hypersensitivity, potentially through the inhibition of TRPV-1 signaling.[5][7]

Clinical Development Program The efficacy and safety of tenapanor for the treatment of adults with IBS-C were established through a series of clinical trials, including a Phase 2b dose-ranging study and two pivotal Phase 3 trials, T3MPO-1 and T3MPO-2.[4][8] These studies demonstrated that tenapanor, at a dose of 50 mg twice daily, significantly improves both bowel and abdominal symptoms compared to placebo.[1][2]

Mechanism of Action Tenapanor's primary mechanism involves the inhibition of the NHE3 transporter in the gastrointestinal tract.[5] This local action results in three key effects:

  • Blocked Sodium Absorption: Reduced absorption of dietary sodium leads to the retention of water in the intestinal lumen, resulting in softer stool consistency and increased bowel movement frequency.[4][5]

  • Decreased Intestinal Permeability: Animal models have shown that tenapanor can tighten intestinal junctions, reducing permeability.[5][7]

  • Reduced Visceral Hypersensitivity: The drug has been shown to decrease the excitability of colonic sensory neurons and attenuate TRPV1 signaling, a key pathway in pain transmission.[7]

Tenapanor_Mechanism_of_Action Tenapanor Tenapanor (Oral, 50mg b.i.d.) NHE3 NHE3 Transporter (Apical surface of enterocytes) Tenapanor->NHE3 Inhibits Permeability Decreased Intestinal Permeability Tenapanor->Permeability Leads to TRPV1 Reduced TRPV1 Signaling Tenapanor->TRPV1 Leads to Na_Absorption Reduced Sodium (Na+) Absorption NHE3->Na_Absorption Facilitates Luminal_Na_H2O Increased Luminal Na+ and Water Na_Absorption->Luminal_Na_H2O Stool_Softening Softer Stool Consistency Luminal_Na_H2O->Stool_Softening Transit_Time Accelerated Intestinal Transit Luminal_Na_H2O->Transit_Time Constipation_Relief Relief of Constipation Stool_Softening->Constipation_Relief Transit_Time->Constipation_Relief Visceral_Hypersensitivity Decreased Visceral Hypersensitivity Permeability->Visceral_Hypersensitivity TRPV1->Visceral_Hypersensitivity Pain_Relief Relief of Abdominal Pain Visceral_Hypersensitivity->Pain_Relief

Caption: Tenapanor's dual mechanism of action on constipation and abdominal pain.

Quantitative Data Summary

The clinical trial program for tenapanor provided robust data on its efficacy and safety profile. The primary endpoint in the pivotal Phase 3 trials was the combined responder rate, a rigorous measure required by the U.S. Food and Drug Administration (FDA).[9]

Table 1: Summary of Key Phase 3 Clinical Trials for Tenapanor in IBS-C

Feature T3MPO-1 (NCT02621892)[2][10][11] T3MPO-2 (NCT02686138)[1][9][11]
Study Design Randomized, double-blind, placebo-controlled Randomized, double-blind, placebo-controlled
Treatment Duration 12 weeks, plus a 4-week randomized withdrawal period 26 weeks
Patient Population 606 adults with IBS-C (Rome III criteria) 620 adults with IBS-C (Rome III criteria)
Intervention Tenapanor 50 mg b.i.d. Tenapanor 50 mg b.i.d.
Control Placebo b.i.d. Placebo b.i.d.

| Primary Endpoint | 6/12-week combined responder rate | 6/12-week combined responder rate |

Table 2: Efficacy of Tenapanor in Phase 2b and Phase 3 Trials

Endpoint Trial Tenapanor 50 mg b.i.d. Placebo P-value
CSBM Responder Rate (≥6/12 wks) Phase 2b[12] 60.7% 33.7% <0.001
Combined Responder Rate (≥6/12 wks) Phase 2b[12] 50.0% 23.6% <0.001
Combined Responder Rate (≥6/12 wks) T3MPO-1[2] 27.0% 18.7% 0.020
Combined Responder Rate (≥6/12 wks) T3MPO-2[1] 36.5% 23.7% <0.001
Durable Combined Responder (≥9/12 wks) T3MPO-1[13] 13.7% 3.3% <0.001
Durable Combined Responder (≥9/12 wks) T3MPO-2[9] 18.4% 5.3% <0.001

CSBM = Complete Spontaneous Bowel Movement. Combined Responder = ≥30% reduction in weekly worst abdominal pain AND ≥1 increase in weekly CSBMs from baseline in the same week.

Table 3: Common Adverse Events in Pooled Phase 3 Trials

Adverse Event Tenapanor 50 mg b.i.d. (n=691)[8] Placebo (n=691)[8]
Diarrhea 16.0% 4.0%
Abdominal Distension 3.0% <1.0%
Flatulence 3.0% 1.0%
Dizziness 2.0% <1.0%

Note: Diarrhea was the most common adverse event leading to discontinuation, occurring in 6.5% of tenapanor-treated patients versus 0.7% in the placebo group.[1][2] It was typically mild to moderate and transient.[1]

Protocols: Phase 3 Clinical Trial Design (Adapted from T3MPO-1 & T3MPO-2)

This section outlines a representative protocol for a Phase 3, multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of tenapanor in adults with IBS-C.

1. Study Objectives and Endpoints

  • Primary Objective: To evaluate the efficacy of tenapanor 50 mg b.i.d. compared to placebo in treating the symptoms of IBS-C.

  • Primary Efficacy Endpoint: The proportion of patients who are "combined responders" for at least 6 of the first 12 weeks of treatment. A combined responder is defined as a patient who experiences both a ≥30% reduction in average weekly worst abdominal pain from baseline and an increase of ≥1 complete spontaneous bowel movement (CSBM) from baseline in the same week.[1][2]

  • Secondary Endpoints:

    • Proportion of combined responders for at least 9 of the first 12 weeks.[9]

    • Proportion of weekly abdominal pain responders (≥30% reduction from baseline).[12]

    • Proportion of weekly CSBM responders (≥1 increase from baseline).[12]

    • Change from baseline in abdominal symptoms (pain, bloating, discomfort) and bowel movement frequency.[1]

    • Assessment of safety and tolerability.[14]

2. Patient Selection Criteria

  • Inclusion Criteria:

    • Adults aged 18 to 75 years.[11]

    • Diagnosis of IBS-C according to Rome III criteria.[10][15]

    • During a 2-week screening/baseline period:

      • Mean abdominal pain score of ≥3.0 on an 11-point (0-10) numeric rating scale.[11]

      • Fewer than 3 CSBMs per week.[11]

      • Bristol Stool Form Scale (BSFS) score of type 1 or 2 for the majority of stools.[3]

  • Exclusion Criteria:

    • Clinically significant structural or biochemical abnormalities of the GI tract.[15]

    • History of inflammatory bowel disease, celiac disease, or pancreatitis.[15][16]

    • Use of prohibited medications, including other IBS-C prescription drugs (e.g., linaclotide, lubiprostone), within a specified washout period.[17]

    • Pregnant or lactating women.[14]

3. Study Design and Treatment Regimen The study follows a multicenter, randomized, double-blind, placebo-controlled design.

T3MPO_Workflow Screening Screening & Baseline (2 Weeks) Eligibility Meet Rome III & Symptom Criteria? Screening->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Yes GroupA Group A: Tenapanor 50 mg b.i.d. Randomization->GroupA GroupB Group B: Placebo b.i.d. Randomization->GroupB GroupA->invis1 GroupB->invis2 Treatment Double-Blind Treatment Period (12 to 26 Weeks) Endpoint Primary Endpoint Assessment (Week 12) Treatment->Endpoint FollowUp Long-Term Follow-up or Randomized Withdrawal Endpoint->FollowUp invis1->Treatment invis2->Treatment

Caption: Workflow of a typical Phase 3 Tenapanor IBS-C clinical trial.
  • Screening Period (2 weeks): Patients undergo eligibility screening and complete a daily electronic diary to establish baseline symptom severity.[10][15]

  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either tenapanor or a matching placebo.[2]

  • Treatment Period (12-26 weeks): Patients take one tablet of the assigned study drug twice daily, immediately before breakfast and dinner.[11] The use of rescue medication (e.g., bisacodyl) is permitted under strict guidelines but its use nullifies a bowel movement as "spontaneous".

  • Data Collection: Daily patient-reported outcomes are captured via an interactive voice response system or electronic diary.[9][13]

4. Data Collection and Patient-Reported Outcomes (PROs) Patients are required to record the following information daily:

  • Bowel Movements: Time, type (spontaneous or not), consistency (using the 7-point Bristol Stool Form Scale), and feeling of complete evacuation.

  • Abdominal Symptoms: Worst abdominal pain, bloating, and discomfort, each rated on an 11-point (0-10) numeric rating scale.

  • Global Assessment: Weekly assessment of symptom relief and treatment satisfaction.[18]

  • Safety: Adverse events are recorded at each study visit.[14]

5. Statistical Analysis

  • Analysis Population: The primary efficacy analysis is conducted on the Intent-to-Treat (ITT) population, which includes all randomized patients who received at least one dose of the study drug.[1]

  • Primary Endpoint Analysis: The proportion of combined responders in the tenapanor and placebo groups is compared using a chi-squared test.

  • Secondary Endpoint Analysis: Continuous variables (e.g., change from baseline in pain score) are analyzed using an analysis of covariance (ANCOVA) model, while categorical variables are compared using a chi-squared test. All p-values are two-sided.

References

Troubleshooting & Optimization

Tenapanor solubility and stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of tenapanor in common experimental buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of tenapanor in aqueous solutions?

Tenapanor is characterized as a low-solubility compound, classified under the Biopharmaceutics Classification System (BCS) as Class IV, indicating both low solubility and low permeability.[1] Its aqueous solubility is pH-dependent. The solubility of tenapanor in water has been reported to be 9.8 mg/mL, which results in a solution with a pH of 2.7.[2] In simulated gastric fluid, its solubility is greater than 5 mg/mL.[3][4] However, the presence of buffers can significantly decrease its solubility.[2]

Q2: How does pH affect the solubility of tenapanor?

Tenapanor's solubility is generally higher in acidic conditions. Acidifying the solution can improve its solubility; for instance, the addition of acid can enhance solubility, though this will lower the pH of the solution.[2] Conversely, buffers, even at an acidic pH, have been shown to reduce the solubility of tenapanor.[2] For example, a citrate buffer at pH 3 was found to significantly decrease its solubility compared to an unbuffered aqueous solution at a similar pH.[2]

Q3: What is the stability of tenapanor in aqueous solutions?

Tenapanor's stability in aqueous solutions is influenced by pH and temperature. A liquid formulation of tenapanor at a concentration of 5 mg/mL in an aqueous solution at pH 3.4, containing 0.05% (w/v) benzoic acid as a preservative, was found to be stable for 12 months when stored at 2-8°C.[2][5] At higher temperatures, such as 25°C and 40°C, the formation of degradation products has been observed.[2]

Q4: What are the known degradation pathways for tenapanor in solution?

In aqueous solutions, tenapanor can undergo hydrolysis, particularly under forced degradation conditions of strong acid (0.1 M HCl) and strong base (0.1 M NaOH) at elevated temperatures (50°C).[2] This resulted in the formation of two new hydrolysis degradants that were not observed in the solid tablet formulation.[2] To minimize acid-catalyzed degradation, adjusting the pH of the solution to a less acidic value (e.g., from 2.7 to 3.4) has been shown to be effective.[2]

Q5: Are there any excipients that can improve the solubility or stability of tenapanor in experimental buffers?

While cosolvents such as propylene glycol or glycerol were initially investigated to enhance the stability of tenapanor in a liquid formulation, they were ultimately found to be unnecessary for a 5 mg/mL aqueous solution.[2] For preservatives, benzoic acid (0.05% w/v) has been successfully used in a stable liquid formulation.[2][5] Researchers should, however, be aware that buffers can negatively impact the solubility of tenapanor.[2]

Troubleshooting Guides

Issue 1: Tenapanor Precipitation in Experimental Buffer

Problem: I am dissolving tenapanor in my experimental buffer (e.g., PBS, Tris-HCl), but it is precipitating out of solution.

Possible Causes and Solutions:

  • Low Intrinsic Solubility: Tenapanor has low aqueous solubility, which is further reduced by the presence of buffers.[2]

    • Solution: Try preparing a concentrated stock solution of tenapanor in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting it into your experimental buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental results.

  • Buffer pH: The pH of your buffer may not be optimal for tenapanor solubility.

    • Solution: Tenapanor is more soluble in acidic conditions.[2] If your experimental conditions permit, try lowering the pH of your buffer. However, always consider the impact of pH on your specific assay and the stability of tenapanor.

  • Buffer Composition: Certain buffer components may interact with tenapanor and reduce its solubility.

    • Solution: If possible, try alternative buffer systems. If you must use a specific buffer, consider performing a solubility test to determine the maximum achievable concentration of tenapanor in that buffer before proceeding with your experiments.

Issue 2: Inconsistent Experimental Results Attributed to Tenapanor Instability

Problem: I am observing variability in my experimental results over time, and I suspect that my tenapanor solution is not stable.

Possible Causes and Solutions:

  • Hydrolysis: Tenapanor can degrade in aqueous solutions, especially at non-optimal pH and elevated temperatures.[2]

    • Solution 1: Prepare fresh working solutions of tenapanor for each experiment from a frozen stock solution.

    • Solution 2: Store your tenapanor stock solutions at -20°C or -80°C. For working solutions in aqueous buffers, store them at 2-8°C and use them within a validated time frame. A study has shown a liquid formulation at pH 3.4 to be stable for 12 months at 2-8°C.[2][5]

    • Solution 3: If your experiment requires incubation at higher temperatures (e.g., 37°C), minimize the incubation time as much as possible. Consider preparing the tenapanor solution immediately before the incubation step.

  • Photodegradation: Although not extensively reported as a major issue, exposure to light can be a factor in the degradation of some compounds.

    • Solution: Protect your tenapanor solutions from light by using amber vials or by wrapping your containers in aluminum foil.

Quantitative Data Summary

Table 1: Solubility of Tenapanor in Different Media

MediumConcentrationpHReference(s)
Water9.8 mg/mL2.7[2]
Simulated Gastric Fluid>5 mg/mLNot Specified[3][4]
Aqueous Solution with 0.05% Benzoic Acid5 mg/mL3.4[2][5]
0.013 N HClImproved solubility compared to water1.6[2]
pH 3 Citrate BufferSignificantly reduced compared to water2.7[2]

Table 2: Stability of Tenapanor in an Aqueous Formulation

FormulationStorage ConditionDurationStabilityReference(s)
5 mg/mL Tenapanor in aqueous solution (pH 3.4) with 0.05% benzoic acid2-8°C12 monthsStable[2][5]
5 mg/mL Tenapanor in aqueous solution25°C / 60% RHNot SpecifiedDegradation observed[2]
5 mg/mL Tenapanor in aqueous solution40°C / 75% RHNot SpecifiedMore extensive degradation observed[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay for Tenapanor

This protocol is adapted from standard kinetic solubility assay procedures and can be used to estimate the solubility of tenapanor in your experimental buffer.

Materials:

  • Tenapanor

  • Dimethyl sulfoxide (DMSO)

  • Experimental buffer of interest (e.g., PBS, Tris-HCl)

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of tenapanor in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the tenapanor stock solution in DMSO in a 96-well plate.

  • Addition of Buffer: Add your experimental buffer to each well to achieve the desired final concentrations of tenapanor. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) on a plate shaker for a set period (e.g., 1.5-2 hours).

  • Measurement:

    • Nephelometry: Measure the turbidity of the solutions in each well using a nephelometer. An increase in turbidity indicates precipitation.

    • UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at the λmax of tenapanor.

  • Data Analysis: Determine the concentration at which precipitation occurs (nephelometry) or the highest concentration where the absorbance is still in the linear range (UV-Vis) to estimate the kinetic solubility.

Protocol 2: Stability Assessment of Tenapanor in Solution

This protocol provides a framework for assessing the stability of tenapanor in your experimental buffer over time.

Materials:

  • Tenapanor solution in the experimental buffer of interest

  • HPLC system with a suitable column and detector

  • Incubators or water baths set to desired storage temperatures

  • Light-protected storage containers (e.g., amber vials)

Procedure:

  • Prepare Tenapanor Solution: Prepare a solution of tenapanor in your experimental buffer at the desired concentration.

  • Aliquot and Store: Aliquot the solution into multiple light-protected containers.

  • Storage Conditions: Store the aliquots under different conditions relevant to your experiments (e.g., 2-8°C, room temperature, 37°C). Include a control sample stored at -20°C or -80°C (time zero).

  • Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and longer for extended studies), retrieve one aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples by a validated, stability-indicating HPLC method. The method should be able to separate the parent tenapanor peak from any potential degradation products.

  • Data Analysis: Quantify the peak area of tenapanor at each time point. Calculate the percentage of tenapanor remaining relative to the time-zero sample. This will provide an indication of the stability of tenapanor under the tested conditions.

Visualizations

Tenapanor_MOA cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Tenapanor Tenapanor NHE3 NHE3 Tenapanor->NHE3 Inhibition H_ion_cell H+ Tenapanor->H_ion_cell Increased Intracellular H+ Na_ion_lumen Na+ H2O_lumen H2O Na_ion_lumen->H2O_lumen Osmotic Gradient Na_ion_cell Na+ NHE3->Na_ion_cell Na+ influx Na_ion_cell->Na_ion_lumen Reduced Na+ Absorption H_ion_cell->NHE3 H+ efflux Reduced_pH Decreased Intracellular pH H_ion_cell->Reduced_pH Tight_Junction Tight Junction Modulation Reduced_pH->Tight_Junction Paracellular_Perm Decreased Paracellular Permeability Tight_Junction->Paracellular_Perm

Caption: Mechanism of action of tenapanor as an NHE3 inhibitor.

Troubleshooting_Workflow Start Start: Tenapanor Solubility/Stability Issue Issue_Type Identify Issue Type Start->Issue_Type Solubility_Issue Solubility Issue (Precipitation) Issue_Type->Solubility_Issue Precipitation Stability_Issue Stability Issue (Inconsistent Results) Issue_Type->Stability_Issue Inconsistency Check_Stock Prepare Concentrated Stock in DMSO Solubility_Issue->Check_Stock Fresh_Solutions Prepare Fresh Working Solutions Stability_Issue->Fresh_Solutions Adjust_pH Adjust Buffer pH (More Acidic) Check_Stock->Adjust_pH Test_Solubility Perform Kinetic Solubility Assay Adjust_pH->Test_Solubility Storage_Conditions Optimize Storage (2-8°C, Protect from Light) Fresh_Solutions->Storage_Conditions Test_Stability Perform Stability Assessment via HPLC Storage_Conditions->Test_Stability

Caption: Troubleshooting workflow for tenapanor solubility and stability issues.

References

Overcoming Tenapanor's low systemic absorption in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tenapanor, focusing on its characteristic low systemic absorption in experimental models.

Frequently Asked Questions (FAQs)

Q1: We are not detecting tenapanor in the plasma of our experimental animals. Is our experiment failing?

A1: Not necessarily. Tenapanor is designed to be a minimally absorbed drug that acts locally in the gastrointestinal (GI) tract.[1][2][3][4][5] In many clinical and preclinical studies, plasma concentrations of tenapanor are below the limit of quantitation (i.e., less than 0.5 ng/mL).[6][7][8] The therapeutic efficacy of tenapanor is not dependent on systemic absorption but on its local inhibition of the sodium/hydrogen exchanger isoform 3 (NHE3) in the gut.[5][6][9][10][11] Instead of focusing solely on plasma levels of the parent drug, consider assessing pharmacodynamic markers or measuring the concentration of its major metabolite, M1, which is detectable in plasma.[1][6]

Q2: How can we confirm target engagement of tenapanor in our in vivo models if plasma concentration is not a reliable marker?

A2: Direct measurement of target engagement in the GI tract is key. Consider the following approaches:

  • Analysis of Intestinal Contents: In preclinical models, such as rats, the pharmacodynamic effect of tenapanor can be assessed by measuring the sodium and water content in the cecum or colon.[12] An increase in sodium and water content post-administration indicates successful NHE3 inhibition.

  • Fecal and Urine Analysis: Monitor changes in electrolyte excretion. Tenapanor administration is associated with increased sodium excretion in the feces and a corresponding decrease in urinary sodium excretion.[1][13]

  • Ex Vivo Tissue Analysis: After sacrificing the animal, intestinal tissue can be collected to measure tenapanor concentration directly in the tissue where it is expected to act.

Q3: We are observing high variability in the pharmacodynamic response. What could be the cause?

A3: High variability can be attributed to several factors:

  • Food Effect: The efficacy of tenapanor is influenced by food intake. Administering tenapanor 5 to 10 minutes before a meal enhances its effect.[1][7][13] Ensure a consistent feeding schedule in your experimental animals relative to drug administration. A physiologically based biopharmaceutics model (PBBM) has suggested that administering tenapanor after a meal could lead to lower sodium excretion in the stool.[14]

  • Gastrointestinal Transit Time: Individual differences in GI transit time can affect the duration and intensity of tenapanor's action in the gut.

  • Formulation and Administration: Ensure the formulation is stable and administered consistently. For oral gavage, ensure the dose is delivered directly to the stomach. The solubility and stability of tenapanor are pH-dependent; the hydrochloride salt is used in formulations.[15][16][17]

Q4: What is the primary metabolite of tenapanor and should we be monitoring it?

A4: The primary metabolite of tenapanor is M1, which is formed by metabolism via CYP3A4/5, likely within the intestine.[1][6] Unlike tenapanor, the M1 metabolite is detectable in plasma, with a Cmax of approximately 15 ng/mL at steady state.[6][7] Monitoring M1 can serve as an indirect confirmation of tenapanor administration and metabolism, but it is not active against NHE3.[6][7]

Troubleshooting Guides

Issue: Inconsistent Pharmacodynamic Effects on Stool Consistency and Frequency
Potential Cause Troubleshooting Step
Inconsistent food intake relative to dosing. Standardize the feeding schedule. Administer tenapanor 5-10 minutes before meals for optimal effect.[1][7][13]
Variability in gastrointestinal pH. Co-administration with agents that alter gastric pH, like proton pump inhibitors, may affect the dissolution of tenapanor tablets and reduce its pharmacodynamic effects.[12] Consider the formulation being used and its pH-dependent solubility.
Incorrect dose or formulation instability. Verify the dose calculations and the stability of your tenapanor formulation. A liquid formulation of tenapanor has been developed and is stable at pH 3.4.[15][16][17]
Issue: Difficulty in Quantifying Tenapanor in Biological Matrices
Potential Cause Troubleshooting Step
Plasma concentrations are below the limit of detection. This is an expected characteristic of the drug.[8] Focus on pharmacodynamic endpoints or measure the M1 metabolite in plasma.[1][6]
Inadequate sensitivity of the analytical method. Develop a highly sensitive LC-MS/MS method with a lower limit of quantitation (LLOQ) below 0.5 ng/mL if detecting trace amounts of systemic tenapanor is critical for your research question.
Matrix effects in fecal or intestinal tissue samples. Implement a robust sample preparation method to minimize matrix interference during analysis of tenapanor in GI-related samples.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Tenapanor and its M1 Metabolite

ParameterTenapanorM1 MetaboliteReference
Plasma Cmax < 0.5 ng/mL (below limit of quantitation)~15 ng/mL (at steady state)[6][7][8]
Systemic Bioavailability MinimalDetectable[2]
Primary Metabolism CYP3A4/5 (likely intestinal)-[1][6]
Primary Route of Excretion Feces (~70-79% of dose)Urine (~1.5% of dose)[1][6][7]
Unchanged Drug in Feces ~65% of dose-[6][7]

Experimental Protocols

Protocol 1: Assessment of Tenapanor's Pharmacodynamic Effect in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Acclimation: Acclimate animals to individual housing and the specific diet for at least 3 days.

  • Dosing:

    • Prepare a vehicle control and a suspension of tenapanor at the desired concentration (e.g., 0.15, 0.3, or 0.5 mg/kg).[12]

    • Administer a single oral dose of tenapanor or vehicle.

  • Feeding: Provide a high-phosphate (1.2%) meal immediately after dosing.[12]

  • Sample Collection:

    • Collect urine for 4 hours post-dose to measure phosphate and sodium content.[12]

    • At 1 and 2 hours post-dose, euthanize a subset of animals and collect the cecum.[12]

  • Analysis:

    • Measure the cecal water volume.

    • Determine the phosphate and sodium content and concentration in the cecal contents.[12]

    • Expected Outcome: Tenapanor treatment is expected to increase cecal water volume, and phosphate and sodium content, while decreasing urinary phosphate and sodium content compared to the vehicle control.[12]

Protocol 2: In Vitro Assessment of Tenapanor Permeability
  • Cell Line: Madin-Darby canine kidney (MDCK) cells stably expressing human NHE3.

  • Cell Culture: Culture MDCK-NHE3 cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Add tenapanor to the apical side of the monolayer.

    • At various time points, collect samples from the basolateral side.

    • Measure the concentration of tenapanor in the basolateral samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp).

    • Expected Outcome: Tenapanor exhibits a low Papp value (<0.2 × 10⁻⁶ cm/s), indicating poor absorption across the epithelial monolayer.[18]

Visualizations

Tenapanor_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Apical Membrane) Na+ Na+ H2O H2O Increased_Fluid Increased Intestinal Fluid H2O->Increased_Fluid Leads to NHE3 NHE3 Transporter NHE3->Na+ Sodium Absorption Blocked H+ H+ H+->NHE3 Tenapanor Tenapanor (Oral Dose) Tenapanor->NHE3 Inhibition

Caption: Mechanism of action of tenapanor in the intestinal lumen.

Experimental_Workflow cluster_invivo In Vivo Model (Rat) cluster_invitro In Vitro Model (MDCK Cells) Dose Oral Administration of Tenapanor Collection Collect Feces, Urine, and Cecal Contents Dose->Collection Analysis Measure Na+, H2O, and M1 Metabolite Collection->Analysis Culture Culture Cells on Permeable Support Treat Apply Tenapanor to Apical Side Culture->Treat Measure Measure Basolateral Tenapanor Concentration Treat->Measure

Caption: Experimental workflows for assessing tenapanor's properties.

References

Technical Support Center: Addressing Variability in Tenapanor Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tenapanor Research. This resource is designed for researchers, scientists, and drug development professionals working with Tenapanor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of Tenapanor's dose-response variability and achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

General

Q1: What is Tenapanor and what is its primary mechanism of action?

Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3][4] NHE3 is an antiporter located on the apical membrane of epithelial cells in the small intestine and colon, responsible for the majority of dietary sodium absorption.[1][3] By inhibiting NHE3, Tenapanor reduces the absorption of sodium from the gastrointestinal tract. This leads to an increase in intestinal luminal sodium, which in turn results in water retention in the gut lumen through osmosis. This action softens stool and accelerates intestinal transit time.[1][3]

Q2: What are the approved indications for Tenapanor?

Tenapanor is approved for the treatment of Irritable Bowel Syndrome with Constipation (IBS-C) in adults.[1] It is also indicated for the control of serum phosphorus in adults with chronic kidney disease (CKD) on dialysis.[1]

Q3: How does Tenapanor reduce serum phosphorus levels?

Tenapanor's effect on serum phosphorus is primarily due to the inhibition of paracellular phosphate absorption.[5][6][7] The inhibition of NHE3 by Tenapanor is thought to cause a conformational change in tight junction proteins, which reduces the permeability of the paracellular pathway to phosphate.[5][8]

Dose-Response Variability

Q4: What are the known factors that can influence the dose-response to Tenapanor?

Several factors can contribute to the variability in the dose-response to Tenapanor:

  • Food Intake: The timing of Tenapanor administration in relation to meals significantly impacts its effect on sodium absorption. The effect on sodium absorption is most pronounced when Tenapanor is administered 5-10 minutes before a meal.[8][9] The effect on phosphate absorption appears to be less dependent on the timing of meals.[9]

  • Drug Interactions: Tenapanor is an inhibitor of the intestinal uptake transporter OATP2B1. Concomitant administration of drugs that are substrates of OATP2B1, such as enalapril, may result in reduced exposure to those drugs.[10] While in vitro studies suggested a potential for interaction with CYP3A4, clinical studies have shown that Tenapanor does not have a clinically relevant impact on CYP3A4 activity.[11]

  • Gastrointestinal Transit Time: Individual variations in gastrointestinal transit time could influence the duration and concentration of Tenapanor at its site of action in the intestine, potentially affecting its efficacy.

  • Severity of Condition: The baseline severity of IBS-C or hyperphosphatemia may influence the observed response to a given dose of Tenapanor.

Q5: Does genetic variation in NHE3 affect the response to Tenapanor?

One common single-nucleotide polymorphism in the NHE3 gene (p.R799C) has been studied. While there was a statistically significant difference in the IC50 values of Tenapanor for the two variants in vitro, both were in the nanomolar range, and the study concluded that this polymorphism is unlikely to have a significant clinical impact on the response to Tenapanor.[12]

Q6: Can the gut microbiome influence the efficacy of Tenapanor?

While direct evidence linking specific gut microbiome profiles to Tenapanor's efficacy is limited, preclinical studies have shown that the absence of NHE3 can lead to significant alterations in the gut microbiota composition.[1][10][12][13][14][15] This suggests a complex interplay between NHE3 function, the gut environment, and the microbiome. It is plausible that individual differences in gut microbiome could influence the intestinal environment and thereby modulate the response to Tenapanor, but further research is needed in this area.

Troubleshooting Guides

This section provides guidance on common issues that may arise during in vitro and in vivo experiments with Tenapanor.

In Vitro Experiments (e.g., Ussing Chamber, Cell-based Assays)
Problem Possible Cause(s) Troubleshooting Steps
High variability in baseline NHE3 activity or transepithelial electrical resistance (TEER). - Inconsistent cell culture conditions (e.g., passage number, confluency).- Variation in the mounting of intestinal tissue in Ussing chambers.- Temperature fluctuations during the experiment.- Standardize cell culture protocols and use cells within a narrow passage number range.- Ensure consistent and careful mounting of tissues to avoid edge damage.- Maintain a constant temperature of 37°C in the Ussing chamber system.
No or weak response to Tenapanor. - Incorrect concentration of Tenapanor.- Degradation of Tenapanor stock solution.- Low expression or activity of NHE3 in the experimental model.- Presence of interfering substances in the buffer.- Verify the final concentration of Tenapanor in the assay.- Prepare fresh stock solutions of Tenapanor and store them appropriately.- Confirm NHE3 expression and activity in your cell line or tissue model using positive controls.- Use high-purity reagents for buffer preparation.
Inconsistent dose-response curve. - Pipetting errors when preparing serial dilutions.- Insufficient equilibration time before adding Tenapanor.- Variability in the duration of exposure to Tenapanor.- Use calibrated pipettes and perform serial dilutions carefully.- Allow for a stable baseline reading before adding the drug.- Ensure precise and consistent timing for all experimental conditions.
Unexpected changes in TEER unrelated to Tenapanor's known mechanism. - Cytotoxicity at high concentrations of Tenapanor or vehicle (e.g., DMSO).- Contamination of cell cultures or buffers.- Perform a cytotoxicity assay to determine the safe concentration range for your experimental model.- Ensure aseptic techniques and use sterile, endotoxin-free reagents.
In Vivo Experiments (e.g., Rodent Models)
Problem Possible Cause(s) Troubleshooting Steps
High variability in stool water content or electrolyte measurements. - Inconsistent diet and water access among animals.- Variation in the timing of sample collection relative to dosing and feeding.- Stress-induced changes in gastrointestinal function.- Acclimatize animals to a standardized diet and provide ad libitum access to water.- Standardize the timing of dosing, feeding, and sample collection.- Handle animals gently and minimize environmental stressors.
Lack of a clear dose-response effect on intestinal fluid or sodium content. - Insufficient dose range tested.- Rapid metabolism or clearance of Tenapanor in the specific animal model (though unlikely given its minimal absorption).- Compensatory mechanisms in the animal model.- Expand the dose range to include both lower and higher concentrations.- While systemic metabolism is minimal, consider potential for gut metabolism.- Acknowledge and investigate potential physiological compensatory responses.
Diarrhea or dehydration in experimental animals. - Dose of Tenapanor is too high for the specific animal model.- Dehydration due to excessive fluid loss in stool.- Start with a lower dose range and titrate up.- Closely monitor animals for signs of dehydration and provide fluid and electrolyte support if necessary.

Experimental Protocols & Data

Key Experimental Protocols

1. In Vitro NHE3 Inhibition Assay (Cell Deacidification Assay)

This protocol is a generalized method based on descriptions in the literature.[16] Optimization for specific cell lines and equipment is recommended.

  • Objective: To determine the inhibitory activity of Tenapanor on NHE3 function in a cell-based assay.

  • Principle: NHE3 activity is measured by monitoring the recovery of intracellular pH (pHi) after an acid load in cells overexpressing NHE3. Inhibition of NHE3 will slow down the rate of pHi recovery.

  • Materials:

    • Cells stably overexpressing NHE3 (e.g., PS120 fibroblasts, Caco-2 cells).

    • pH-sensitive fluorescent dye (e.g., BCECF-AM).

    • Ammonium chloride (NH4Cl) for acid loading.

    • Sodium-containing and sodium-free buffers.

    • Tenapanor stock solution (in DMSO).

    • Fluorescence plate reader or microscope.

  • Procedure:

    • Seed NHE3-expressing cells onto a 96-well plate and grow to confluency.

    • Load cells with BCECF-AM according to the manufacturer's instructions.

    • Wash the cells and incubate them in a sodium-free buffer.

    • Induce an acid load by a brief exposure to NH4Cl followed by its removal.

    • Initiate pHi recovery by adding a sodium-containing buffer with or without different concentrations of Tenapanor.

    • Monitor the change in fluorescence over time using a fluorescence plate reader.

    • Calculate the initial rate of pHi recovery for each condition.

    • Plot the rate of pHi recovery against the Tenapanor concentration to determine the IC50 value.

2. Ussing Chamber Assay for Intestinal Permeability

This protocol is a generalized method based on descriptions in the literature.[17] Optimization for specific tissues and equipment is recommended.

  • Objective: To assess the effect of Tenapanor on intestinal epithelial barrier function by measuring transepithelial electrical resistance (TEER) and paracellular flux.

  • Principle: The Ussing chamber allows for the measurement of ion transport and permeability across an intact piece of intestinal tissue or a monolayer of intestinal epithelial cells.

  • Materials:

    • Ussing chamber system.

    • Intestinal tissue segment (e.g., from mouse or rat) or confluent cell monolayer on a permeable support.

    • Krebs-Ringer bicarbonate buffer.

    • Tenapanor stock solution.

    • Paracellular permeability marker (e.g., FITC-dextran).

  • Procedure:

    • Mount the intestinal tissue or cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both compartments with pre-warmed and gassed Krebs-Ringer bicarbonate buffer.

    • Equilibrate the tissue and monitor the baseline TEER.

    • Add Tenapanor to the apical chamber at the desired concentration.

    • Record the change in TEER over time.

    • To measure paracellular flux, add FITC-dextran to the apical chamber.

    • Take samples from the basolateral chamber at different time points and measure the fluorescence to determine the flux of FITC-dextran across the epithelium.

3. In Vivo Measurement of Intestinal Fluid and Sodium Content in Rodents

This protocol is a generalized method based on descriptions in the literature.[18][19] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Objective: To quantify the in vivo effect of Tenapanor on intestinal fluid and sodium accumulation.

  • Materials:

    • Rodents (e.g., rats or mice).

    • Tenapanor formulation for oral gavage.

    • Surgical instruments for dissection.

    • Analytical balance.

    • Flame photometer or ion-selective electrode for sodium measurement.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer Tenapanor or vehicle by oral gavage.

    • At a predetermined time point after dosing (e.g., 2-4 hours), euthanize the animals.

    • Carefully dissect the gastrointestinal tract and ligate the desired intestinal segment (e.g., cecum).

    • Collect the luminal contents of the ligated segment.

    • Measure the wet weight of the contents to determine the fluid volume.

    • Analyze the sodium concentration in the luminal fluid using a flame photometer or ion-selective electrode.

Quantitative Data from Preclinical and Clinical Studies

Table 1: In Vitro IC50 Values of Tenapanor for NHE3 Inhibition

SpeciesCell Line/SystemIC50 (nM)Reference(s)
HumanNHE3-expressing cells1.3[20]
RatNHE3-expressing cells1.0[20]
HumanNHE3-799R variant~2.41[12]
HumanNHE3-799C variant~1.54[12]

Table 2: Dose-Response of Tenapanor on Fecal and Urinary Sodium in Healthy Volunteers

Tenapanor DoseChange in Fecal Sodium (mmol/day)Change in Urinary Sodium (mmol/day)Reference(s)
15 mg BID+21.3 to +32.2 (mean range)-31 to -42 (mean range)[21]
30 mg QDApprox. +20Approx. -20[22]
30 mg BIDApprox. +40Approx. -40[22]
60 mg BIDApprox. +50Approx. -50[22]

Table 3: Clinical Efficacy of Tenapanor in IBS-C (Phase 3 Trials)

EndpointTenapanor 50 mg BIDPlacebop-valueReference(s)
T3MPO-1 (12 weeks) [4]
Combined Responder Rate27.0%18.7%0.02[4]
T3MPO-2 (12 weeks) [23]
Combined Responder Rate36.5%23.7%<0.001[23]

*Combined responder rate is defined as a patient who had at least a 30% reduction in abdominal pain and an increase of one or more complete spontaneous bowel movements (CSBM) in the same week for at least 6 of the 12 weeks of the treatment period.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Tenapanor

Tenapanor's primary action is the inhibition of NHE3 on the apical membrane of intestinal epithelial cells. This leads to a cascade of downstream effects that contribute to its therapeutic efficacy in both IBS-C and hyperphosphatemia.

Tenapanor_Mechanism_of_Action tenapanor Tenapanor nhe3 NHE3 Inhibition tenapanor->nhe3 Inhibits na_absorption Decreased Sodium Absorption nhe3->na_absorption Leads to paracellular Altered Paracellular Permeability nhe3->paracellular Modulates tight junctions hypersensitivity Reduced Visceral Hypersensitivity nhe3->hypersensitivity Indirectly via reduced permeability & other mechanisms luminal_na Increased Luminal Sodium na_absorption->luminal_na water_retention Increased Luminal Water luminal_na->water_retention Osmotic effect stool Softer Stool & Increased Transit water_retention->stool phosphate Decreased Phosphate Absorption paracellular->phosphate

Figure 1: Simplified signaling pathway of Tenapanor's mechanism of action.
Experimental Workflow for In Vitro NHE3 Inhibition Assay

The following diagram outlines the key steps in performing a cell-based NHE3 inhibition assay.

NHE3_Inhibition_Assay_Workflow start Start seed_cells Seed NHE3-expressing cells in 96-well plate start->seed_cells load_dye Load cells with pH-sensitive dye (BCECF-AM) seed_cells->load_dye acid_load Induce intracellular acid load (NH4Cl pulse) load_dye->acid_load add_tenapanor Add sodium-containing buffer with/without Tenapanor acid_load->add_tenapanor measure_fluorescence Monitor fluorescence change over time add_tenapanor->measure_fluorescence calculate_rate Calculate rate of pH recovery measure_fluorescence->calculate_rate plot_data Plot rate vs. concentration and determine IC50 calculate_rate->plot_data end End plot_data->end

Figure 2: Workflow for a cell-based NHE3 inhibition assay.
Logical Relationship of Factors Influencing Tenapanor's Dose-Response

This diagram illustrates the interplay of various factors that can contribute to the observed variability in Tenapanor's dose-response.

Dose_Response_Variability variability Tenapanor Dose-Response Variability food Food Intake (Timing and Composition) variability->food drugs Concomitant Medications (OATP2B1 substrates) variability->drugs gi_physiology Individual GI Physiology (e.g., transit time) variability->gi_physiology microbiome Gut Microbiome Composition variability->microbiome genetics Host Genetics (e.g., NHE3 polymorphisms - minor effect) variability->genetics disease Baseline Disease Severity variability->disease

Figure 3: Factors contributing to Tenapanor dose-response variability.

References

Technical Support Center: Mitigating Tenapanor's Off-Target Effects in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenapanor in cell culture experiments. The information provided aims to help mitigate potential off-target effects and ensure accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of Tenapanor?

Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] NHE3 is located on the apical surface of intestinal epithelial cells and plays a crucial role in sodium absorption. By inhibiting NHE3, Tenapanor reduces sodium uptake from the gastrointestinal tract, leading to increased intestinal fluid and a laxative effect.

Q2: What are the known off-target effects of Tenapanor observed in vitro?

In vitro screening studies have identified potential off-target activities of Tenapanor. A study screening Tenapanor against 181 receptors, ion channels, and transporters found activity at the neurokinin 1 (NK1) receptor and the 5-hydroxytryptamine 1D (5-HT1D) receptor.[4] Additionally, in vitro experiments have shown that Tenapanor can inhibit the activity of cytochrome P450 3A4/5 (CYP3A4/5).[5]

Q3: At what concentrations are the off-target effects of Tenapanor observed in vitro?

The off-target effects of Tenapanor are observed at concentrations significantly higher than its on-target NHE3 inhibition. The reported values are:

  • NK1 Receptor: IC50 of 0.35 µM[4]

  • 5-HT1D Receptor: EC50 of 0.070 µM[4]

  • CYP3A4/5: IC50 of 0.4-0.7 µM[5]

In contrast, the on-target inhibition of NHE3 by Tenapanor occurs at much lower concentrations, with reported IC50 values ranging from 1.26 to 13 nM depending on the specific cell line and assay conditions.

Q4: How can I minimize the risk of observing off-target effects in my cell culture experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of Tenapanor that elicits the desired on-target NHE3 inhibition. Based on the in vitro potency, concentrations in the low nanomolar range should be sufficient for NHE3 inhibition. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.

Q5: What are appropriate positive and negative controls for a Tenapanor experiment in cell culture?

  • Positive Control (On-target): A known NHE3 inhibitor with a different chemical structure can be used to confirm that the observed phenotype is due to NHE3 inhibition.

  • Negative Control (Vehicle): A vehicle control (e.g., DMSO) at the same final concentration used to dissolve Tenapanor is essential.

  • Off-Target Controls: If your cell line expresses NK1 or 5-HT1D receptors, including specific antagonists for these receptors can help differentiate on-target from off-target effects. For example, Aprepitant for NK1 receptor and BRL-15572 for 5-HT1D receptor.

Troubleshooting Guides

Problem 1: Unexpected or inconsistent results in my cell-based assay.

Possible Cause Troubleshooting Step
Tenapanor concentration is too high, leading to off-target effects. Perform a dose-response experiment to identify the lowest effective concentration for NHE3 inhibition.
The cell line expresses off-target receptors (NK1 or 5-HT1D). Verify the expression of NK1 and 5-HT1D receptors in your cell line using RT-PCR or Western blotting. If expressed, use specific antagonists as controls.
The observed effect is not related to NHE3 inhibition. Use a structurally different NHE3 inhibitor as a positive control. If this compound does not produce the same effect, the observed phenotype with Tenapanor may be off-target.
Cell culture conditions are not optimal. Ensure consistent cell passage number, confluency, and media composition.

Problem 2: Difficulty in differentiating on-target NHE3 inhibition from off-target effects.

Possible Cause Troubleshooting Step
Overlap in signaling pathways. Use cell lines that do not express the off-target receptors (NK1, 5-HT1D) if possible. Alternatively, use siRNA to knockdown the expression of the off-target receptors in your cell line of interest.
Lack of specific assays for on-target vs. off-target effects. Implement specific functional assays. For on-target NHE3 inhibition, measure intracellular pH changes or sodium influx. For off-target effects, measure downstream signaling of NK1 (e.g., calcium mobilization) or 5-HT1D (e.g., cAMP levels).
Inadequate controls. Include specific and potent antagonists for the NK1 and 5-HT1D receptors in your experimental design. If the unexpected effect is blocked by the antagonist, it is likely an off-target effect.

Quantitative Data Summary

Table 1: In Vitro Potency of Tenapanor

TargetAssay TypeCell Line/SystemIC50 / EC50Reference
NHE3 (On-Target) Intracellular pH recoveryHuman & Rat NHE3 transfected cells5-10 nM[6]
NHE3 (On-Target) Apical acid secretionHuman & Mouse ileum monolayers2-6 nM
NK1 Receptor (Off-Target) Functional AssayNot specifiedIC50: 0.35 µM[4]
5-HT1D Receptor (Off-Target) Functional AssayNot specifiedEC50: 0.070 µM[4]
CYP3A4/5 (Off-Target) Inhibition AssayHuman liver microsomesIC50: 0.4-0.7 µM[5]

Experimental Protocols

Protocol 1: Measurement of Intracellular pH (pHi) to Assess NHE3 Inhibition

This protocol is adapted from methods used to characterize NHE3 inhibitors.

Materials:

  • Cells expressing NHE3 (e.g., Caco-2, or NHE3-transfected cell lines)

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Ammonium chloride (NH4Cl) solution

  • Sodium-free buffer

  • Sodium-containing buffer

  • Tenapanor

  • Fluorescence plate reader or microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Load cells with BCECF-AM (typically 1-5 µM) in a serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells with a sodium-containing buffer.

  • To acidify the cells, incubate with a pre-pulse of NH4Cl (e.g., 20 mM) for 5-10 minutes, followed by a switch to a sodium-free buffer. This will cause a rapid drop in pHi.

  • Initiate pHi recovery by adding a sodium-containing buffer with or without different concentrations of Tenapanor.

  • Monitor the fluorescence of BCECF at excitation wavelengths of ~490 nm and ~440 nm, and an emission wavelength of ~535 nm.

  • The rate of pHi recovery, calculated from the ratio of the two excitation wavelengths, is a measure of NHE3 activity.

Protocol 2: Transepithelial Electrical Resistance (TEER) Assay for Intestinal Barrier Function

This protocol assesses the effect of Tenapanor on the integrity of tight junctions in an intestinal epithelial monolayer.

Materials:

  • Intestinal epithelial cells (e.g., Caco-2, T84)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium

  • TEER measurement system (e.g., EVOM2)

  • Tenapanor

Procedure:

  • Seed intestinal epithelial cells on Transwell inserts and culture until a confluent monolayer is formed and a stable TEER is established (typically >300 Ω·cm²).

  • Treat the cells by adding Tenapanor to the apical side of the Transwell insert.

  • Measure TEER at various time points (e.g., 0, 24, 48, 72 hours) post-treatment.

  • An increase in TEER is indicative of a tightening of the paracellular barrier.

Visualizations

Tenapanor_On_Target_Pathway cluster_lumen Intestinal Lumen cluster_cell Epithelial Cell Na+ Na+ NHE3 NHE3 Na+->NHE3 Sodium influx H+ H+ _out Proton efflux NHE3->H+ _in H+ _in->NHE3 Tenapanor Tenapanor Tenapanor->NHE3 Inhibition Troubleshooting_Workflow Start Unexpected Experimental Results Check_Conc Is Tenapanor concentration in the low nM range? Start->Check_Conc Check_Off_Target_Expr Does the cell line express NK1 or 5-HT1D receptors? Check_Conc->Check_Off_Target_Expr Yes Lower_Conc Perform dose-response and use lower concentration Check_Conc->Lower_Conc No Use_Antagonist Include specific NK1/5-HT1D antagonists as controls Check_Off_Target_Expr->Use_Antagonist Yes On_Target_Control Use a structurally different NHE3 inhibitor Check_Off_Target_Expr->On_Target_Control No Result_Clarified Results Clarified Use_Antagonist->Result_Clarified Lower_Conc->Start On_Target_Control->Result_Clarified Experimental_Controls cluster_controls Experimental Controls Tenapanor_Exp Tenapanor Experiment Vehicle Vehicle Control (e.g., DMSO) Tenapanor_Exp->Vehicle Positive_On_Target Positive On-Target Control (Alternative NHE3 inhibitor) Tenapanor_Exp->Positive_On_Target Negative_Off_Target Off-Target Controls (NK1/5-HT1D Antagonists) Tenapanor_Exp->Negative_Off_Target

References

Technical Support Center: Preclinical Formulation of Tenapanor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering challenges with Tenapanor formulation in preclinical research settings.

Frequently Asked Questions (FAQs)

Q1: What is Tenapanor and what are its core physicochemical properties?

Tenapanor is a small molecule, orally administered inhibitor of the sodium/hydrogen exchanger 3 (NHE3). It acts locally in the gastrointestinal (GI) tract to reduce the absorption of both sodium and phosphate. Understanding its physicochemical properties is critical for formulation.

Tenapanor hydrochloride, the active ingredient in the approved drug Ibsrela®, is a white to off-white solid. It is practically insoluble in water across a wide pH range, which presents a significant challenge for creating simple aqueous formulations for preclinical studies.

Q2: What are the primary challenges in formulating Tenapanor for preclinical studies?

The main challenge is Tenapanor's very low aqueous solubility. This can lead to several issues in a research setting:

  • Difficulty in preparing stock solutions: Achieving a high enough concentration for dosing can be problematic.

  • Precipitation: The compound may precipitate out of solution upon dilution or when mixing with physiological fluids.

  • Low and variable oral bioavailability: Poor solubility can lead to inconsistent absorption in animal models, compromising the reliability of experimental results.

  • Inconsistent drug exposure: Without a stable and homogenous formulation, ensuring each animal receives the intended dose is difficult.

Q3: What are some recommended vehicles for formulating Tenapanor for in vivo preclinical research?

Given its low solubility, Tenapanor is often formulated as a suspension for oral gavage in preclinical models. The goal is to create a uniform and stable suspension to ensure consistent dosing.

Vehicle ComponentPurposeExample ConcentrationNotes
Suspending Agent Prevents rapid settling of drug particles.0.5% - 1.0% (w/v)Commonly used agents include methylcellulose, carboxymethylcellulose (CMC), or hydroxypropyl methylcellulose (HPMC).
Wetting Agent / Surfactant Improves the dispersion of the hydrophobic drug particles in the aqueous vehicle.0.1% - 0.5% (w/v)Tween 80 or similar non-ionic surfactants are often used.
Aqueous Medium The primary liquid component of the formulation.q.s. to final volumePurified water or a simple buffer (e.g., phosphate-buffered saline, PBS) can be used.

Note: The exact composition should be optimized and validated for stability and homogeneity for the duration of the study.

Troubleshooting Guide

Problem 1: My Tenapanor formulation is precipitating after preparation.

  • Cause: The concentration of Tenapanor may be too high for the chosen vehicle system, or the wetting agent may be insufficient.

  • Solution:

    • Increase Wetting Agent: Gradually increase the concentration of the surfactant (e.g., Tween 80) to improve particle wetting and prevent agglomeration.

    • Reduce Concentration: If possible, lower the final concentration of Tenapanor in the suspension.

    • Particle Size Reduction: Using Tenapanor with a smaller particle size (micronized powder) can improve the stability of the suspension.

    • Viscosity Modification: Increase the concentration of the suspending agent (e.g., methylcellulose) to increase the viscosity of the vehicle, which will slow down the settling of particles.

Problem 2: I am observing high variability in my in vivo experimental results.

  • Cause: This is often due to inconsistent dosing caused by a non-homogenous formulation. If the drug particles settle quickly, the first doses drawn from the suspension will have a different concentration than the last.

  • Solution:

    • Ensure Homogeneity: Vigorously vortex or stir the suspension immediately before drawing each dose to ensure particles are evenly distributed.

    • Validate Formulation Stability: Perform a simple stability test. Prepare the formulation and let it sit for the maximum time you would expect between doses. Check for any visible settling. If significant settling occurs, the formulation needs to be optimized (see solutions for Problem 1).

    • Workflow Standardization: Implement a strict, standardized workflow for formulation preparation and administration.

Below is a diagram illustrating a logical workflow for troubleshooting formulation instability.

G cluster_0 Troubleshooting Inconsistent Dosing start High In-Vivo Variability Observed q1 Is the suspension uniform before each dose? start->q1 a1_yes Homogenize suspension (vortex/stir) immediately before drawing each dose. q1->a1_yes No q2 Does the suspension show rapid settling? q1->q2 Yes a1_yes->q2 a2_yes Reformulate: 1. Increase suspending agent (e.g., 1% MC) 2. Add/increase wetting agent (e.g., 0.2% Tween 80) 3. Consider particle size reduction q2->a2_yes Yes end_node Re-evaluate In-Vivo Results q2->end_node No a2_yes->end_node

Caption: Workflow for troubleshooting inconsistent in-vivo results.

Experimental Protocols & Methodologies

1. Preparation of a Tenapanor Suspension (1 mg/mL) for Oral Gavage

This protocol provides a starting point for creating a basic suspension.

  • Materials:

    • Tenapanor powder

    • 0.5% (w/v) Methylcellulose in purified water

    • 0.2% (v/v) Tween 80

  • Methodology:

    • Prepare Vehicle: First, prepare the 0.5% methylcellulose solution. Slowly add methylcellulose powder to heated water (~80°C) while stirring, then cool to allow it to fully dissolve. Add Tween 80 to this solution.

    • Weigh Tenapanor: Accurately weigh the required amount of Tenapanor powder for the desired final volume and concentration (e.g., 10 mg for 10 mL).

    • Create a Paste: In a mortar, add a small amount of the vehicle to the Tenapanor powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial for ensuring particles are properly wetted.

    • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or mixing to achieve the final volume.

    • Homogenize: Transfer the suspension to a suitable container and vortex thoroughly before use.

2. Tenapanor's Mechanism of Action: NHE3 Inhibition

Tenapanor acts on the apical side of enterocytes in the small intestine and colon. By inhibiting the NHE3 transporter, it prevents the exchange of intracellular H+ for luminal Na+, thereby reducing sodium absorption from the gut. This increase in luminal sodium leads to an osmotic shift of water into the intestinal lumen, softening stool. In the context of hyperphosphatemia, the altered intracellular environment is believed to reduce paracellular phosphate absorption.

The diagram below illustrates this signaling pathway.

G cluster_0 Intestinal Lumen (Apical Side) cluster_1 Enterocyte (Intestinal Cell) lumen_ions Na+ PO4³⁻ H₂O tenapanor Tenapanor nhe3 NHE3 Transporter Na+ In H+ Out tenapanor->nhe3 Inhibits effect Reduced Paracellular Phosphate (PO4³⁻) Absorption nhe3:f0->effect Leads to water Increased Luminal H₂O (Osmotic Effect) nhe3:f0->water Leads to

Dealing with the hygroscopic nature of Tenapanor Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of Tenapanor Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the physical state and appearance of this compound?

A1: this compound is a white to off-white to light brown, hygroscopic, amorphous solid.[1]

Q2: What does it mean that this compound is hygroscopic?

A2: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[2] For this compound, this means it can readily take up water vapor, which may impact its physical and chemical properties.[3]

Q3: How should this compound be stored?

A3: To protect it from moisture, this compound should be stored in its original container with a desiccant. The container should be tightly closed and kept in a dry place. It is also advised not to subdivide or repackage the material.[1]

Q4: What is the mechanism of action of Tenapanor?

A4: Tenapanor is a locally-acting inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), which is found on the apical surface of the small intestine and colon. By inhibiting NHE3, Tenapanor reduces the absorption of sodium from the gut, leading to increased water secretion into the intestinal lumen. This results in accelerated intestinal transit and softer stool.[4][5][6][7]

Q5: Can the hygroscopic nature of this compound affect experimental results?

A5: Yes, moisture uptake can alter the physical and chemical properties of a hygroscopic compound. This can lead to issues such as clumping, changes in flowability, and potentially impact dissolution and stability, thereby affecting experimental accuracy and reproducibility.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Clumping or caking of the powder Exposure to ambient humidity.Handle the material in a controlled environment with low relative humidity (e.g., a glove box or a room with a dehumidifier). Ensure the storage container is always tightly sealed with a desiccant.
Inconsistent analytical results (e.g., weight, potency) Water absorption leading to a change in the sample's mass and concentration.Equilibrate the sample in a controlled, low-humidity environment before weighing. Use a validated analytical method that accounts for potential water content, or perform a loss on drying or Karl Fischer titration to determine the water content and correct the sample weight accordingly.
Changes in physical form (from amorphous to a different state) Moisture-induced phase transition.Characterize the solid-state properties of the material upon receipt and after any handling steps where it might be exposed to moisture. Techniques like Powder X-ray Diffraction (PXRD) can be used to monitor the amorphous nature of the material.
Poor flowability during formulation development Increased moisture content leading to inter-particle adhesion.Implement formulation strategies to mitigate hygroscopicity, such as co-processing with excipients that can protect the active ingredient from moisture.[8] Ensure all processing is done in a humidity-controlled environment.

Key Experiments for Assessing Hygroscopicity

To properly handle and formulate this compound, it is crucial to characterize its interaction with water vapor. The following are key experimental techniques for this purpose.

Data Summary
Technique Information Gained Typical Observations for a Hygroscopic Amorphous Solid
Dynamic Vapor Sorption (DVS) Quantifies the amount of water absorbed at different relative humidity (RH) levels. Provides sorption and desorption isotherms.[9][10][11][12]A significant and continuous increase in mass as RH increases. Hysteresis may be observed between the sorption and desorption curves.
Powder X-ray Diffraction (PXRD) Determines the crystalline or amorphous nature of the material.[13][14][15]A broad, diffuse halo pattern characteristic of an amorphous solid. Changes in the pattern after exposure to humidity may indicate a moisture-induced phase transition.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal events like glass transitions, crystallization, and melting.[16][17][18]A characteristic glass transition temperature (Tg). The presence of absorbed water will lower the Tg. Exothermic events upon heating could indicate crystallization.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.[17][18][19]A weight loss step corresponding to the desorption of absorbed water upon heating.

Experimental Protocols

Dynamic Vapor Sorption (DVS)

Objective: To determine the hygroscopic classification of this compound and to understand its moisture sorption and desorption characteristics.

Methodology:

  • Place a precisely weighed sample (typically 5-10 mg) of this compound onto the DVS instrument's microbalance.

  • Dry the sample under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

  • Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.

  • Once the maximum RH is reached, decrease the humidity in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

  • Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

Powder X-ray Diffraction (PXRD)

Objective: To confirm the amorphous nature of this compound and to assess its physical stability after exposure to moisture.

Methodology:

  • Gently pack a small amount of the this compound powder into a sample holder.

  • Analyze the sample using a PXRD instrument, typically with Cu Kα radiation, over a 2θ range of approximately 2° to 40°.

  • To assess the impact of moisture, store a sample at a high relative humidity (e.g., 75% RH) for a defined period (e.g., 24 hours) and then re-analyze by PXRD.

  • Compare the diffractograms of the initial and moisture-exposed samples to identify any changes in the solid form, such as the appearance of sharp peaks which would indicate crystallization.[20]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of this compound and to observe any thermal events such as crystallization or melting.

Methodology:

  • Accurately weigh a small sample (typically 2-5 mg) of this compound into an aluminum DSC pan and seal it. An open pan or a pan with a pinhole in the lid may be used if the goal is to observe the effects of water evaporation.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C).

  • Analyze the resulting thermogram for a step change in the baseline, which indicates the glass transition (Tg), and for any endothermic or exothermic peaks.

Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of absorbed water in a sample of this compound.

Methodology:

  • Place a precisely weighed sample (typically 5-10 mg) of this compound into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a specified temperature range (e.g., 25 °C to 300 °C).

  • Monitor the change in mass as a function of temperature.

  • The weight loss observed at temperatures below approximately 150 °C can be attributed to the loss of absorbed water.

Visualizations

Tenapanor's Mechanism of Action on NHE3 Signaling

NHE3_Inhibition_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Na+ Na+ NHE3 NHE3 Na+->NHE3 Absorption Water_Retention Increased Luminal Water Na+->Water_Retention Osmotic Gradient H+ H+ H2O H2O H2O->Water_Retention Tenapanor Tenapanor Tenapanor->NHE3 Inhibition NHE3->H+ Secretion Na+_in Intracellular Na+ NHE3->Na+_in H+_out Intracellular H+ H+_out->NHE3

Caption: Inhibition of NHE3 by Tenapanor reduces sodium absorption, leading to increased water in the intestinal lumen.

Experimental Workflow for Hygroscopicity Assessment

Hygroscopicity_Workflow start Receive Tenapanor Hydrochloride Sample dvs Dynamic Vapor Sorption (DVS) - Determine sorption/desorption isotherm - Classify hygroscopicity start->dvs pxrd_initial Initial PXRD - Confirm amorphous state start->pxrd_initial dsc Differential Scanning Calorimetry (DSC) - Determine Tg - Identify thermal events start->dsc tga Thermogravimetric Analysis (TGA) - Quantify water content start->tga end Comprehensive Hygroscopicity Profile dvs->end storage Store sample at high humidity (e.g., 75% RH) pxrd_initial->storage pxrd_post PXRD after humidity exposure - Check for phase changes storage->pxrd_post pxrd_post->end dsc->end tga->end

Caption: A logical workflow for the comprehensive characterization of the hygroscopic properties of this compound.

References

Limitations of current animal models for Tenapanor research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenapanor. The information addresses common challenges and limitations associated with current animal models for studying Tenapanor's efficacy and mechanism of action for Irritable Bowel Syndrome with Constipation (IBS-C) and hyperphosphatemia in Chronic Kidney Disease (CKD).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. General Animal Model Limitations

Q1: We are observing high systemic bioavailability of Tenapanor in our rat model, which contradicts its known minimal absorption in humans. Is this a known issue?

A1: Yes, this is a documented limitation of the Sprague-Dawley rat model. During early preclinical development, Tenapanor exhibited high oral bioavailability (98%) in these rats, which was a significant challenge as the therapeutic goal is minimal systemic exposure to avoid off-target effects, particularly in the kidneys.[1] In contrast, clinical trials in humans have consistently shown that Tenapanor plasma concentrations are typically below the limit of quantification (0.5 ng/mL), confirming its minimal systemic absorption in humans.[1]

Troubleshooting:

  • Primary Pharmacodynamic (PD) Biomarkers: Instead of relying on plasma concentrations, focus on robust PD biomarkers in rats. A pronounced increase in stool water content (approximately 56% at a 10 mg/kg dose) is a reliable indicator of intestinal NHE3 inhibition.[1]

  • Urinary Sodium Excretion: As collecting wet feces can be impractical, monitoring the fractional excretion of sodium in urine serves as a reliable indirect biomarker. Inhibition of intestinal Na+ absorption will lead to a compensatory decrease in urinary Na+ excretion.[1]

  • Alternative Models: While not a direct solution for bioavailability, consider using in vitro models with human intestinal epithelial cells (e.g., Caco-2) or human intestinal stem cell-derived enteroid monolayers to assess direct effects on NHE3 and permeability without the confounding factor of systemic absorption.[2]

Q2: Our animal model of IBS-C shows a significant laxative effect with Tenapanor, but the translation to visceral pain reduction is unclear. Why might this be?

A2: This highlights a core challenge in translating findings from IBS animal models. While these models can replicate changes in gastrointestinal transit and stool consistency, they often fall short of fully capturing the chronic visceral hypersensitivity that is a hallmark of human IBS.[3] The mechanisms of pain in IBS are complex, involving the gut-brain axis, and are difficult to model comprehensively in animals.[3]

Troubleshooting:

  • Utilize Specific Visceral Hypersensitivity Models: Employ established models of visceral hypersensitivity, such as the neonatal acetic acid sensitization or partial restraint stress models in rats. In these models, Tenapanor has been shown to normalize the visceromotor response to colorectal distension, providing a more direct measure of its potential antinociceptive effects.[4][5][6]

  • Measure Neuronal Excitability: If technically feasible, perform ex vivo electrophysiological recordings from colonic dorsal root ganglia (DRG) neurons of sensitized animals. Tenapanor has been demonstrated to reduce the hyperexcitability of these neurons in response to capsaicin, suggesting a direct effect on nociceptive signaling.[4][5][6]

  • Assess Intestinal Permeability: In vitro studies using human colon monolayer cultures have shown that Tenapanor can attenuate increases in intestinal permeability caused by inflammatory cytokines or fecal supernatants from IBS-C patients.[6] This suggests a mechanism for reducing visceral hypersensitivity that could be explored in your animal model.[6]

II. Hyperphosphatemia and CKD Models

Q3: We are using a standard 5/6 nephrectomy model for CKD-induced hyperphosphatemia. Are there specific limitations to consider when evaluating Tenapanor in this model?

A3: The 5/6 nephrectomy model is a robust method for inducing CKD, but it's important to recognize that the primary mechanism of Tenapanor's phosphate-lowering effect is the inhibition of paracellular phosphate absorption in the intestine.[7][8] While the 5/6 nephrectomy model effectively mimics the renal dysfunction of CKD, it may not fully replicate the specific intestinal pathophysiology of phosphate handling in human CKD patients.

Troubleshooting:

  • Dietary Phosphate Content: Ensure the dietary phosphate content in your model is carefully controlled and relevant to the clinical scenario you are modeling. The effect of Tenapanor on phosphate absorption is most pronounced under conditions of dietary phosphate loading.

  • Measure Fecal and Urinary Phosphate: Direct measurement of changes in fecal and urinary phosphate excretion is crucial. In healthy rats and 5/6 nephrectomy rats, Tenapanor increases fecal phosphate and decreases urinary phosphate, providing direct evidence of its intestinal mechanism of action.[7]

  • Consider Genetic Models: For mechanistic studies, consider intestinal epithelial cell-specific NHE3 knockout mice. However, be aware of a key paradoxical finding: these mice have shown enhanced, rather than reduced, intestinal phosphate uptake, which contrasts with the pharmacological effect of Tenapanor.[9][10] This highlights a potential limitation of genetic knockout models in fully replicating the effects of a pharmacological inhibitor.

Q4: We are having difficulty consistently inducing stable hyperphosphatemia in our mouse model before initiating Tenapanor treatment. What are some recommended protocols?

A4: Inducing stable hyperphosphatemia that mimics the progression in human CKD can be challenging. A commonly used and effective method is an adenine-based diet to induce tubulointerstitial nephritis and subsequent renal failure.

Troubleshooting:

  • Adenine Diet Protocol: A diet containing 0.2% adenine fed to C57BL/6J mice for 4 to 6 weeks can induce severe renal failure with significant elevation in blood urea nitrogen (BUN) and serum phosphate.[11] The severity and timeline can be modulated by adjusting the adenine concentration and duration of feeding.[11]

  • High-Phosphate Diet Combination: To exacerbate hyperphosphatemia, the adenine-containing diet can be followed by a high-phosphorus diet (e.g., 1.8% phosphorus). This two-stage approach can more robustly model the conditions under which Tenapanor is clinically effective.[11]

  • Strain and Sex Differences: Be aware of potential strain and sex differences in the response to adenine-induced nephropathy. For example, female rats may require higher adenine concentrations to achieve the same degree of kidney injury as males.

Data Presentation

Table 1: Comparative Pharmacokinetics of Tenapanor

ParameterSprague-Dawley RatDogHuman
Systemic Bioavailability High (~98%)[1]N/AMinimal (<0.5 ng/mL plasma)[1][12][13]
Primary Route of Excretion Feces (>99% as unchanged drug)[14]N/AFeces (~70%)[15]
Metabolism MinimalN/APrimarily by CYP3A4/5 to inactive M1 metabolite[15][16]

Table 2: Comparative Efficacy of Tenapanor in IBS-C (Primary Endpoint: Combined Responders)*

StudyAnimal Model (Rat)Human - Phase 3 (T3MPO-1)[17]Human - Phase 3 (T3MPO-2)[15][18]
Metric Visceromotor Response (VMR) to Colorectal Distension% Responders (6 of 12 weeks)% Responders (6 of 12 weeks)
Tenapanor Significant reduction vs. vehicle in sensitized rats[4][6]27.0%36.5%
Placebo N/A18.7%23.7%
p-value p < 0.05[4][6]p = 0.02p < 0.001

*A combined responder is defined as a patient who has at least a 30% reduction in abdominal pain and an increase of one or more complete spontaneous bowel movements (CSBM) in the same week for at least 6 of the 12 weeks of the treatment period.

Table 3: Comparative Pharmacodynamics of Tenapanor (Phosphate and Sodium)

ParameterHealthy RatsHealthy Humans
Stool Sodium Dose-dependent increase[14]Increased (21.3-32.2 mmol/day vs 4.1 mmol/day placebo)[19]
Urinary Sodium Dose-dependent decrease[14]Decreased (101-112 mmol/day vs 143 mmol/day placebo)[19]
Stool Phosphorus Increased[7]Increased (17.6-24.8 mmol/day vs 16.8 mmol/day placebo)[19]
Urinary Phosphorus Decreased[7]Decreased (15.3-19.4 mmol/day vs 25.5 mmol/day placebo)[19]

Experimental Protocols

Protocol 1: Visceral Hypersensitivity Assessment in a Rat Model of IBS

This protocol is adapted from studies evaluating Tenapanor's effect on visceral pain.[4][6]

1. Induction of Visceral Hypersensitivity (Neonatal Acetic Acid Sensitization):

  • Animals: Male Sprague-Dawley rat pups (Postnatal days 8-21).

  • Procedure: Briefly anesthetize pups with isoflurane. Instill a 0.5% acetic acid solution (100 µL) intracolonically via a fine catheter inserted 2 cm proximal to the anus. Control animals receive a saline instillation. Allow animals to recover and mature to adulthood (8-12 weeks).

2. Tenapanor Administration:

  • Dosing: Administer Tenapanor orally (e.g., 10 mg/kg) or vehicle to adult rats once daily for a specified period (e.g., 7 days) before visceral sensitivity testing.

3. Assessment of Visceral Sensitivity (Visceromotor Response to Colorectal Distension):

  • Preparation: Surgically implant nichrome wire electrodes into the external oblique abdominal muscles of adult rats under anesthesia. Allow for a recovery period of at least 5 days.

  • Procedure: On the day of the experiment, habituate the conscious, restrained rats. Insert a flexible balloon catheter (e.g., 4 cm) into the colon. Connect the catheter to a pressure transducer and pump to deliver graded pressures (e.g., 20, 40, 60, 80 mmHg).

  • Measurement: Record the electromyographic (EMG) activity of the external oblique muscles as a measure of the visceromotor reflex (VMR). The number of abdominal muscle contractions is quantified during each distension period and compared to a baseline period.

  • Endpoint: A significant reduction in the VMR in Tenapanor-treated animals compared to vehicle-treated animals at various distension pressures indicates a reduction in visceral hypersensitivity.

Protocol 2: Induction of Hyperphosphatemia in a Mouse Model of CKD

This protocol is based on the adenine-induced model of CKD.[11]

1. Animals:

  • Species/Strain: C57BL/6J male mice, 8 weeks old.

2. Induction of CKD:

  • Diet: Feed mice a diet containing 0.2% (w/w) adenine for 6 weeks. Control mice receive a standard diet with normal phosphorus content (e.g., 0.8%).

  • Monitoring: Monitor animal health, body weight, and food/water intake regularly.

3. Induction of Hyperphosphatemia:

  • Diet: Following the 6-week CKD induction period, switch the adenine-fed mice to a high-phosphorus diet (e.g., 1.8% phosphorus) for an additional 2-6 weeks to exacerbate hyperphosphatemia.

  • Blood Sampling: Collect blood samples periodically (e.g., via tail vein or retro-orbital sinus) to measure serum creatinine, BUN, and phosphate levels to confirm the development of CKD and hyperphosphatemia.

4. Tenapanor Treatment and Evaluation:

  • Dosing: Once stable hyperphosphatemia is established, randomize mice to receive Tenapanor (e.g., via oral gavage) or vehicle daily.

  • Endpoints:

    • Primary: Measure changes in serum phosphate levels over the treatment period.

    • Secondary: Collect feces and urine to measure phosphate and sodium excretion. Assess markers of mineral and bone disorder (e.g., serum PTH, FGF23).

Mandatory Visualizations

Tenapanor_Visceral_Hypersensitivity_Pathway Tenapanor Tenapanor NHE3 Inhibits NHE3 Tenapanor->NHE3 Na_Absorption Decreased Na+ Absorption & Proton Secretion NHE3->Na_Absorption Intestinal_Permeability Decreased Intestinal Permeability Na_Absorption->Intestinal_Permeability pH-sensitive conformational change in tight junctions Macromolecule_Exposure Reduced Luminal Macromolecule Exposure Intestinal_Permeability->Macromolecule_Exposure Mast_Cell Reduced Mast Cell Activation Macromolecule_Exposure->Mast_Cell TRPV1_Signaling Reduced TRPV1 Signaling Mast_Cell->TRPV1_Signaling Pain_Reduction Reduced Abdominal Pain TRPV1_Signaling->Pain_Reduction Normalization of nociceptive signaling

Caption: Proposed mechanism of Tenapanor in reducing visceral hypersensitivity.

Experimental_Workflow_Visceral_Hypersensitivity cluster_Induction Model Induction cluster_Treatment Treatment Phase cluster_Assessment Assessment cluster_Analysis Data Analysis Induction Induce Visceral Hypersensitivity (e.g., Neonatal Acetic Acid) Treatment Administer Tenapanor or Vehicle (e.g., 7 days, oral gavage) Induction->Treatment CRD Colorectal Distension (CRD) (Graded Pressures) Treatment->CRD EMG Measure Visceromotor Response (EMG of Abdominal Muscles) CRD->EMG Analysis Compare VMR between Tenapanor and Vehicle Groups EMG->Analysis

Caption: Workflow for assessing Tenapanor's effect on visceral hypersensitivity.

References

Technical Support Center: Optimizing pH in In Vitro Tenapanor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH conditions for in vitro experiments involving Tenapanor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to pH that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Tenapanor's inhibitory activity on NHE3 in vitro?

A1: The inhibitory potency of Tenapanor on the sodium/hydrogen exchanger 3 (NHE3) is largely independent of the extracellular pH within the physiological range. Studies have shown that the IC50 of Tenapanor for NHE3 inhibition remains consistent at extracellular pH values of 6.0 and 7.0.[1][2] This indicates that minor fluctuations in the pH of your assay buffer within this range should not significantly impact the direct inhibitory activity of Tenapanor on its target.

Q2: How does Tenapanor's mechanism of action influence intracellular pH (pHi)?

A2: Tenapanor inhibits NHE3, which is responsible for the exchange of intracellular protons (H+) for extracellular sodium ions (Na+). By blocking this exchange, Tenapanor leads to an accumulation of protons inside the cell, resulting in a decrease in intracellular pH (pHi).[3][4] This reduction in pHi is a key downstream effect of Tenapanor's action and is thought to mediate some of its physiological effects, such as the modulation of tight junctions.[3][4]

Q3: What is the recommended pH for preparing Tenapanor stock solutions and working solutions?

A3: Tenapanor's solubility is pH-dependent. For creating a stable liquid formulation, a pH range of 3.0-3.6 has been identified as optimal for both stability and tolerability.[5] An aqueous solution of Tenapanor at 5 mg/mL was found to be stable at a pH of 3.4.[5][6] While Tenapanor hydrochloride is practically insoluble in water, its solubility increases in acidic conditions.[5][7] For in vitro experiments, it is crucial to consider the final concentration and the buffer capacity of your assay medium to ensure Tenapanor remains in solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Variability in experimental results Inconsistent pH of assay buffers.Strictly control and monitor the pH of all buffers used in the experiment. Prepare fresh buffers and verify the pH before each experiment.
Precipitation of Tenapanor in working solution The pH of the final assay medium is too high, leading to decreased solubility.Prepare a concentrated stock solution of Tenapanor in a low pH solvent (e.g., DMSO or an acidic aqueous buffer) and then dilute it into the final assay medium. Ensure the final concentration of the solvent is compatible with your experimental system. Consider pre-testing the solubility of Tenapanor in your final assay buffer.
Unexpected changes in cell monolayer integrity (e.g., altered Transepithelial Electrical Resistance - TEER) Tenapanor-induced decrease in intracellular pH (pHi) can modulate tight junctions.[1][3]This is an expected on-target effect of Tenapanor. To confirm this is the cause, you can use NHE3 knockout cells where Tenapanor should have no effect on TEER.[1] Monitor TEER as a functional readout of Tenapanor's activity.
Low or no inhibition of NHE3 activity observed Incorrect assay setup for measuring NHE3 activity.Use a pH-sensitive fluorescent dye (e.g., BCECF-AM) to monitor the recovery of intracellular pH (pHi) following an acid load.[1][2] The inhibition of this recovery is a direct measure of NHE3 inhibition.

Quantitative Data Summary

Table 1: Effect of Extracellular pH on Tenapanor IC50 for NHE3 Inhibition

Extracellular pHIC50 (nM)Cell TypeReference
6.010Human ileum organoid monolayers[1][2]
7.09.5Human ileum organoid monolayers[1][2]

Table 2: Solubility and Stability of Tenapanor Formulations

ParameterValueConditionsReference
Target pH for liquid formulation3.0 - 3.6For optimal stability and tolerability[5]
Stable liquid formulation5 mg/mL Tenapanor in an aqueous solution with 0.05% (w/v) benzoic acidpH 3.4, stable at 2-8°C for 12 months[5][6]
Solubility in water9.8 mg/mLResults in a pH of 2.7[5]
Solubility in simulated gastric fluid>5 mg/mL-[3][8]

Experimental Protocols

1. NHE3 Activity Assay (Intracellular pH Recovery)

  • Objective: To measure the inhibitory effect of Tenapanor on NHE3 activity by monitoring intracellular pH (pHi) recovery after acid loading.

  • Methodology:

    • Seed cells expressing NHE3 (e.g., human ileum organoid monolayers) in a 96-well plate.[1]

    • Load the cells with a pH-sensitive fluorescent dye, such as 10 µM BCECF-AM, for 1 hour in a sodium-free buffer.[1]

    • Wash the cells with sodium-free buffer to remove excess dye.[1]

    • Induce intracellular acidification (acid load).

    • Initiate pHi recovery by adding a sodium-containing buffer at the desired pH (e.g., 6.0, 7.0, or 8.0) in the presence of various concentrations of Tenapanor or vehicle control.[1]

    • Monitor the change in fluorescence emission ratio using a fluorescent plate reader to determine the rate of pHi recovery.[2]

    • Calculate the IC50 of Tenapanor by plotting the inhibition of pHi recovery against the log of Tenapanor concentration.

Visualizations

Tenapanor_Mechanism_of_Action cluster_epithelial_cell Intestinal Epithelial Cell cluster_lumen Intestinal Lumen Tenapanor Tenapanor NHE3 NHE3 Tenapanor->NHE3 Inhibits Na_in Na+ Influx NHE3->Na_in Mediates H_out H+ Efflux NHE3->H_out Mediates pHi_decrease Intracellular pH (pHi) Decreases NHE3->pHi_decrease Leads to H_lumen H+ Na_lumen Na+

Caption: Tenapanor inhibits NHE3, leading to decreased intracellular pH.

Experimental_Workflow_NHE3_Assay start Start cell_seeding Seed NHE3-expressing cells start->cell_seeding dye_loading Load cells with BCECF-AM dye cell_seeding->dye_loading acid_load Induce intracellular acidification dye_loading->acid_load treatment Add Na+-containing buffer with Tenapanor or vehicle acid_load->treatment measurement Monitor fluorescence to measure pHi recovery treatment->measurement analysis Calculate IC50 measurement->analysis end End analysis->end Troubleshooting_Logic start Inconsistent Experimental Results check_pH Is buffer pH consistent? start->check_pH check_solubility Is Tenapanor precipitating? start->check_solubility check_TEER Unexpected TEER changes? start->check_TEER solution_pH Standardize buffer preparation and verify pH. check_pH->solution_pH No end Problem Resolved check_pH->end Yes solution_solubility Prepare stock in low pH solvent and verify solubility in final buffer. check_solubility->solution_solubility Yes check_solubility->end No solution_TEER This is an expected on-target effect. Use NHE3 KO cells for confirmation. check_TEER->solution_TEER Yes check_TEER->end No solution_pH->end solution_solubility->end solution_TEER->end

References

Technical Support Center: Strategies to Minimize Tenapanor Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing the degradation of Tenapanor in solution during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Tenapanor in an aqueous solution?

A1: The primary degradation pathway for Tenapanor in aqueous solutions is the hydrolysis of its urea moiety. This reaction is susceptible to both acid and base catalysis, leading to the formation of degradation products.[1]

Q2: What is a recommended stable formulation for Tenapanor in an aqueous solution?

A2: A stable aqueous solution of Tenapanor can be prepared at a concentration of 5 mg/mL. The formulation is adjusted to a pH of 3.4 and contains 0.05% (w/v) benzoic acid as a preservative. When stored at 2-8°C, this formulation has been shown to be stable for up to 12 months.[1][2]

Q3: What is the solubility of Tenapanor in water?

A3: Tenapanor has a solubility of 9.8 mg/mL in water, which results in a solution with a pH of 2.7.[1]

Q4: How does pH affect the stability of Tenapanor in solution?

A4: The stability of Tenapanor in an aqueous solution is significantly influenced by pH. Forced degradation studies have shown that degradation occurs in both acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions, particularly at elevated temperatures (50°C).[1] A target pH range of 3.0-3.6 is recommended for optimal stability and tolerability.[1]

Q5: Are buffers or cosolvents necessary to stabilize Tenapanor in solution?

A5: While buffers and cosolvents such as propylene glycol or glycerol were investigated to enhance stability, they were found to be unnecessary for a 5 mg/mL aqueous formulation. In fact, some buffers were observed to significantly reduce the solubility of Tenapanor.[1]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation in Tenapanor solution pH of the solution is outside the optimal range, leading to decreased solubility. Use of certain buffers (e.g., citrate) can also reduce solubility.Ensure the pH of the aqueous solution is maintained within the 3.0-3.6 range.[1] Avoid using buffers that have been shown to decrease Tenapanor solubility.
Unexpected peaks observed during HPLC analysis Degradation of Tenapanor due to hydrolysis of the urea moiety. This can be accelerated by inappropriate pH or high storage temperatures.Verify the pH of your solution is 3.4. Store the solution at 2-8°C.[1][2] Prepare solutions fresh and protect from prolonged exposure to high temperatures.
Loss of Tenapanor potency over time Chemical degradation of the active pharmaceutical ingredient (API).Follow the recommended stable formulation guidelines: 5 mg/mL Tenapanor in water, pH 3.4, with 0.05% (w/v) benzoic acid, stored at 2-8°C.[1][2]
Inconsistent analytical results Improper sample preparation or handling. Degradation occurring after sample preparation but before analysis.Ensure consistent and validated sample preparation procedures. Analyze samples promptly after preparation. Use a stability-indicating analytical method for accurate quantification.

Experimental Protocols

Protocol for Preparation of a Stable Tenapanor Solution (5 mg/mL)

Materials:

  • Tenapanor Hydrochloride

  • Purified Water

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution (for pH adjustment)

  • Benzoic Acid

Procedure:

  • Weigh the appropriate amount of this compound to achieve a final concentration of 5 mg/mL.

  • Dissolve the this compound in purified water.

  • Adjust the pH of the solution to 3.4 using a dilute HCl or NaOH solution.

  • Add benzoic acid to a final concentration of 0.05% (w/v) and dissolve completely.

  • Filter the solution through a suitable sterile filter.

  • Store the final solution in a tightly sealed container at 2-8°C, protected from light.

Protocol for a Stability-Indicating HPLC Method

While a specific validated method for Tenapanor is not publicly available, a general stability-indicating HPLC method for a small molecule like Tenapanor would typically involve the following parameters. Researchers should validate the method for their specific application.

ParameterRecommended Specification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector Photodiode Array (PDA) detector to monitor at multiple wavelengths and assess peak purity.
Column Temperature 30°C

Method Development and Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of Tenapanor and its degradation products.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.

Stress ConditionProtocol
Acid Hydrolysis Incubate Tenapanor solution in 0.1 M HCl at 50°C for 7 days.[1]
Base Hydrolysis Incubate Tenapanor solution in 0.1 M NaOH at 50°C for 7 days.[1]
Oxidative Degradation Treat Tenapanor solution with a suitable concentration of hydrogen peroxide (e.g., 3%) at room temperature.
Thermal Degradation Expose solid Tenapanor or its solution to elevated temperatures (e.g., 60-80°C).
Photodegradation Expose Tenapanor solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Samples should be analyzed at appropriate time points to track the formation of degradation products.

Visualizations

Tenapanor Degradation Logic

Figure 1. Logical Flow for Minimizing Tenapanor Degradation A Start: Tenapanor Solution Preparation B Is the pH between 3.0 and 3.6? A->B C Adjust pH with dilute HCl or NaOH B->C No D Is a preservative needed for long-term storage? B->D Yes C->B E Add 0.05% (w/v) Benzoic Acid D->E Yes F Store at 2-8°C, protected from light D->F No E->F G Monitor stability using a validated HPLC method F->G H End: Stable Tenapanor Solution G->H

Caption: Logical workflow for preparing a stable Tenapanor solution.

Tenapanor Mechanism of Action

Figure 2. Tenapanor's Mechanism of Action cluster_0 Intestinal Lumen cluster_1 Enterocyte A Tenapanor B NHE3 Transporter A->B Inhibits C Na+ Absorption B->C Blocks D H+ Secretion B->D Blocks E Increased Luminal Na+ F Water Retention in Lumen E->F G Softer Stool & Increased Transit F->G

References

Validation & Comparative

Head-to-Head Comparison: Tenapanor and Linaclotide in Preclinical IBS-C Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of two key therapeutics for Irritable Bowel Syndrome with Constipation (IBS-C), Tenapanor and Linaclotide, based on available preclinical data. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the mechanisms, efficacy, and experimental validation of these agents in relevant animal models.

Introduction

Irritable Bowel Syndrome with Constipation (IBS-C) is a functional gastrointestinal disorder characterized by abdominal pain and difficult, infrequent bowel movements. Tenapanor and Linaclotide represent two distinct pharmacological approaches to treating IBS-C. Tenapanor is a first-in-class, minimally absorbed, small molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3)[1][2][3]. By inhibiting NHE3 on the apical surface of enterocytes, Tenapanor reduces sodium absorption from the small intestine and colon, leading to increased water retention in the intestinal lumen, which in turn softens stool and accelerates transit[1][2][4]. Linaclotide, on the other hand, is a guanylate cyclase-C (GC-C) agonist[5][6][7]. It binds to and activates GC-C on the luminal surface of the intestinal epithelium, leading to increased intracellular cyclic guanosine monophosphate (cGMP). This results in the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate into the intestinal lumen, thereby increasing intestinal fluid and accelerating transit[5][6][7]. Both drugs have also been shown to reduce visceral hypersensitivity, a key component of abdominal pain in IBS-C, through different mechanisms[8][9][10].

Mechanism of Action

The distinct mechanisms of action of Tenapanor and Linaclotide are central to their pharmacological effects.

Tenapanor: NHE3 Inhibition

Tenapanor's primary target is the sodium/hydrogen exchanger 3 (NHE3), an antiporter located on the apical membrane of intestinal epithelial cells[1][2]. NHE3 is responsible for the majority of sodium absorption from the gut. By inhibiting NHE3, Tenapanor effectively blocks this absorption, leading to an increase in the concentration of sodium ions in the intestinal lumen. This osmotic shift results in the retention of water in the gut, which softens the stool and promotes bowel movements[2][4]. Beyond its effects on stool consistency, preclinical studies suggest that Tenapanor also reduces visceral hypersensitivity. The proposed mechanisms for this analgesic effect include the restoration of intestinal barrier function and the normalization of transient receptor potential cation channel subfamily V member 1 (TRPV1) signaling in colonic sensory neurons[10].

Tenapanor_Mechanism cluster_enterocyte Enterocyte Tenapanor Tenapanor NHE3 NHE3 Tenapanor->NHE3 Inhibits TRPV1 TRPV1 Tenapanor->TRPV1 Normalizes Signaling Na+ Na+ H2O H2O Na+->NHE3 Intracellular Na+ Reduced Intracellular Na+ NHE3->Intracellular Na+ Pain Signaling Reduced Pain Signaling TRPV1->Pain Signaling

Figure 1. Signaling pathway of Tenapanor.

Linaclotide: GC-C Agonism

Linaclotide is a peptide agonist of guanylate cyclase-C (GC-C), a receptor primarily found on the apical surface of intestinal enterocytes[5][6][7]. Activation of GC-C by Linaclotide leads to an increase in intracellular cyclic guanosine monophosphate (cGMP)[6]. This rise in cGMP has two main downstream effects. Firstly, it activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that secretes chloride and bicarbonate ions into the intestinal lumen[6][7]. This ion secretion drives water into the gut, increasing luminal fluid and accelerating intestinal transit[5]. Secondly, the increased cGMP can be released extracellularly and is thought to act on submucosal neurons to reduce the activity of pain-sensing nerves, thereby alleviating visceral pain[9][11].

Linaclotide_Mechanism cluster_enterocyte Enterocyte cluster_submucosa Submucosa Linaclotide Linaclotide GC-C GC-C Linaclotide->GC-C Activates Cl- Cl- H2O H2O HCO3- HCO3- cGMP cGMP GC-C->cGMP Increases CFTR CFTR cGMP->CFTR Activates Pain-Sensing\nNeuron Pain-Sensing Neuron cGMP->Pain-Sensing\nNeuron Inhibits Activity CFTR->Cl- Secretion CFTR->HCO3- Secretion Reduced Pain\nPerception Reduced Pain Perception Pain-Sensing\nNeuron->Reduced Pain\nPerception

Figure 2. Signaling pathway of Linaclotide.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies of Tenapanor and Linaclotide in IBS-C models. It is important to note that direct head-to-head comparative studies are limited; therefore, data has been compiled from separate studies with similar experimental designs for the purpose of comparison.

Table 1: Effect on Intestinal Fluid Secretion
Drug Model Dosage Endpoint Result Reference
Tenapanor Rat intestinal loop10 mg/kgFluid accumulation (g/cm)Increased fluid accumulation vs. vehicle[12]
Linaclotide Mouse intestinal loop100 µg/kgFluid accumulation (g/cm)Increased fluid accumulation vs. vehicle[8]
Table 2: Effect on Gastrointestinal Transit
Drug Model Dosage Endpoint Result Reference
Tenapanor Rat10 mg/kgWhole gut transit time (carmine red)Decreased transit time vs. vehicle[12]
Linaclotide Mouse100 µg/kgSmall intestinal transit (charcoal meal)Increased transit distance vs. vehicle[8]
Table 3: Effect on Visceral Hypersensitivity
Drug Model Dosage Endpoint Result Reference
Tenapanor Rat (acetic acid-induced)0.5 mg/kg, BIDVisceromotor response to colorectal distensionSignificantly reduced response vs. vehicle[10]
Linaclotide Mouse (TNBS-induced)3 µg/kg, daily for 14 daysVisceromotor response to colorectal distensionReduced response vs. vehicle-treated CVH mice[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Intestinal Loop Secretion Assay

This in vivo assay measures the net fluid secretion or absorption in a ligated segment of the small intestine.

Intestinal_Loop_Assay Anesthetize Animal Anesthetize Animal Laparotomy Laparotomy Anesthetize Animal->Laparotomy Isolate Intestinal Segment Isolate Intestinal Segment Laparotomy->Isolate Intestinal Segment Ligate Both Ends Ligate Both Ends Isolate Intestinal Segment->Ligate Both Ends Inject Test Compound Inject Test Compound Ligate Both Ends->Inject Test Compound Incubate Incubate Inject Test Compound->Incubate Excise Loop Excise Loop Incubate->Excise Loop Measure Weight and Length Measure Weight and Length Excise Loop->Measure Weight and Length Calculate Fluid Accumulation Calculate Fluid Accumulation Measure Weight and Length->Calculate Fluid Accumulation Visceral_Hypersensitivity_Assay Insert Balloon Catheter Insert Balloon Catheter Acclimate Animal Acclimate Animal Insert Balloon Catheter->Acclimate Animal Administer Graded Distensions Administer Graded Distensions Acclimate Animal->Administer Graded Distensions Record Visceromotor Response (VMR) Record Visceromotor Response (VMR) Administer Graded Distensions->Record Visceromotor Response (VMR) Analyze Data Analyze Data Record Visceromotor Response (VMR)->Analyze Data

References

Tenapanor's Dual Efficacy: A Comparative Analysis in IBS-C and Hyperphosphatemia

Author: BenchChem Technical Support Team. Date: November 2025

Tenapanor, a first-in-class, minimally absorbed inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), has demonstrated significant efficacy in two distinct patient populations: those with irritable bowel syndrome with constipation (IBS-C) and individuals with hyperphosphatemia associated with chronic kidney disease (CKD) on dialysis. This guide provides a comprehensive comparison of Tenapanor's performance in these conditions, supported by data from pivotal clinical trials.

Mechanism of Action

Tenapanor's therapeutic effects stem from its localized action in the gastrointestinal tract. By inhibiting NHE3, it reduces the absorption of sodium from the small intestine and colon.[1] This leads to an increase in intestinal fluid, which softens stool and increases bowel movement frequency, thereby alleviating the symptoms of IBS-C.[1][2] In the context of hyperphosphatemia, the inhibition of NHE3 is also understood to reduce the paracellular absorption of dietary phosphate, offering a novel mechanism to control serum phosphorus levels in CKD patients.[3][4]

cluster_enterocyte Enterocyte Na+ Na+ H2O H2O Na+->H2O Increased Retention PO4 PO4 Na+->PO4 NHE3 NHE3 Na+/H+ Exchanger NHE3->Na+ Blocks Na+ Absorption Tenapanor Tenapanor Tenapanor->NHE3 Inhibits

Figure 1: Simplified signaling pathway of Tenapanor's mechanism of action.

Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)

Multiple phase 3 trials, including T3MPO-1 and T3MPO-2, have established the efficacy of Tenapanor (50 mg twice daily) in adult patients with IBS-C. The primary endpoint in these studies was the combined responder rate, defined as a patient experiencing at least a 30% reduction in abdominal pain and an increase of one or more complete spontaneous bowel movements (CSBMs) in the same week for at least 6 out of the first 12 weeks of treatment.

Clinical TrialTenapanor Responder RatePlacebo Responder Ratep-valueReference
T3MPO-1 27.0%18.7%<0.05[5]
T3MPO-2 36.5%23.7%<0.001[6][7]
Phase 2b 50.0% (Overall Responder)23.6%<0.001

Across trials, Tenapanor consistently demonstrated a statistically significant improvement in the composite endpoint compared to placebo.[5][6][7] Secondary endpoints, including improvements in abdominal symptoms like bloating and discomfort, were also significantly improved with Tenapanor treatment.[6][8] A post-hoc analysis of pooled data from phase 2b and phase 3 studies showed that the median time to the first CSBM was 2 weeks, and the median time to abdominal pain response was 4 weeks.[9]

Efficacy in Hyperphosphatemia in Chronic Kidney Disease (CKD)

Tenapanor has been investigated as both a monotherapy and an add-on therapy to phosphate binders for the management of hyperphosphatemia in adult CKD patients on dialysis. Clinical trials have consistently shown its ability to lower serum phosphorus levels.

Clinical TrialTreatment GroupMean Change in Serum Phosphorus (mg/dL)Placebo/Control Group Change (mg/dL)p-valueReference
Phase 3 Monotherapy Tenapanor (pooled doses)-1.00 to -1.19 (at 8 weeks)N/ASignificant decrease from baseline[10]
PHREEDOM TenapanorSignificant decreaseIncrease of 1.4<0.0001[11]
AMPLIFY (Add-on) Tenapanor + Phosphate Binder-0.84 (at 4 weeks)-0.19<0.001[12]
NORMALIZE (Long-term) Tenapanor +/- Sevelamer-2.0 (from PHREEDOM baseline)N/AN/A[11]
OPTIMIZE Tenapanor Monotherapy (Binder-Naive)-0.87N/AN/A[13]

In a phase 3 monotherapy trial, all three doses of Tenapanor resulted in significant decreases in mean serum phosphate from baseline.[10] The PHREEDOM study demonstrated that patients continuing Tenapanor had a significant decrease in serum phosphorus compared to those switched to placebo.[11] The AMPLIFY trial showed that adding Tenapanor to existing phosphate binder therapy resulted in a significantly greater reduction in serum phosphorus compared to binders alone.[12] The NORMALIZE long-term extension study showed a sustained reduction in serum phosphorus.[11]

Experimental Protocols

IBS-C Clinical Trial Workflow (T3MPO-1 & T3MPO-2)

The phase 3 trials for IBS-C followed a similar design, as illustrated below.

cluster_workflow IBS-C Phase 3 Trial Workflow Screening Screening & Baseline Period Randomization Randomization Screening->Randomization Treatment 12-26 Week Double-Blind Treatment Randomization->Treatment Tenapanor 50mg BID or Placebo Endpoint Primary Endpoint Assessment (Combined Responders) Treatment->Endpoint FollowUp Follow-up Period Endpoint->FollowUp cluster_workflow AMPLIFY Trial Workflow Screening Screening & Phosphate Binder Optimization Randomization Randomization Screening->Randomization Treatment 4-Week Double-Blind Treatment Randomization->Treatment Tenapanor 30mg BID + Binder or Placebo + Binder Endpoint Primary Endpoint Assessment (Change in Serum Phosphorus) Treatment->Endpoint

References

In Vitro Binding Interactions of Tenapanor with Common Phosphate Binders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro binding potential of Tenapanor with various conventional phosphate binders. Tenapanor, a novel inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), reduces intestinal phosphate absorption through a mechanism distinct from traditional phosphate binders, which function by directly binding to dietary phosphate.[1][2] Understanding the potential for in vitro binding between Tenapanor and these binders is crucial for assessing potential drug-drug interactions within the gastrointestinal tract.

Quantitative Binding Data

An in vitro study was conducted to investigate the potential for a binding interaction between Tenapanor and several phosphate binders, including sevelamer carbonate, calcium carbonate, and calcium acetate.[3] The results of this study are summarized in the table below.

Phosphate BinderTenapanor Concentration (µg/mL)Phosphate Binder Concentration (mg/mL)% Tenapanor Bound (Mean)
Sevelamer Carbonate11.687%
Sevelamer Carbonate101.672%
Calcium Carbonate12No Binding Observed
Calcium Carbonate102No Binding Observed
Calcium Acetate12No Binding Observed
Calcium Acetate102No Binding Observed

Data sourced from Johansson et al. (2017).[3]

The study revealed a significant in vitro binding interaction between Tenapanor and sevelamer carbonate, with 72-87% of Tenapanor being bound under the experimental conditions.[3] In contrast, no binding was observed between Tenapanor and the calcium-based phosphate binders, calcium carbonate and calcium acetate.[3] It is important to note that while this in vitro interaction with sevelamer was observed, subsequent in vivo studies in rats and healthy human volunteers did not show a clinically significant impact on the pharmacodynamic effects of Tenapanor.[3]

Currently, there is a lack of publicly available in vitro binding studies for Tenapanor with other commonly used phosphate binders such as lanthanum carbonate, sucroferric oxyhydroxide, and ferric citrate.

Experimental Protocols

The following is a detailed methodology for the in vitro drug-drug binding study as described by Johansson et al. (2017).[3]

Objective: To evaluate the in vitro binding potential of Tenapanor with sevelamer carbonate, calcium carbonate, and calcium acetate.

Materials:

  • Tenapanor

  • Sevelamer carbonate (1.6 mg/mL)

  • Calcium carbonate (2 mg/mL)

  • Calcium acetate (2 mg/mL)

  • Phosphate buffer (pH 6.5)

Procedure:

  • Mixtures of the phosphate binders and Tenapanor were prepared in phosphate buffer at a pH of 6.5.

  • The mixtures were incubated with gentle agitation for 2 hours at 37°C. This duration was selected to represent an intermediate time between gastric emptying and total gastrointestinal transit time under postprandial conditions.

  • Following incubation, the mixtures were centrifuged at 1200g for 15 minutes.

  • Samples were taken in duplicate from the middle of the upper phase (supernatant).

  • The concentration of Tenapanor in the samples was measured to determine the unbound fraction.

Visualizations

Mechanism of Action: Tenapanor vs. Phosphate Binders

cluster_tenapanor Tenapanor Mechanism cluster_binders Phosphate Binder Mechanism tenapanor Tenapanor nhe3 NHE3 Transporter (Intestinal Epithelium) tenapanor->nhe3 Inhibits paracellular Paracellular Pathway nhe3->paracellular Modulates phosphate_absorption Decreased Phosphate Absorption paracellular->phosphate_absorption Leads to binder Phosphate Binder (e.g., Sevelamer) phosphate Dietary Phosphate binder->phosphate complex Insoluble Phosphate Complex excretion Fecal Excretion complex->excretion

Caption: Contrasting mechanisms of Tenapanor and phosphate binders.

Experimental Workflow for In Vitro Binding Assay

prep Prepare mixtures of Tenapanor and phosphate binders in buffer (pH 6.5) incubate Incubate with agitation (2 hours, 37°C) prep->incubate centrifuge Centrifuge mixtures (1200g, 15 minutes) incubate->centrifuge sample Collect supernatant samples in duplicate centrifuge->sample measure Measure Tenapanor concentration in supernatant sample->measure calculate Calculate % of unbound and bound Tenapanor measure->calculate

References

Tenapanor vs. Traditional Laxatives: A Preclinical Comparative Guide for Constipation Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the novel constipation treatment, tenapanor, with established traditional laxatives—linaclotide, lubiprostone, and sodium picosulfate—within the context of preclinical constipation models. The information is tailored for researchers, scientists, and drug development professionals, offering insights into the distinct mechanisms of action and efficacy profiles of these agents.

Mechanism of Action at a Glance

Tenapanor represents a new class of constipation therapy with its unique mode of action targeting sodium absorption in the gastrointestinal tract. In contrast, traditional laxatives primarily work by either stimulating intestinal motility or increasing intestinal fluid secretion through different pathways.

Tenapanor: Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) located on the apical surface of the small intestine and colon. By inhibiting NHE3, tenapanor reduces the absorption of sodium from the gut, leading to an increase in intestinal fluid and a subsequent acceleration of transit time and softening of stool.[1] Preclinical studies also indicate that tenapanor can reduce visceral hypersensitivity, a key component of abdominal pain in constipation-predominant irritable bowel syndrome (IBS-C), potentially through the normalization of TRPV1 signaling in colonic sensory neurons.[2]

Traditional Laxatives:

  • Linaclotide: A guanylate cyclase-C (GC-C) agonist that stimulates the secretion of chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[3] Animal studies suggest it also reduces visceral pain.[4]

  • Lubiprostone: A locally acting chloride channel activator that enhances a chloride-rich intestinal fluid secretion. This increase in fluid softens the stool, increases motility, and promotes spontaneous bowel movements.

  • Sodium Picosulfate: A stimulant laxative that is converted by gut bacteria into an active metabolite.[5] This metabolite directly stimulates the colonic mucosa, leading to increased peristalsis.[5]

Signaling Pathway Diagrams

Tenapanor_Mechanism cluster_enterocyte Enterocyte cluster_lumen Intestinal Lumen Tenapanor Tenapanor NHE3 NHE3 Tenapanor->NHE3 Inhibits Na_in Na+ NHE3->Na_in Reduced H_cell H+ (Cell) NHE3->H_cell Increased_Na Increased Luminal Na+ NHE3->Increased_Na Leads to H_out H+ H_out->NHE3 Na_lumen Na+ (Lumen) Na_lumen->NHE3 Increased_Water Increased Water (Osmosis) Increased_Na->Increased_Water Softer_Stool Softer Stool & Increased Transit Increased_Water->Softer_Stool

Caption: Tenapanor's NHE3 inhibition pathway. (Within 100 characters)

Traditional_Laxatives_Mechanisms cluster_linaclotide Linaclotide cluster_lubiprostone Lubiprostone cluster_sodium_picosulfate Sodium Picosulfate Linaclotide Linaclotide GCC GC-C Receptor Linaclotide->GCC Activates cGMP Increased cGMP GCC->cGMP CFTR CFTR Activation cGMP->CFTR Secretion1 Cl- & HCO3- Secretion CFTR->Secretion1 Lubiprostone Lubiprostone ClC2 ClC-2 Channel Lubiprostone->ClC2 Activates Secretion2 Cl- Secretion ClC2->Secretion2 Sodium_Picosulfate Sodium Picosulfate (Prodrug) Gut_Bacteria Gut Bacteria Sodium_Picosulfate->Gut_Bacteria Active_Metabolite Active Metabolite (BHPM) Gut_Bacteria->Active_Metabolite Colonic_Mucosa Stimulates Colonic Mucosa Active_Metabolite->Colonic_Mucosa Peristalsis Increased Peristalsis Colonic_Mucosa->Peristalsis

Caption: Mechanisms of traditional laxatives. (Within 100 characters)

Preclinical Efficacy Data in Loperamide-Induced Constipation Models

The following tables summarize available quantitative data from preclinical studies in rat models of loperamide-induced constipation. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from separate experiments.

Agent Dose Effect on Fecal Parameters Effect on Gastrointestinal Transit Source
Tenapanor 10 mg/kg (oral)Increased luminal water retention.[6]Accelerates transit.[6][6]
Sodium Picosulfate 5 mg/kgSignificant improvements in fecal parameters.[7]Significant improvements in gastrointestinal transit.[7][7]

Note: Quantitative data for linaclotide and lubiprostone in a directly comparable loperamide-induced rat model was not available in the searched literature. Their efficacy is established through various preclinical and clinical studies.

Experimental Protocols

A standardized experimental workflow is crucial for the reliable evaluation of pro-constipation and laxative agents in preclinical settings. The loperamide-induced constipation model in rats is a widely accepted methodology.

Loperamide-Induced Constipation Model: General Protocol

Experimental_Workflow acclimatization Acclimatization of Rats (1 week) baseline Baseline Data Collection (fecal parameters, body weight) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization constipation_induction Induction of Constipation (Loperamide administration) randomization->constipation_induction treatment Treatment Administration (Tenapanor or Traditional Laxative) constipation_induction->treatment data_collection Data Collection (fecal parameters, GI transit, etc.) treatment->data_collection analysis Statistical Analysis of Data data_collection->analysis

Caption: General workflow for preclinical constipation studies. (Within 100 characters)

1. Animals:

  • Male Sprague-Dawley rats (6-weeks old) are typically used.[7]

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.[8]

2. Induction of Constipation:

  • Constipation is induced by subcutaneous or oral administration of loperamide. A common dosage is 4 mg/kg.[7][8] Loperamide is a µ-opioid receptor agonist that decreases gastrointestinal motility and intestinal fluid secretion.[9]

3. Treatment Groups:

  • Normal Control Group: Receives vehicle only.

  • Constipation Model Group: Receives loperamide and vehicle.

  • Positive Control Group: Receives loperamide and a standard laxative (e.g., sodium picosulfate 5 mg/kg).[7]

  • Tenapanor Group(s): Receives loperamide and varying doses of tenapanor (e.g., 10 mg/kg).[6]

  • Traditional Laxative Groups: Receive loperamide and the respective traditional laxative.

4. Administration:

  • Loperamide is typically administered for a set period to establish constipation.[8]

  • Test compounds (tenapanor or traditional laxatives) and vehicles are administered orally once or twice daily for the duration of the study.

5. Efficacy Parameters:

  • Fecal Parameters: Fecal pellet number, total weight, and water content are measured.[8]

  • Gastrointestinal Transit Time: A non-absorbable marker (e.g., charcoal meal) is administered orally, and the distance traveled by the marker through the small intestine is measured after a specific time.[9]

  • Visceral Hypersensitivity (for pain assessment): In some models, visceral motor response to colorectal distension is measured to assess abdominal pain.[6]

6. Statistical Analysis:

  • Data are typically analyzed using appropriate statistical tests such as ANOVA followed by post-hoc tests to compare between groups.

Summary and Conclusion

Tenapanor offers a distinct and novel mechanism for the treatment of constipation by inhibiting intestinal sodium absorption via NHE3. This leads to increased luminal water and accelerated transit. Preclinical data, although not always in direct head-to-head comparisons, suggest its efficacy in animal models of constipation. Traditional laxatives, such as the secretagogue linaclotide and the chloride channel activator lubiprostone, also effectively increase intestinal fluid, while stimulant laxatives like sodium picosulfate directly enhance colonic motility.

For researchers and drug development professionals, the choice of agent for further investigation may depend on the specific therapeutic target and desired clinical profile. The unique mechanism of tenapanor, including its potential to modulate visceral hypersensitivity, makes it a compelling candidate for conditions where both constipation and abdominal pain are prominent symptoms. Further direct comparative preclinical studies are warranted to provide a more definitive efficacy and safety profile of tenapanor relative to traditional laxatives.

References

Tenapanor: A Comparative Analysis of Monotherapy and Add-on Therapy in Hyperphosphatemia and IBS-C

Author: BenchChem Technical Support Team. Date: November 2025

Tenapanor, a first-in-class, minimally absorbed inhibitor of the sodium/hydrogen exchanger 3 (NHE3), has emerged as a novel therapeutic agent for the management of hyperphosphatemia in adult patients with chronic kidney disease (CKD) on dialysis and for the treatment of irritable bowel syndrome with constipation (IBS-C). Its unique mechanism of action, which locally targets the gastrointestinal tract, offers a distinct approach compared to traditional therapies. This guide provides a comparative analysis of the efficacy of Tenapanor when used as a monotherapy versus an add-on therapy, supported by data from key clinical trials.

Mechanism of Action

Tenapanor primarily acts by inhibiting NHE3 on the apical surface of enterocytes in the small intestine and colon. This inhibition leads to a reduction in sodium absorption from the gut lumen. The retained sodium in the intestinal tract results in an increase in intestinal fluid, which softens stool and accelerates transit time, thereby alleviating constipation. In the context of hyperphosphatemia, the altered sodium gradient and tightening of tight junctions between enterocytes are thought to reduce the paracellular absorption of phosphate.

Tenapanor_Mechanism_of_Action cluster_enterocyte Enterocyte cluster_lumen Intestinal Lumen Tenapanor Tenapanor NHE3 NHE3 Na_in Na+ Influx Na_Lumen Increased Na+ H_out H+ Efflux Na_H_exchange Paracellular_Phosphate Paracellular Phosphate Absorption Phosphate_Lumen Reduced Phosphate Uptake Tight_Junction Tight Junction Water_Lumen Increased Water Na_Lumen->Water_Lumen Osmotic Effect

Comparative Efficacy in Hyperphosphatemia

Tenapanor has been evaluated as both a monotherapy and an add-on therapy to phosphate binders for the management of hyperphosphatemia in patients with CKD on dialysis.

Monotherapy

Clinical trials have demonstrated the efficacy of Tenapanor as a standalone treatment for hyperphosphatemia. The PHREEDOM study, a Phase 3 trial, showed that Tenapanor monotherapy effectively reduced serum phosphorus levels.[1] Patients treated with Tenapanor for 26 weeks who continued the treatment had a significant decrease in serum phosphorus compared to those who were switched to a placebo.[1]

Add-on Therapy

As an add-on therapy, Tenapanor has shown significant benefits in patients whose hyperphosphatemia is inadequately controlled with phosphate binders alone. The AMPLIFY study, a Phase 3 trial, evaluated the addition of Tenapanor to existing phosphate binder regimens.[2] The results indicated that the dual-mechanism approach led to a significantly greater reduction in serum phosphorus concentrations compared to phosphate binders alone.[2] Similarly, the NORMALIZE study, an 18-month extension of the PHREEDOM study, demonstrated that Tenapanor, either alone or in combination with sevelamer, led to a persistent reduction in serum phosphorus.[1]

The OPTIMIZE study further explored different initiation strategies for Tenapanor, both as a monotherapy in binder-naive patients and in combination with reduced or full-dose phosphate binders.[3] The study found that Tenapanor, alone or in combination, was effective in lowering serum phosphorus towards the target range.[3]

| Hyperphosphatemia Clinical Trial Data | | :--- | :--- | :--- | :--- | | Study | Therapy Type | Key Efficacy Endpoint | Result | | PHREEDOM [1] | Monotherapy | Change in serum phosphorus | Significant decrease in serum phosphorus with Tenapanor compared to placebo. | | AMPLIFY [2] | Add-on | Change in serum phosphorus | Significantly greater reduction in serum phosphorus with Tenapanor + phosphate binders vs. placebo + phosphate binders. | | NORMALIZE [1] | Monotherapy & Add-on | Long-term reduction in serum phosphorus | Persistent reduction in serum phosphorus with Tenapanor alone or in combination with sevelamer. | | OPTIMIZE [3] | Monotherapy & Add-on | Achievement of target serum phosphorus | Effective in lowering serum phosphorus towards the target range as both monotherapy and in combination with phosphate binders. |

Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)

For IBS-C, Tenapanor is approved as a monotherapy. Its efficacy has been established in two large-scale Phase 3 clinical trials, T3MPO-1 and T3MPO-2.

Monotherapy

The T3MPO-1 and T3MPO-2 trials were randomized, double-blind, placebo-controlled studies that evaluated the efficacy and safety of Tenapanor 50 mg twice daily in adults with IBS-C.[4][5] The primary endpoint for both trials was the combined responder rate, defined as a patient experiencing at least a 30% reduction in abdominal pain and an increase of one or more complete spontaneous bowel movements (CSBMs) in the same week for at least 6 of the first 12 weeks of treatment.

In both studies, a significantly greater proportion of patients treated with Tenapanor achieved the primary endpoint compared to placebo.[4][5] Tenapanor also demonstrated significant improvements in secondary endpoints, including stool frequency and abdominal pain.[4][5] A systematic review of randomized trials confirmed that Tenapanor improved the FDA composite endpoint with absolute differences compared to placebo ranging from approximately eight to 26 percentage points.[6]

| IBS-C Clinical Trial Data | | :--- | :--- | :--- | :--- | | Study | Therapy Type | Primary Efficacy Endpoint | Result | | T3MPO-1 [4] | Monotherapy | 6/12-week combined responder rate | 27.0% with Tenapanor vs. 18.7% with placebo (p=0.02). | | T3MPO-2 [5] | Monotherapy | 6/12-week combined responder rate | 36.5% with Tenapanor vs. 23.7% with placebo (p<0.001). |

Experimental Protocols

General Clinical Trial Workflow

Clinical_Trial_Workflow Screening Screening Period Randomization Randomization Screening->Randomization Treatment Treatment Period (Tenapanor or Placebo/Active Control) Randomization->Treatment Follow_up Follow-up/Withdrawal Period Treatment->Follow_up Analysis Data Analysis Follow_up->Analysis

Hyperphosphatemia Trials (AMPLIFY, NORMALIZE, OPTIMIZE)
  • Study Design: These were multicenter, randomized, and controlled trials. AMPLIFY was double-blind and placebo-controlled, while NORMALIZE and OPTIMIZE were open-label.[2][7]

  • Patient Population: Adult patients with CKD on maintenance dialysis (hemodialysis or peritoneal dialysis) with hyperphosphatemia.[2][7]

  • Intervention:

    • AMPLIFY: Tenapanor 30 mg twice daily or placebo as an add-on to a stable phosphate binder regimen.[2]

    • NORMALIZE: Patients who completed the PHREEDOM study received Tenapanor 30 mg twice daily, with the addition of sevelamer if serum phosphorus was >4.5 mg/dL, or added Tenapanor and decreased sevelamer if serum phosphorus was ≤4.5 mg/dL.[8]

    • OPTIMIZE: Patients were either binder-naive and started on Tenapanor monotherapy, or were on binders and were randomized to either switch to Tenapanor or reduce their binder dose and add Tenapanor.[9]

  • Primary Endpoints:

    • AMPLIFY: Change in serum phosphorus concentration from baseline to week 4.[10]

    • NORMALIZE: Efficacy of Tenapanor alone or in combination with sevelamer to achieve serum phosphorus between 2.5 and 4.5 mg/dL.[7]

    • OPTIMIZE: To evaluate the effect of Tenapanor alone or in combination with phosphate binders to achieve a serum phosphorus of ≤5.5 mg/dL.[1]

IBS-C Trials (T3MPO-1, T3MPO-2)
  • Study Design: Both were multicenter, randomized, double-blind, placebo-controlled Phase 3 trials. T3MPO-1 had a 12-week treatment period followed by a 4-week randomized withdrawal period, while T3MPO-2 had a 26-week treatment period.[11][12]

  • Patient Population: Adult patients meeting Rome III criteria for IBS-C.[11][12]

  • Intervention: Tenapanor 50 mg twice daily or placebo twice daily.[11][12]

  • Primary Endpoint: The proportion of patients who were combined responders for at least 6 of the first 12 weeks of treatment. A combined responder was defined as a patient who had a reduction of ≥30% in average weekly worst abdominal pain and an increase of ≥1 weekly complete spontaneous bowel movement from baseline in the same week.[11][12]

Conclusion

The available clinical trial data demonstrates that Tenapanor is an effective treatment for both hyperphosphatemia in patients with CKD on dialysis and for IBS-C. For hyperphosphatemia, Tenapanor shows efficacy as both a monotherapy and as an add-on therapy, providing a valuable new tool for managing serum phosphorus levels, particularly in patients who are not adequately controlled with phosphate binders alone. In the case of IBS-C, Tenapanor is an effective monotherapy, offering a novel mechanism to address the dual symptoms of constipation and abdominal pain. The choice between monotherapy and add-on therapy for hyperphosphatemia will depend on the individual patient's clinical needs and response to treatment.

References

A Meta-Analysis of Tenapanor Clinical Trial Data for Hyperphosphatemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of Tenapanor clinical trial data for the treatment of hyperphosphatemia in patients with end-stage renal disease (ESRD) on dialysis. Tenapanor, a novel, first-in-class inhibitor of the sodium/hydrogen exchanger 3 (NHE3), offers a distinct mechanism of action compared to traditional phosphate binders. This document summarizes key efficacy and safety data, details experimental protocols from pivotal clinical trials, and compares Tenapanor's performance against other phosphate-lowering agents.

Mechanism of Action

Tenapanor is a minimally absorbed, small-molecule inhibitor that acts locally in the gastrointestinal tract.[1] Its primary mechanism involves the inhibition of NHE3 on the apical surface of enterocytes.[1] This inhibition leads to a reduction in paracellular phosphate absorption, the primary pathway for phosphate uptake from the gut.[1][2] By inhibiting NHE3, Tenapanor is proposed to induce a conformational change in tight junction proteins, thereby decreasing the permeability of the intestinal barrier to phosphate.[3] Additionally, Tenapanor has been shown to decrease the expression of the sodium-phosphate cotransporter 2b (NaPi2b), which is involved in active transcellular phosphate transport.[1] This dual action on both paracellular and transcellular pathways contributes to its phosphate-lowering effect.

cluster_enterocyte Enterocyte cluster_lumen Intestinal Lumen Tenapanor Tenapanor NHE3 NHE3 Transporter Tenapanor->NHE3 Inhibits TightJunction Tight Junction (Paracellular Pathway) Tenapanor->TightJunction Reduces Permeability NaPi2b NaPi2b Transporter (Transcellular Pathway) Tenapanor->NaPi2b Downregulates H_plus_out H+ NHE3->H_plus_out Exports H+ Na_plus_in Na+ NHE3->Na_plus_in Imports Na+ Bloodstream Bloodstream TightJunction->Bloodstream Paracellular Absorption Phosphate_paracellular Phosphate NaPi2b->Bloodstream Transcellular Absorption Phosphate_transcellular Phosphate Phosphate_lumen Dietary Phosphate Phosphate_lumen->Phosphate_paracellular Phosphate_lumen->Phosphate_transcellular cluster_protocol General Clinical Trial Workflow for Tenapanor Screening Screening of ESRD patients on dialysis with hyperphosphatemia Washout Washout of existing phosphate binders (1-4 weeks) Screening->Washout Randomization Randomization Washout->Randomization Treatment Treatment Period (e.g., 4-26 weeks) Tenapanor vs. Placebo or Active Comparator Randomization->Treatment Withdrawal Randomized Withdrawal Period (Optional) Re-randomization to Tenapanor or Placebo Treatment->Withdrawal FollowUp Follow-up/Safety Extension Withdrawal->FollowUp

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tenapanor Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Tenapanor Hydrochloride, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a minimally absorbed inhibitor of the sodium/hydrogen exchanger 3 (NHE3).[1][2][3][4][5] Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards.

Hazard Identification and Safety Profile

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is essential to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its potential hazards.

Table 1: Chemical and Safety Data for this compound

PropertyValueReference
Chemical Name 12,15-Dioxa-2,7,9-triazaheptadecanamide, 17-[[[3-[(4S)-6,8-dichloro-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]phenyl]sulfonyl]amino]-N-[2-[2-[2-[[[3-[(4S)-6,8-dichloro-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]phenyl]sulfonyl]amino]ethoxy]ethoxy]ethyl]-8-oxo-, hydrochloride (1:2)[1]
CAS Number 1234365-97-9[6]
Molecular Formula C50H68Cl6N8O10S2[6]
Molecular Weight 1217.97 g/mol [6]
Appearance White to off-white to light brown hygroscopic amorphous solid[1]
Solubility Practically insoluble in water[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations.[6] The following protocol outlines the necessary steps for its safe disposal in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles with side-shields[7]

  • Chemical-resistant gloves[7]

  • A lab coat or other protective clothing[6]

  • If there is a risk of dust or aerosol formation, use a full-face respirator.[7]

2. Waste Classification: Determine if the this compound waste is classified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA).[8][9][10] While the Safety Data Sheet (SDS) does not list it as a hazardous waste under SARA 311/312, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.[6]

3. Small Spills and Residues: For small spills or residues of this compound:

  • Avoid breathing vapors, mist, dust, or gas.[6]

  • Ensure adequate ventilation.[6]

  • Absorb solutions with a finely-powdered, inert liquid-binding material such as diatomite or universal binders.[6]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[6]

  • Collect the absorbed material and any contaminated items (e.g., paper towels, gloves) into a designated, labeled waste container.

4. Bulk Quantities and Unused Product:

  • Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination.[8]

  • Place the material in a clearly labeled, sealed container.

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for proper disposal. The disposal method will likely be incineration at a permitted facility.[9]

5. Empty Containers:

  • Triple rinse the empty container with a suitable solvent (e.g., alcohol).

  • Dispose of the rinsate as chemical waste.

  • Once clean, deface or remove the label from the container before disposing of it in the regular trash or recycling, in accordance with institutional policies.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow Start Start: Have Tenapanor Hydrochloride Waste AssessWaste Assess Waste Type Start->AssessWaste IsSpill Small Spill or Residue? AssessWaste->IsSpill EmptyContainer Empty Container? AssessWaste->EmptyContainer BulkWaste Bulk or Unused Product IsSpill->BulkWaste No Absorb Absorb with Inert Material IsSpill->Absorb Yes ContactEHS Contact EHS for Disposal BulkWaste->ContactEHS Decontaminate Decontaminate Surfaces Absorb->Decontaminate Collect Collect in Labeled Waste Container Decontaminate->Collect Collect->ContactEHS End End: Compliant Disposal ContactEHS->End TripleRinse Triple Rinse Container EmptyContainer->TripleRinse Yes DisposeContainer Dispose of Defaced Container TripleRinse->DisposeContainer DisposeContainer->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tenapanor Hydrochloride
Reactant of Route 2
Reactant of Route 2
Tenapanor Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.